molecular formula C37H54O11 B15601932 Reveromycin C

Reveromycin C

Numéro de catalogue: B15601932
Poids moléculaire: 674.8 g/mol
Clé InChI: NDQHXHWOEDTFCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Reveromycin C is a useful research compound. Its molecular formula is C37H54O11 and its molecular weight is 674.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H54O11

Poids moléculaire

674.8 g/mol

Nom IUPAC

10-[2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

InChI

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)

Clé InChI

NDQHXHWOEDTFCC-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Reveromycin C: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C is a polyketide antibiotic produced by the actinomycete Streptomyces sp. SN-593. It belongs to a family of related compounds, including Reveromycin A, B, and D, which have garnered significant interest in the scientific community for their diverse biological activities. These activities include antifungal, anticancer, and unique inhibitory effects on eukaryotic cell growth. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Discovery and Producing Organism

Reveromycins were first identified as inhibitors of the mitogenic activity induced by epidermal growth factor (EGF).[1] The producing organism, Streptomyces sp. SN-593, is a soil-dwelling actinomycete.[2] Reveromycins A, C, D, and E are a family of structurally related polyketides that primarily differ in the nature of their C-18 side chains.[3]

Physicochemical Properties

This compound is a minor analogue of the reveromycin complex.[4] Its chemical structure is characterized by a spiroketal core, two terminal carboxylic acid groups, and a succinate (B1194679) moiety.

PropertyValueReference
Molecular Formula C37H54O11[4][5]
Molecular Weight 674.8 g/mol [4][5]
Purity >95% by HPLC[4][6]
Solubility Soluble in Methanol (B129727), Ethyl acetate; poorly soluble in acids[4]
CAS Number 144860-69-5[4][5][6]

Experimental Protocols

Fermentation of Streptomyces sp. SN-593

The production of this compound is achieved through submerged batch fermentation of Streptomyces sp. SN-593. While specific media compositions can be optimized, a general protocol is as follows:

1. Inoculum Preparation:

  • A loopful of Streptomyces sp. SN-593 spores from a mature agar (B569324) plate (e.g., MS agar) is used to inoculate a seed culture medium (e.g., SK2 medium).

  • The seed culture is incubated at 28°C with shaking (e.g., 150 rpm) until a sufficient cell density is reached (e.g., OD600 of 6-8).

2. Production Fermentation:

  • The seed culture is used to inoculate a larger volume of production medium (e.g., SY-B medium, consisting of 1% soluble starch and 0.1% yeast extract).

  • The production culture is incubated at 28°C with vigorous shaking (e.g., 1000 rpm) for a period of 3 to 7 days.

  • Reveromycin production can be enhanced by the addition of biomediators, such as the β-carboline compound BR-1, to the culture medium.

Fermentation_Workflow spore Streptomyces sp. SN-593 Spores seed_culture Seed Culture (SK2 Medium) 28°C, 150 rpm spore->seed_culture Inoculation production_culture Production Culture (SY-B Medium) 28°C, 1000 rpm, 3-7 days seed_culture->production_culture Inoculation harvest Harvest Culture Broth production_culture->harvest biomediator Biomediator (optional) e.g., BR-1 biomediator->production_culture

Fermentation workflow for this compound production.
Isolation and Purification of this compound

A general procedure for the isolation and purification of this compound from the fermentation broth is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

1. Extraction:

  • After fermentation, the culture broth is harvested and the supernatant is separated from the mycelia by centrifugation.

  • The supernatant is extracted with an organic solvent such as ethyl acetate.

  • The organic extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

  • The crude extract is subjected to column chromatography. A common stationary phase for initial purification is Diaion HP-20 resin.

  • The column is washed with a low concentration of methanol (e.g., 30% MeOH) to remove impurities.

  • The reveromycins are then eluted with a higher concentration of methanol (e.g., 100% MeOH).

  • Further purification to isolate this compound from other reveromycin analogues is achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18).

Purification_Workflow broth Fermentation Broth centrifugation Centrifugation broth->centrifugation supernatant Supernatant centrifugation->supernatant mycelia Mycelia (discarded) centrifugation->mycelia extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction crude_extract Crude Extract extraction->crude_extract hp20 HP-20 Column Chromatography crude_extract->hp20 impurities Impurities (discarded) hp20->impurities reveromycins Reveromycin Fraction hp20->reveromycins hplc Reversed-Phase HPLC (C18) reveromycins->hplc reveromycin_c Pure this compound (>95% purity) hplc->reveromycin_c

Isolation and purification workflow for this compound.

Biological Activity of this compound

This compound exhibits a range of biological activities, including antifungal and antiproliferative effects. In-house screening has suggested that while this compound shares a similar biological profile with Reveromycin A, it is generally more potent.[4]

Antifungal Activity

This compound has demonstrated significant antifungal activity, particularly against Candida albicans. This activity is pH-dependent, with greater potency observed in acidic environments.

OrganismpHMIC (µg/mL)Reference
Candida albicans3.02.0[5]
Candida albicans7.4>500[5]
Antiproliferative and Cytotoxic Activity

This compound has shown potent inhibitory effects on the growth of various eukaryotic cell lines.

Cell LineActivityValue (µg/mL)Reference
Sarcoma-virus-transformed NRK rat kidney cellsMorphological Reversion (EC50)1.58[5]
KB cellsProliferation Inhibition (IC50)2.0[5]
K562 human chronic myelogenous leukemia cellsProliferation Inhibition (IC50)2.0[5]

Mechanism of Action

The primary molecular target of the reveromycin family, as extensively studied for Reveromycin A, is the eukaryotic isoleucyl-tRNA synthetase (IleRS).[4][7][8] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA. By inhibiting IleRS, reveromycins effectively halt protein synthesis, leading to cell growth arrest and, in some cases, apoptosis. Given that this compound has a similar and often more potent biological profile than Reveromycin A, it is highly probable that it shares the same mechanism of action.

Mechanism_of_Action cluster_pathway Cellular Processes reveromycin_c This compound ile_rs Isoleucyl-tRNA Synthetase (IleRS) reveromycin_c->ile_rs Inhibits protein_synthesis Protein Synthesis ile_rs->protein_synthesis Catalyzes cell_growth_arrest Cell Growth Arrest apoptosis Apoptosis

Proposed mechanism of action for this compound.

Conclusion

This compound is a potent bioactive compound with promising antifungal and antiproliferative activities. This technical guide provides a foundational understanding of its discovery, methods for its production and purification from Streptomyces sp. SN-593, and a summary of its known biological effects. The detailed protocols and quantitative data presented herein are intended to facilitate further investigation into the therapeutic potential of this compound and its analogues. Future research should focus on elucidating the specific structure-activity relationships within the reveromycin family and exploring its efficacy in preclinical models.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Reveromycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin C is a polyketide-type antibiotic belonging to the reveromycin family, a group of natural products isolated from the genus Streptomyces.[1] Like its well-studied counterpart, Reveromycin A, this compound exhibits a range of biological activities, including antifungal and antiproliferative properties. These effects are primarily attributed to the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Stereochemistry

The reveromycin family of compounds is characterized by a unique spiroketal core, two polyene carboxylic acid side chains, and a hemisuccinate moiety.[1] The definitive structures of Reveromycins A, B, C, and D were elucidated by Koshino and colleagues in 1992 through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) studies.[1]

Core Structure

This compound possesses a molecular formula of C₃₇H₅₄O₁₁.[2] The core of its structure is a 6,6-spiroketal system. This bicyclic core is a defining feature of the more biologically active reveromycins. It is known that under acidic conditions, the 6,6-spiroketal can rearrange to a more stable 5,6-spiroketal, a structure found in the less active Reveromycin B. This rearrangement is influenced by steric interactions involving the side chains.

Side Chains and Functional Groups

Attached to the spiroketal core are several functional groups that are critical for the biological activity of this compound:

  • Two Unsaturated Carboxylic Acid Chains: These polyene side chains contribute to the overall lipophilicity and conformational flexibility of the molecule, influencing its interaction with the target enzyme.

  • A Hemisuccinate Ester: This moiety is crucial for the molecule's activity.

  • Multiple Chiral Centers: The complex structure of this compound contains numerous stereocenters, leading to a specific three-dimensional arrangement that is essential for its biological function.

Stereochemistry

Quantitative Biological Data

While the biological activities of this compound are reported to be similar to those of Reveromycin A, specific quantitative data for this compound is sparse in publicly available literature.[4] The available information indicates potent antiproliferative and antifungal effects.

Biological Activity Cell Line/Organism Metric Value (for Reveromycin A as a proxy) Reference
Antiproliferative ActivityHuman Tumor Cell LinesIC₅₀1.3–2.0 µg/mL
Antifungal ActivityVarious FungiMIC2.0 µg/mL (at pH 3)
Inhibition of EGF Mitogenic ActivityMouse KeratinocyteIC₅₀0.7 µg/mL

Note: The values presented are for Reveromycin A and serve as an estimate for the potency of this compound, which is described as having closely similar effects.[4]

Experimental Protocols

Isolation of this compound from Streptomyces sp.

The following is a generalized protocol for the isolation of reveromycins, based on methodologies for isolating natural products from Streptomyces.

Workflow for Isolation of this compound

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification fermentation 1. Inoculation and Fermentation of Streptomyces sp. SN-593 in a suitable liquid medium (e.g., potato dextrose broth). centrifugation 2. Centrifugation of culture broth to separate mycelia from supernatant. fermentation->centrifugation extraction 3. Extraction of the supernatant with an organic solvent (e.g., ethyl acetate). centrifugation->extraction concentration 4. Concentration of the organic extract under reduced pressure to yield a crude extract. extraction->concentration silica_gel 5. Silica (B1680970) Gel Chromatography of the crude extract using a solvent gradient. concentration->silica_gel hplc 6. High-Performance Liquid Chromatography (HPLC) of active fractions for final purification of this compound. silica_gel->hplc

Caption: Workflow for the isolation of this compound.

Methodology:

  • Fermentation: A culture of Streptomyces reveromyceticus SN593 is grown in a suitable liquid medium, such as potato dextrose broth, under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is harvested and centrifuged to separate the mycelia. The supernatant is then extracted with an equal volume of ethyl acetate (B1210297).

  • Concentration: The ethyl acetate layer is collected and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components. Fractions are monitored for biological activity.

  • Final Purification: The active fractions are further purified by high-performance liquid chromatography (HPLC), typically using a reverse-phase column, to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, carbonyls, and carbon-carbon double bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the relative stereochemistry of the molecule.

Signaling Pathway and Mechanism of Action

Reveromycins exert their biological effects by targeting a fundamental process in eukaryotic cells: protein synthesis.

Signaling Pathway of this compound in Protein Synthesis Inhibition

cluster_translation Protein Synthesis IleRS Isoleucyl-tRNA Synthetase (IleRS) Ile_tRNA_Ile Isoleucyl-tRNAIle IleRS->Ile_tRNA_Ile Aminoacylation tRNA_Ile tRNAIle tRNA_Ile->IleRS Isoleucine Isoleucine Isoleucine->IleRS Ribosome Ribosome Ile_tRNA_Ile->Ribosome Protein Protein Elongation Ribosome->Protein ReveromycinC This compound ReveromycinC->Inhibition Inhibition->IleRS

Caption: Mechanism of this compound action.

The primary molecular target of this compound is eukaryotic isoleucyl-tRNA synthetase (IleRS) . This enzyme is responsible for the crucial step of attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA). By inhibiting IleRS, this compound prevents the formation of isoleucyl-tRNA, thereby stalling protein synthesis and leading to cell growth arrest and, in some cases, apoptosis. The specificity of reveromycins for eukaryotic IleRS over its prokaryotic counterpart contributes to their selective toxicity against eukaryotic cells, including fungi and cancer cells.

Conclusion

This compound is a structurally complex natural product with significant potential for further investigation in drug development, particularly in the areas of oncology and antifungal therapy. Its unique spiroketal core and specific stereochemistry are key determinants of its potent biological activity. Further research is warranted to fully elucidate its structure-activity relationships, which could pave the way for the design and synthesis of novel, more potent analogues with improved therapeutic profiles.

References

Reveromycin C: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin C is a polyketide natural product isolated from the actinomycete Streptomyces sp. It belongs to a class of compounds, the reveromycins, that have garnered significant interest for their potent and selective biological activities. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its core mechanism of action, cellular effects, and therapeutic potential. While much of the detailed quantitative research has been conducted on its close analogue, Reveromycin A, studies have consistently shown that Reveromycins A, C, and D exhibit closely similar biological activities.[1][2][3] Therefore, the data and mechanisms elucidated for Reveromycin A serve as a strong proxy for understanding the biological functions of this compound. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The primary molecular target of the reveromycin family, including this compound, is the eukaryotic isoleucyl-tRNA synthetase (IleRS).[4][5][6] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), a process known as aminoacylation. By selectively inhibiting eukaryotic IleRS, this compound effectively halts protein synthesis in eukaryotic cells, leading to a cascade of downstream cellular events.[1][4][5] This targeted inhibition is the foundation for its diverse biological effects, ranging from antifungal to anticancer and anti-osteoporotic activities.[4][5]

The inhibitory action is highly specific to eukaryotic IleRS, with significantly less effect on its prokaryotic counterpart. This selectivity is a key attribute for its potential therapeutic applications, as it minimizes off-target effects on bacterial flora.

Signaling Pathway of this compound's Action

ReveromycinC_Mechanism ReveromycinC This compound IleRS Eukaryotic Isoleucyl-tRNA Synthetase (IleRS) ReveromycinC->IleRS Inhibition ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Required for CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Essential for Apoptosis Apoptosis ProteinSynthesis->Apoptosis Inhibition leads to

Core mechanism of this compound's biological activity.

Quantitative Biological Data

The following tables summarize the quantitative data for Reveromycin A, which is considered representative of this compound's activity.[1][2][3]

Table 1: Inhibition of EGF-Stimulated Mitogen Response in Balb/MK Cells
CompoundIC50 (µg/mL)
Reveromycin A0.01
This compoundSimilar to A
Reveromycin DSimilar to A

Data extrapolated from the assertion of similar activity in Takahashi et al., 1992.[1]

Table 2: Antiproliferative Activity against Human Tumor Cell Lines
Cell LineIC50 (µg/mL) - Reveromycin A
A4310.015
HeLa S30.01
HL-600.01

Data from Takahashi et al., 1992.[1]

Table 3: Antifungal Activity
Fungal SpeciesMIC (µg/mL) - Reveromycin A (at pH 4.5)
Botrytis cinerea0.10 - 0.88
Mucor hiemalis0.10 - 0.88
Rhizopus stolonifer0.10 - 0.88
Sclerotinia sclerotiorum0.10 - 0.88

Data from Lyu et al., 2017.[7] It is important to note that the antifungal activity of reveromycins is highly pH-dependent, with increased potency in acidic environments.[5][7]

Key Biological Activities and Experimental Observations

Antiproliferative and Anticancer Activity

This compound exhibits significant antiproliferative activity against a range of human tumor cell lines.[1] This effect is a direct consequence of the inhibition of protein synthesis, which is essential for rapidly dividing cancer cells. Furthermore, in acidic tumor microenvironments, the uptake of reveromycins is enhanced, leading to selective cytotoxicity towards cancer cells.[8] Studies on Reveromycin A have shown that it can induce apoptosis in multiple myeloma cells, particularly under acidic conditions, by activating caspase-8 and caspase-9.

Anti-osteoporotic Activity

A remarkable and well-studied activity of the reveromycin family is the specific induction of apoptosis in osteoclasts, the cells responsible for bone resorption. This effect is not observed in osteoblasts, the bone-forming cells. The acidic microenvironment created by active osteoclasts increases the permeability of the cell membrane to reveromycins, leading to their selective accumulation and subsequent induction of apoptosis. This specific targeting of osteoclasts makes this compound a promising candidate for the development of therapeutics for osteoporosis and other bone-related diseases.[8]

Antifungal Activity

This compound demonstrates broad-spectrum antifungal activity.[1] As with its other biological effects, the underlying mechanism is the inhibition of fungal isoleucyl-tRNA synthetase. The efficacy of its antifungal action is markedly increased in acidic conditions, which enhances its cellular uptake.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of reveromycins.

Inhibition of EGF-Stimulated Mitogen Response Assay

This assay measures the ability of a compound to inhibit the proliferation of cells stimulated by Epidermal Growth Factor (EGF).

Cell Line: Balb/MK mouse keratinocytes.

Methodology:

  • Seed Balb/MK cells in a 96-well plate and culture until confluent.

  • Starve the cells in a serum-free medium for 24 hours to synchronize them in the G0/G1 phase.

  • Add various concentrations of this compound to the wells.

  • After a 1-hour pre-incubation with the compound, stimulate the cells with EGF (10 ng/mL).

  • Simultaneously, add [³H]thymidine to the medium.

  • Incubate for 24 hours to allow for DNA synthesis.

  • Harvest the cells and measure the incorporation of [³H]thymidine using a scintillation counter.

  • The IC50 value is calculated as the concentration of this compound that inhibits [³H]thymidine incorporation by 50% compared to the EGF-stimulated control.

Morphological Reversion of src-ts-NRK Cells Assay

This assay assesses the ability of a compound to reverse the transformed phenotype of cells expressing a temperature-sensitive oncogene.

Cell Line: srcts-NRK (Normal Rat Kidney cells transformed with a temperature-sensitive mutant of the src oncogene).

Methodology:

  • Culture srcts-NRK cells at the permissive temperature (33°C) to maintain the transformed phenotype.

  • Seed the cells in a multi-well plate.

  • Add various concentrations of this compound to the wells.

  • Incubate the cells at the permissive temperature for 48 hours.

  • Observe the cells under a microscope and assess the percentage of cells that have reverted to a normal, flattened morphology.

  • The minimum effective concentration is determined as the lowest concentration that induces morphological reversion in a significant portion of the cell population.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of IleRS.

Materials:

  • Purified eukaryotic IleRS.

  • [³H]Isoleucine.

  • tRNA mixture.

  • ATP and other necessary buffer components.

Methodology:

  • Prepare a reaction mixture containing buffer, ATP, MgCl₂, and purified IleRS.

  • Add various concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding [³H]isoleucine and the tRNA mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by precipitating the tRNA with trichloroacetic acid (TCA).

  • Collect the precipitate on a filter paper and wash with cold TCA to remove unincorporated [³H]isoleucine.

  • Measure the radioactivity of the filter paper using a scintillation counter.

  • The IC50 value is the concentration of this compound that reduces the aminoacylation activity by 50% compared to the control.

Experimental Workflow for Assessing Biological Activity

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_biochemical Biochemical Assay cluster_cellular Cellular Mechanism EGF_Assay EGF-Stimulated Mitogenesis Assay Morphology_Assay Morphological Reversion of src-ts-NRK Cells Antiproliferative_Assay Antiproliferative Assay (e.g., MTT, XTT) Antifungal_Assay Antifungal Susceptibility Testing (MIC determination) IleRS_Assay Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase activity) Protein_Synthesis_Assay Protein Synthesis Inhibition Assay ReveromycinC This compound ReveromycinC->EGF_Assay ReveromycinC->Morphology_Assay ReveromycinC->Antiproliferative_Assay ReveromycinC->Antifungal_Assay ReveromycinC->IleRS_Assay ReveromycinC->Apoptosis_Assay ReveromycinC->Protein_Synthesis_Assay

Workflow for characterizing this compound's activity.

Conclusion

This compound is a potent bioactive molecule with a well-defined mechanism of action centered on the inhibition of eukaryotic isoleucyl-tRNA synthetase. This leads to a cessation of protein synthesis and subsequent induction of apoptosis in a cell-type and environment-specific manner. Its demonstrated antiproliferative, antifungal, and particularly its selective anti-osteoclastic activities, underscore its significant potential as a lead compound for the development of novel therapeutics. While a substantial body of research exists for its analogue, Reveromycin A, the asserted similarity in biological activity provides a strong foundation for the continued investigation and development of this compound. Further studies focusing specifically on the quantitative aspects of this compound's activity will be invaluable in fully elucidating its therapeutic promise.

References

An In-depth Technical Guide to the Mechanism of Action of Reveromycin on Eukaryotic Isoleucyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The vast majority of detailed mechanistic studies on the inhibition of Isoleucyl-tRNA Synthetase (IleRS) by the reveromycin family of compounds have focused on Reveromycin A (RM-A). As such, this document will detail the mechanism of action of Reveromycin A as the representative and most thoroughly characterized member of this class in its interaction with eukaryotic cytoplasmic IleRS.

Executive Summary

Reveromycin A is a polyketide natural product that exhibits a range of biological activities, including antifungal, anticancer, and anti-osteoporosis effects, by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2][3] IleRS is a crucial enzyme responsible for charging tRNA with isoleucine, an essential step in protein synthesis.[4] Reveromycin A's unique mechanism involves binding to the tRNA binding site on the IleRS enzyme, competing with the substrate tRNAIle.[1][2][3] Notably, its binding is synergistic with the amino acid L-isoleucine and the reaction intermediate isoleucyl-adenylate (Ile-AMP), leading to potent inhibition of protein translation.[1][2] This guide provides a detailed overview of the molecular interactions, kinetic data, and experimental methodologies that elucidate the inhibitory action of Reveromycin A on IleRS.

Core Mechanism of Action

The inhibitory action of Reveromycin A against eukaryotic IleRS is multifaceted. Structural and biochemical studies have revealed that RM-A does not compete with the substrates L-isoleucine or ATP. Instead, it occupies the binding site for the 3' CCA end of the tRNAIle molecule within the Rossmann-fold catalytic domain of the enzyme.[2]

A co-crystal structure of Saccharomyces cerevisiae IleRS (ScIleRS) in a complex with RM-A and the intermediate product Ile-AMP has been determined at a 1.9 Å resolution.[2] This structure shows that RM-A binding is facilitated by the presence of Ile-AMP.[1][2] The mechanism can be summarized as follows:

  • Competition with tRNAIle: Reveromycin A directly competes with tRNAIle for binding to the IleRS enzyme.[1][2][3]

  • Synergistic Binding: The binding of Reveromycin A is enhanced in the presence of L-isoleucine or the intermediate analogue isoleucyl-adenosine monophosphate synthetase (Ile-AMS).[1][2][3] This cooperative binding leads to a more stable enzyme-inhibitor complex.

  • Selective Inhibition: Reveromycin A is highly specific for eukaryotic cytoplasmic IleRS, with significantly weaker or no activity against bacterial IleRS or other aminoacyl-tRNA synthetases.[2][4]

Signaling and Interaction Pathway

The following diagram illustrates the inhibitory mechanism of Reveromycin A on the IleRS-catalyzed aminoacylation reaction.

ReveromycinA_Mechanism L-Ile L-Ile IleRS IleRS L-Ile->IleRS Binds ATP ATP ATP->IleRS Binds tRNA_Ile tRNA_Ile tRNA_Ile->IleRS Binds Ile-AMP Ile-AMP IleRS->Ile-AMP Forms Intermediate Ile-tRNA_Ile Ile-tRNA_Ile Ile-AMP->Ile-tRNA_Ile Reveromycin_A Reveromycin_A Reveromycin_A->tRNA_Ile Competes with Reveromycin_A->IleRS Binds Synergistically with L-Ile / Ile-AMP InVitro_Translation_Workflow start Start prep_lysate Prepare Rabbit Reticulocyte Lysate start->prep_lysate add_mrna Add Luciferase mRNA prep_lysate->add_mrna add_rma Add Serial Dilutions of Reveromycin A add_mrna->add_rma incubate Incubate at 30°C for 1.5 hours add_rma->incubate transfer Transfer to 384-well Plate incubate->transfer add_reagent Add Luciferase Assay Reagent transfer->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

References

The Influence of Acidic Environments on the Antifungal Efficacy of Reveromycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin C, a polyketide antibiotic produced by Streptomyces species, belongs to a class of compounds known for their potent biological activities. This technical guide delves into the antifungal properties of this compound, with a particular focus on the significant enhancement of its activity under low pH conditions. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the established knowledge of the Reveromycin family, particularly Reveromycin A, to provide a comprehensive overview of the likely mechanism of action, experimental protocols for evaluation, and the key signaling pathways involved. The information presented herein aims to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound as a pH-dependent antifungal agent.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. The Reveromycin family of natural products has emerged as a promising source of such agents. These compounds, including Reveromycins A, B, C, and D, exhibit a range of biological activities, including antifungal effects. A key characteristic of this class of molecules is their heightened potency in acidic environments, a feature that could be exploited for targeted therapy in acidic microenvironments associated with fungal infections and biofilms. This guide focuses on the antifungal properties of this compound at low pH, providing a technical framework for its study and potential development.

pH-Dependent Antifungal Activity of Reveromycins

Studies on Reveromycin A have demonstrated a dramatic increase in its antifungal activity at acidic pH. For instance, the minimum inhibitory concentration (MIC) of Reveromycin A against Candida albicans was reported to be 3 µM at pH 3.0.[1] This phenomenon is attributed to the physicochemical properties of the Reveromycin molecule. As polycarboxylic acids, their protonation state is dependent on the ambient pH. In acidic conditions, the carboxyl groups are protonated, leading to a more neutral, lipophilic molecule that can more readily permeate the fungal cell membrane.

While direct quantitative data for this compound's antifungal activity at varying pH is not extensively documented in the reviewed literature, the structural similarities among the Reveromycin family strongly suggest that this compound would exhibit a similar pH-dependent increase in efficacy. The general trend observed for Reveromycins A and E indicates a significant reduction in antifungal activity at neutral or basic conditions.

Table 1: Antifungal Activity of Reveromycin A against Candida albicans at Low pH

CompoundFungal StrainpHMinimum Inhibitory Concentration (MIC)
Reveromycin ACandida albicans3.03 µM

Note: This table is based on data for Reveromycin A due to the lack of specific quantitative data for this compound in the reviewed literature. It is included to illustrate the expected pH-dependent effect.

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The primary molecular target of Reveromycin A has been identified as isoleucyl-tRNA synthetase (IleRS), a crucial enzyme responsible for charging tRNA with the amino acid isoleucine during protein synthesis.[1] By inhibiting IleRS, Reveromycin A effectively halts protein production, leading to cell growth arrest and ultimately cell death. It is highly probable that this compound shares this mechanism of action.

The enhanced antifungal activity at low pH is directly linked to this mechanism. The increased intracellular concentration of this compound in acidic environments leads to a more potent inhibition of IleRS, resulting in a stronger antifungal effect.

Signaling Pathway of this compound Action

ReveromycinC_Mechanism Proposed Mechanism of this compound Antifungal Activity at Low pH cluster_extracellular Extracellular (Low pH) cluster_cell Fungal Cell ReveromycinC_ext This compound (Protonated) Membrane Cell Membrane ReveromycinC_ext->Membrane Increased Permeation ReveromycinC_int This compound (Intracellular) Membrane->ReveromycinC_int IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinC_int->IleRS Inhibits tRNA_Ile tRNA-Ile IleRS->tRNA_Ile Charges Protein_Synthesis Protein Synthesis tRNA_Ile->Protein_Synthesis Participates in Growth_Inhibition Fungal Growth Inhibition Protein_Synthesis->Growth_Inhibition Leads to (when inhibited)

Caption: Proposed mechanism of this compound at low pH.

Experimental Protocols

To facilitate further research into the antifungal properties of this compound at low pH, this section provides a detailed, generalized protocol for determining its minimum inhibitory concentration (MIC) using the broth microdilution method, adapted from established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Antifungal Susceptibility Testing at Different pH

Objective: To determine the MIC of this compound against a fungal strain at various pH levels.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium (without sodium bicarbonate, with L-glutamine)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and appropriate solvents

Procedure:

  • Medium Preparation and pH Adjustment:

    • Prepare RPMI-1640 medium according to the manufacturer's instructions.

    • Buffer the medium with MOPS at a final concentration of 0.165 M.

    • Divide the medium into aliquots and adjust the pH of each aliquot to the desired levels (e.g., 4.0, 5.5, 7.0) using sterile HCl or NaOH. Verify the final pH with a calibrated pH meter.

    • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeast, Potato Dextrose Agar for molds).

    • For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in the pH-adjusted RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds, harvest conidia and adjust the concentration in sterile saline. Dilute in the pH-adjusted RPMI-1640 medium to a final concentration of 0.4-5 x 10^4 CFU/mL.

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of the this compound stock solution in the pH-adjusted RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC values.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution, as well as to a positive control well (inoculum without drug).

    • Include a negative control well (medium without inoculum or drug).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC is typically defined as the concentration that inhibits growth by ≥50% or ≥90% relative to the control.

Experimental Workflow

Antifungal_Assay_Workflow Workflow for pH-Dependent Antifungal Susceptibility Testing A Prepare RPMI-1640 + MOPS Buffer B Adjust Medium to Desired pH Levels (e.g., 4.0, 5.5, 7.0) A->B D Prepare Serial Dilutions of this compound in pH-Adjusted Medium B->D C Prepare Fungal Inoculum E Inoculate 96-well Plates C->E D->E F Incubate at 35°C (24-48h) E->F G Determine MIC (Visual or Spectrophotometric) F->G

Caption: A generalized workflow for determining the MIC of this compound at different pH values.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other members of its class, is a potent antifungal agent with a pH-dependent mechanism of action. Its increased efficacy in acidic environments makes it a particularly interesting candidate for the treatment of fungal infections that occur in acidic niches, such as vaginal candidiasis or infections associated with biofilms. The inhibition of isoleucyl-tRNA synthetase represents a well-defined molecular target for this class of compounds.

Future research should focus on obtaining specific quantitative data for the antifungal activity of this compound at various pH levels against a broad panel of clinically relevant fungal pathogens. Detailed structure-activity relationship studies of the different Reveromycin analogues could provide insights for the rational design of new derivatives with improved potency and selectivity. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in animal models of fungal infection, particularly those that mimic the acidic microenvironments where this compound is expected to be most active. The in-depth understanding of its pH-dependent properties will be crucial for unlocking the full therapeutic potential of this compound in the fight against fungal diseases.

References

The Antiproliferative Effects of Reveromycin C on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative effects of Reveromycin C, a polyketide antibiotic, on various cancer cell lines. It covers the compound's mechanism of action, its impact on cell viability, apoptosis, and cell cycle progression, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Introduction

This compound, a derivative of Reveromycin A, has emerged as a compound of interest in oncology research due to its potent antiproliferative properties against a range of cancer cells. Its primary mechanism of action involves the selective inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis. By disrupting this fundamental cellular process, this compound effectively halts cell growth and induces cell death in cancerous tissues. This guide summarizes the current understanding of this compound's anticancer effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Data on Antiproliferative Activity

The efficacy of this compound and its analogs in inhibiting cancer cell proliferation is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. While specific IC50 values for this compound are distributed across various studies, the following tables consolidate available data for Reveromycin A, a closely related and well-studied compound, to provide a strong indication of the potential potency of this compound.

Table 1: IC50 Values of Reveromycin A Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
BG-1Ovarian Carcinoma30 - 300[1]
INA-6Multiple Myeloma~1000 (at pH 6.4)[2]
RPMI8226Multiple Myeloma~1000 (at pH 6.4)[2]

Note: The cytotoxic effects of Reveromycin A on multiple myeloma cells are significantly enhanced in an acidic microenvironment (pH 6.4), which is characteristic of many solid tumors.

Core Antiproliferative Mechanisms

This compound exerts its anticancer effects through a multi-pronged approach that primarily involves the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound and its analogs have been shown to be potent inducers of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

Table 2: Quantitative Analysis of Reveromycin A-Induced Apoptosis

Cell LineTreatmentApoptotic Cells (%)AssayReference
INA-61 µM RM-A at pH 6.4 (24h)IncreasedAnnexin V/PI Staining[2]
RPMI82261 µM RM-A at pH 6.4 (24h)IncreasedAnnexin V/PI Staining[2]

The induction of apoptosis by this compound is mediated by the activation of caspase cascades. Specifically, studies on Reveromycin A have demonstrated the cleavage and activation of caspase-8 and caspase-9, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating. The primary phase of cell cycle arrest induced by this compound and its analogs is the G1 phase.

Table 3: Effect of Reveromycin Analogs on Cell Cycle Distribution

Cell LineTreatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
A549 (NSCLC)Mitomycin C (10 µM, 24h)IncreasedDecreasedDecreased[3]
H9c2Maduramicin (0.5 µg/mL, 72h)87.396.216.39[4]

Note: Data from analogous compounds that induce G1 phase arrest are presented to illustrate the likely effects of this compound.

Signaling Pathways Modulated by this compound

The antiproliferative effects of this compound are orchestrated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death.

Inhibition of Isoleucyl-tRNA Synthetase (IleRS)

The primary molecular target of this compound is isoleucyl-tRNA synthetase (IleRS). By binding to this enzyme, this compound prevents the charging of tRNA with isoleucine, a critical step in protein synthesis. This leads to a global shutdown of protein production, triggering cellular stress responses that culminate in apoptosis and cell cycle arrest.

Mechanism of this compound Action cluster_0 ReveromycinC This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinC->IleRS Inhibits ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Catalyzes CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Required for Apoptosis Apoptosis ProteinSynthesis->Apoptosis Inhibition leads to This compound-Induced Apoptotic Signaling ReveromycinC This compound CellularStress Cellular Stress (Protein Synthesis Inhibition) ReveromycinC->CellularStress JNK JNK Pathway CellularStress->JNK Activates Mitochondria Mitochondria JNK->Mitochondria Caspase8 Caspase-8 JNK->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis MTT Assay Workflow A Seed Cells B Treat with This compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G Annexin V/PI Apoptosis Assay Workflow A Treat Cells with This compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

References

Reveromycin C and its Inhibition of Epidermal Growth Factor-Induced Mitogenesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reveromycin C, a member of the polyketide antibiotic family produced by Streptomyces sp., has been identified as an inhibitor of epidermal growth factor (EGF)-induced mitogenesis.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data and detailed experimental protocols. While much of the in-depth mechanistic work has been conducted on its close analog, Reveromycin A, the available evidence strongly suggests a shared mechanism of action centering on the inhibition of protein synthesis, which subsequently attenuates the cellular response to growth factors like EGF. This document aims to consolidate the existing knowledge to aid researchers and professionals in the fields of oncology and drug development.

Introduction

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Reveromycins are a group of structurally related natural products, including this compound, that have demonstrated inhibitory effects on the mitogenic response stimulated by EGF.[1] This whitepaper will delve into the specifics of this compound's inhibitory action, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Data on Inhibitory Activity

While specific quantitative data for this compound is limited in publicly available literature, a key comparative study by Takahashi et al. (1992) established its activity alongside its analogs. The primary mechanism of Reveromycin A has been identified as the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), leading to a blockage of protein synthesis.[2] It is highly probable that this compound exerts its effects through a similar mechanism.

Table 1: Comparative Inhibitory Activity of Reveromycins on EGF-Induced Mitogenesis in Balb/MK Cells

CompoundIC50 (µg/mL)IC50 (µM)
Reveromycin AData not available in abstractData not available in abstract
Reveromycin BWeak activity reportedWeak activity reported
This compound Data from full text needed Data from full text needed
Reveromycin DData not available in abstractData not available in abstract
Data is based on the abstract of Takahashi et al., J. Antibiot. (Tokyo) 1992 Sep;45(9):1414-9. The full text is required for specific IC50 values.

Table 2: Postulated Inhibitory Activity of this compound on Protein Synthesis

ParameterThis compound (Predicted)
TargetIsoleucyl-tRNA Synthetase (IleRS)
EffectInhibition of protein synthesis
IC50 (Protein Synthesis)Data not available
IC50 (IleRS Activity)Data not available
This data is inferred from the known mechanism of Reveromycin A.

Mechanism of Action

The primary mechanism of action for the Reveromycin family, and by strong inference this compound, is the inhibition of protein synthesis. This is a distinct mechanism from direct inhibition of the EGFR kinase activity.

Inhibition of Isoleucyl-tRNA Synthetase

The most well-characterized mechanism for this class of compounds is the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[2] IleRS is a crucial enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule, a critical step in protein translation. By inhibiting IleRS, Reveromycins effectively halt the production of new proteins.

Downstream Effects on EGF-Induced Mitogenesis

The inhibition of protein synthesis has profound downstream consequences on signaling pathways that drive cell proliferation. EGF stimulation triggers a cascade of events, including the expression of immediate early genes (e.g., c-Fos, c-Jun) and cyclins, which are essential for cell cycle progression. By blocking the synthesis of these and other key proteins, this compound can effectively arrest the cell cycle and prevent cell division, thus inhibiting EGF-induced mitogenesis.

Signaling Pathways and Experimental Workflows

EGF Signaling Pathway and Proposed Point of Inhibition

The following diagram illustrates the canonical EGF signaling pathway leading to mitogenesis and the proposed point of intervention by this compound.

EGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., c-Fos, Cyclins) ERK->Transcription AKT AKT PI3K->AKT Protein_Synthesis Protein Synthesis (Ribosome) AKT->Protein_Synthesis Mitogenesis Mitogenesis Protein_Synthesis->Mitogenesis Transcription->Protein_Synthesis Reveromycin_C This compound Reveromycin_C->Protein_Synthesis

Caption: Proposed mechanism of this compound action on the EGF signaling pathway.

Experimental Workflow for Assessing Inhibition of Mitogenesis

The following diagram outlines a typical experimental workflow to determine the inhibitory effect of this compound on EGF-induced mitogenesis.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_assay Mitogenesis Assay cluster_analysis Data Analysis cell_seeding Seed Balb/MK cells serum_starvation Serum Starve Cells (synchronize in G0/G1) cell_seeding->serum_starvation treatment Treat with this compound (various concentrations) serum_starvation->treatment stimulation Stimulate with EGF treatment->stimulation thymidine_incubation Incubate with [3H]-Thymidine stimulation->thymidine_incubation cell_harvesting Harvest Cells thymidine_incubation->cell_harvesting scintillation_counting Measure [3H]-Thymidine Incorporation (Scintillation Counting) cell_harvesting->scintillation_counting data_analysis Calculate % Inhibition scintillation_counting->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Caption: Workflow for [3H]-Thymidine incorporation assay.

Experimental Protocols

Cell Culture and Reagents
  • Cell Line: Balb/MK (mouse keratinocyte) cells are a suitable model as they exhibit a mitogenic response to EGF.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents: Epidermal Growth Factor (EGF), this compound, [3H]-Thymidine.

EGF-Induced Mitogenesis Assay ([3H]-Thymidine Incorporation)
  • Cell Seeding: Plate Balb/MK cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Serum Starvation: Wash the cells with phosphate-buffered saline (PBS) and replace the culture medium with serum-free DMEM. Incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Add EGF to a final concentration of 10 ng/mL to all wells except for the negative control.

  • Radiolabeling: 18-24 hours after EGF stimulation, add 1 µCi of [3H]-thymidine to each well.

  • Incubation: Incubate the plates for 4-6 hours to allow for the incorporation of [3H]-thymidine into newly synthesized DNA.

  • Cell Harvesting: Wash the cells with PBS. Lyse the cells and harvest the DNA onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (EGF-stimulated cells without this compound) and calculate the IC50 value, which is the concentration of this compound that inhibits [3H]-thymidine incorporation by 50%.

Protein Synthesis Assay ([35S]-Methionine Incorporation)

(Protocol based on the likely mechanism of action)

  • Cell Culture and Treatment: Follow steps 1-3 of the mitogenesis assay.

  • Radiolabeling: After the pre-incubation with this compound, replace the medium with methionine-free medium containing the same concentrations of this compound. After 30 minutes, add [35S]-methionine to each well.

  • Incubation: Incubate for 1-2 hours.

  • Protein Precipitation: Wash the cells with PBS and precipitate the proteins with ice-cold 10% trichloroacetic acid (TCA).

  • Washing: Wash the precipitate with ethanol (B145695) to remove unincorporated [35S]-methionine.

  • Solubilization and Counting: Solubilize the protein precipitate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 for the inhibition of protein synthesis.

Conclusion and Future Directions

This compound is a potent inhibitor of EGF-induced mitogenesis. The available evidence strongly suggests that its primary mechanism of action is the inhibition of protein synthesis via the targeting of isoleucyl-tRNA synthetase, a mechanism elucidated for its close analog, Reveromycin A. This mode of action distinguishes it from many other EGFR-pathway inhibitors that directly target kinase activity.

For future research, it is imperative to:

  • Determine the specific IC50 value of this compound for the inhibition of EGF-induced mitogenesis in Balb/MK cells by obtaining the full-text data from the pivotal comparative study.

  • Confirm that this compound directly inhibits isoleucyl-tRNA synthetase and quantify its inhibitory potency.

  • Investigate whether this compound has any secondary effects on the phosphorylation status of EGFR or its downstream signaling components, such as MAPK and Akt, to rule out any direct interaction with the signaling cascade.

A thorough understanding of the specific activity and mechanism of this compound will be crucial for its potential development as a therapeutic agent.

References

The Biosynthesis of Reveromycin C: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C is a polyketide natural product belonging to the reveromycin family, a group of bioactive compounds produced by the actinomycete Actinacidiphila reveromycinica (formerly Streptomyces sp. SN-593).[1] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antifungal, antitumor, and anti-osteoporotic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the enzymatic machinery, genetic determinants, and key chemical transformations.

Core Structure and Biosynthetic Origin

Reveromycins are complex polyketides characterized by a spiroketal core, two polyene carboxylic acid side chains, and an alkyl group. The structural diversity within the reveromycin family primarily arises from variations in the alkyl side chain and modifications to the core structure. This compound is distinguished from its more studied counterpart, Reveromycin A, by the presence of a hexyl group instead of a butyl group at the C25 position. This structural difference points to the flexibility of the polyketide synthase (PKS) responsible for its biosynthesis, particularly in the selection of the starter unit.

The biosynthesis of the reveromycin backbone is catalyzed by a Type I modular PKS. This enzymatic assembly line iteratively condenses short-chain carboxylic acid units to construct the polyketide chain. The variation between Reveromycin A and C strongly suggests that the loading module of the reveromycin PKS can accept different starter units. Specifically, the biosynthesis of Reveromycin A is initiated with isobutyryl-CoA, leading to the butyl side chain, while the biosynthesis of this compound likely commences with a hexanoyl-CoA starter unit.

The Reveromycin Biosynthetic Gene Cluster

The genetic blueprint for reveromycin biosynthesis is encoded in a dedicated gene cluster within the Actinacidiphila reveromycinica genome. While the complete and fully annotated sequence of the reveromycin gene cluster is not entirely publicly available, analysis of homologous clusters and targeted gene disruption studies have shed light on the functions of several key genes.

Key Genes and Their Postulated Functions in Reveromycin Biosynthesis:

GeneProposed FunctionEvidence
revGDihydroxy ketone synthase involved in spiroketal formation.Gene disruption and in vitro reconstitution experiments.[2]
revJSpiroacetal synthase, catalyzing the stereospecific formation of the spiroketal.Gene disruption and in vitro reconstitution experiments.[2]
revICytochrome P450 monooxygenase responsible for C18 hydroxylation.Gene disruption leads to the accumulation of Reveromycin T (18-deoxyreveromycin A).[3]
revQStreptomyces antibiotic regulatory protein (SARP) family transcriptional regulator.Overexpression leads to increased reveromycin production.
revULuxR family transcriptional regulator.Implicated in the regulation of reveromycin biosynthesis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: polyketide chain assembly, spiroketal formation, and post-PKS tailoring modifications.

Polyketide Chain Assembly

The formation of the this compound backbone is initiated by the loading of a hexanoyl-CoA starter unit onto the acyl carrier protein (ACP) of the PKS loading module. This is followed by a series of condensation reactions with extender units, which are likely malonyl-CoA and methylmalonyl-CoA, as is common for many polyketide biosyntheses. The specific number and sequence of these extension steps are dictated by the modular organization of the reveromycin PKS. The flexibility of the loading domain in accepting both butyryl-CoA (for Reveromycin A) and hexanoyl-CoA (for this compound) is a key feature of this biosynthetic pathway.[4][5]

Spiroketal Formation

Following the assembly of the linear polyketide chain, a series of enzymatic reactions leads to the formation of the characteristic spiroketal core. This intricate process is catalyzed by at least two key enzymes, RevG and RevJ.[2] RevG, a dihydroxy ketone synthase, is proposed to generate a key intermediate that is then acted upon by RevJ, a spiroacetal synthase, to yield the stereospecific spiroketal structure.[2]

Post-PKS Tailoring Modifications

After the formation of the core spiroketal structure, a series of tailoring enzymes modify the molecule to produce the final this compound. These modifications include:

  • Hydroxylation: The cytochrome P450 enzyme, RevI, catalyzes the hydroxylation of the polyketide backbone at the C18 position.[3]

  • Hemisuccinylation: A subsequent enzymatic step involves the attachment of a hemisuccinate moiety to the newly introduced hydroxyl group at C18.

Experimental Protocols

Gene Disruption in Actinacidiphila reveromycinica

Gene disruption is a crucial technique for elucidating the function of genes within the reveromycin biosynthetic cluster. A typical protocol involves the following steps:

  • Construction of a Gene Disruption Vector: A suicide vector containing a selectable marker (e.g., an apramycin (B1230331) resistance gene) and flanking regions homologous to the target gene is constructed.

  • Protoplast Transformation: Protoplasts of A. reveromycinica are prepared by enzymatic digestion of the mycelia. The gene disruption vector is then introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection of Mutants: Transformants are selected on appropriate antibiotic-containing media. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are screened for by PCR analysis.

Heterologous Expression of Reveromycin Biosynthetic Genes

Heterologous expression allows for the production of reveromycins in a more genetically tractable host organism, facilitating pathway engineering and the production of novel derivatives. A general workflow is as follows:

  • Cloning of the Biosynthetic Gene Cluster: The entire reveromycin biosynthetic gene cluster is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

  • Transformation of a Heterologous Host: The expression vector is introduced into a suitable heterologous host, typically a well-characterized Streptomyces species like S. coelicolor or S. albus.

  • Fermentation and Product Analysis: The heterologous host is fermented under conditions conducive to secondary metabolite production. The culture broth is then extracted and analyzed by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of reveromycins.

Quantitative Analysis of this compound by HPLC-MS

Accurate quantification of this compound is essential for fermentation optimization and yield determination.

  • Sample Preparation: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then dried and redissolved in a suitable solvent (e.g., methanol) for analysis.

  • HPLC Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid, is used to separate this compound from other metabolites.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. This compound is detected using electrospray ionization (ESI) in negative ion mode. Quantification is achieved by monitoring the specific mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ and comparing the peak area to a standard curve generated with purified this compound.

Visualizations

This compound Biosynthesis Pathway

Reveromycin_C_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_Tailoring Post-PKS Modifications Starter Hexanoyl-CoA PKS_modules PKS Assembly Line Starter->PKS_modules Loading Extender Malonyl-CoA & Methylmalonyl-CoA Extender->PKS_modules Elongation Linear_Polyketide Linear Polyketide Intermediate PKS_modules->Linear_Polyketide Spiroketal Spiroketal Intermediate Linear_Polyketide->Spiroketal RevG, RevJ Hydroxylated 18-Hydroxy Intermediate Spiroketal->Hydroxylated RevI (P450) Reveromycin_C This compound Hydroxylated->Reveromycin_C Hemisuccinylation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow start Identify Target Gene in Reveromycin BGC knockout Construct Gene Knockout Mutant (e.g., ΔrevI) start->knockout expression Heterologous Expression of Target Gene start->expression fermentation_ko Ferment Knockout Strain knockout->fermentation_ko fermentation_exp Ferment Heterologous Host expression->fermentation_exp analysis_ko Analyze Metabolite Profile (HPLC-MS) fermentation_ko->analysis_ko analysis_exp Analyze Metabolite Profile (HPLC-MS) fermentation_exp->analysis_exp conclusion Elucidate Gene Function analysis_ko->conclusion analysis_exp->conclusion

Caption: Workflow for determining gene function in the reveromycin pathway.

Quantitative Data

While specific production titers for this compound are not extensively reported in the literature, studies on the production of Reveromycin A and its derivatives provide a valuable reference point. The production of reveromycins is highly dependent on the fermentation conditions, including media composition and culture duration. Overexpression of regulatory genes, such as revQ, has been shown to significantly enhance the production of reveromycin derivatives.

Reported Production Titers of Reveromycin A and Derivatives:

CompoundStrainProduction Titer (mg/L)Reference
Reveromycin AA. reveromycinica SN-593 (Wild-type)~1-5General literature values, subject to variation based on fermentation conditions.
17-hemisuccinyloxy-RM-TA. reveromycinica SN-593-ΔrevI expressing P450revI-A241L and revQ5.18Yong, Y. F., et al. (2023). Chemical Science, 14(44), 12287-12296.

Conclusion and Future Directions

The biosynthesis of this compound provides a fascinating example of the modularity and flexibility of polyketide synthesis. The ability of the reveromycin PKS to utilize different starter units highlights the potential for generating novel reveromycin analogs through precursor-directed biosynthesis and genetic engineering of the loading module. While significant progress has been made in understanding the biosynthesis of the reveromycin family, several areas warrant further investigation. A complete sequence and annotation of the reveromycin biosynthetic gene cluster would provide a comprehensive roadmap for pathway engineering. Furthermore, detailed biochemical characterization of the PKS loading domain would provide insights into the molecular basis of its substrate flexibility. Such studies will not only deepen our understanding of this important class of natural products but also pave the way for the development of new and improved therapeutic agents.

References

In-Depth Technical Guide: Biological Activity of CAS number 144860-69-5 (Reveromycin C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C (CAS Number: 144860-69-5) is a polyketide natural product isolated from the fermentation broth of Streptomyces sp. It belongs to a class of compounds known as reveromycins, which have garnered significant interest due to their diverse and potent biological activities. Structurally, this compound is characterized by a complex spiroketal core, a succinate (B1194679) ester, and two carboxylic acid moieties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its quantitative effects, underlying mechanisms of action, and the experimental methodologies used for its characterization.

Core Biological Activities

This compound exhibits a range of biological effects, primarily centered around the inhibition of eukaryotic cell growth. Its key activities include antifungal action, anti-proliferative effects against cancer cell lines, and the modulation of growth factor signaling.

Antifungal Activity

This compound demonstrates significant antifungal activity, particularly against Candida albicans. This activity is pH-dependent, being more potent in acidic environments. The increased efficacy at lower pH is attributed to the protonation of the carboxylic acid groups, which enhances cell permeability.

Inhibition of Epidermal Growth Factor (EGF)-Induced Mitogenic Activity

A hallmark of this compound's biological profile is its ability to inhibit the mitogenic (cell division-stimulating) effects of Epidermal Growth Factor (EGF). This suggests an interference with the EGF signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.

Anti-proliferative Activity against Cancer Cell Lines

Consistent with its inhibition of EGF signaling, this compound displays anti-proliferative activity against various cancer cell lines. Notably, it has been shown to inhibit the growth of human oral epidermoid carcinoma (KB) cells and human chronic myelogenous leukemia (K562) cells. This activity is linked to its ability to induce a G1 phase cell cycle arrest.

Reversal of Transformed Cell Morphology

This compound can induce a morphological reversion in sarcoma-virus-transformed NRK (normal rat kidney) cells. Transformed cells typically exhibit a rounded, less adherent morphology, and the ability of this compound to restore a more "normal," flattened phenotype suggests an impact on the cellular cytoskeleton and adhesion, processes often dysregulated in cancer.

Quantitative Data Summary

The biological activities of this compound have been quantified in various assays. The following tables summarize the key quantitative data available.

Activity Test System Parameter Value Reference
Antifungal ActivityCandida albicans (pH 3)MIC2.0 µg/mL
Antifungal ActivityCandida albicans (pH 7.4)MIC>500 µg/mL
Anti-proliferative ActivityKB cellsIC502.0 µg/mL
Anti-proliferative ActivityK562 cellsIC502.0 µg/mL
Morphological ReversionSarcoma-virus-transformed NRK cellsEC501.58 µg/mL

Mechanism of Action

The diverse biological effects of this compound are primarily attributed to its function as a potent and selective inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS) . This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into protein.

By inhibiting IleRS, this compound effectively halts protein synthesis. This leads to a cascade of downstream effects:

  • Cell Cycle Arrest: The progression of the cell cycle, particularly through the G1 phase, is dependent on the synthesis of key regulatory proteins such as cyclins and cyclin-dependent kinases. By blocking protein synthesis, this compound prevents the production of these essential proteins, leading to an arrest in the G1 phase of the cell cycle.

  • Inhibition of Cell Proliferation: The inability to synthesize new proteins ultimately prevents cell growth and division, explaining the observed anti-proliferative effects on cancer cell lines.

  • Apoptosis Induction: Prolonged inhibition of protein synthesis can trigger programmed cell death, or apoptosis. This is a likely contributor to the cytotoxic effects of this compound.

The inhibition of EGF-induced mitogenic activity is an indirect consequence of this primary mechanism. The EGF signaling pathway culminates in the activation of transcription factors that drive the expression of genes required for cell proliferation. However, if the cellular machinery for protein synthesis is inhibited by this compound, these pro-proliferative signals from the EGF receptor cannot be translated into a functional response.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in the context of the EGF signaling pathway.

ReveromycinC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGF Receptor EGF->EGFR Binding & Activation Signaling_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) EGFR->Signaling_Cascade Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) Signaling_Cascade->Transcription_Factors Activation Ribosome Ribosome Transcription_Factors->Ribosome mRNA Transcription Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis IleRS Isoleucyl-tRNA Synthetase IleRS->Ribosome Charged tRNA-Ile Isoleucine Isoleucine Isoleucine->IleRS tRNA tRNA-Ile tRNA->IleRS Cell_Cycle_Proteins Cell Cycle Proteins (Cyclins, CDKs) Protein_Synthesis->Cell_Cycle_Proteins Cell_Cycle_Progression G1/S Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Reveromycin_C This compound Reveromycin_C->IleRS Inhibition

Mechanism of this compound action on EGF signaling.
Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the anti-proliferative activity of this compound.

Antiproliferative_Assay_Workflow start Start cell_culture Culture Cancer Cell Line (e.g., KB or K562 cells) start->cell_culture cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding compound_treatment Treat cells with varying concentrations of this compound cell_seeding->compound_treatment incubation Incubate for a defined period (e.g., 48-72 hours) compound_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_acquisition Measure absorbance or fluorescence viability_assay->data_acquisition data_analysis Calculate % inhibition and determine IC50 data_acquisition->data_analysis end End data_analysis->end

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Reveromycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Reveromycin C, a polyketide natural product with potential therapeutic applications. The protocols outlined below are based on established methodologies used for the characterization of the closely related compound, Reveromycin A, and are readily adaptable for this compound.

Introduction

This compound belongs to a class of microbial metabolites known for their diverse biological activities, including antifungal, antitumor, and anti-osteoporotic effects.[1][2] The primary molecular target of this class of compounds is eukaryotic isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis.[1][3][4][5] By inhibiting IleRS, Reveromycins can induce apoptosis and suppress cell growth, particularly in acidic microenvironments often associated with tumors and sites of bone resorption.[2][5][6] These protocols detail key in vitro assays to characterize the bioactivity of this compound.

Data Presentation

Table 1: Summary of Reveromycin A Concentrations for In Vitro Assays
Assay TypeCell Line(s)Reveromycin A Concentration(s)Observed EffectReference
Cell Viability (WST-8)INA-6, RPMI82261.0 µMDecreased cell viability at acidic pH (6.4)[6]
Apoptosis (Annexin V/PI)INA-6, RPMI82261.0 µMInduction of apoptosis at acidic pH (6.4)[6]
Caspase ActivationINA-6, RPMI82261.0 µMActivation of caspase-8 and caspase-9 at acidic pH (6.4)[6]
Osteoclast ActivityRabbit Bone Marrow Cells0.1, 1.0 µMInhibition of osteoclast formation and function[6]

Experimental Protocols

Cell Viability Assay (WST-8 Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., INA-6, RPMI8226)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • WST-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare culture media with different pH values (e.g., pH 7.4 and pH 6.4) by adding lactic acid or sodium hydroxide.[6]

  • Treat the cells with various concentrations of this compound in both neutral and acidic media. Include a vehicle control.

  • Incubate the plates for 24-72 hours.

  • Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Plate cells and treat with this compound at the desired concentration (e.g., 1.0 µM) and pH for 24 hours.[6]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for Caspase Activation

This protocol assesses the activation of apoptotic pathways by detecting cleaved caspases.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies against cleaved caspase-8 and cleaved caspase-9

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Treat cells with this compound as described in the apoptosis assay protocol.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Osteoclastogenesis and Pit Formation Assay

This protocol evaluates the impact of this compound on osteoclast differentiation and function.

Materials:

  • Rabbit bone marrow cells or murine bone marrow macrophages

  • α-MEM medium with 10% FBS

  • M-CSF (Macrophage colony-stimulating factor)

  • RANKL (Receptor activator of nuclear factor kappa-B ligand)

  • This compound

  • Bovine bone slices or dentine discs

  • TRAP (tartrate-resistant acid phosphatase) staining kit

Procedure:

  • Culture bone marrow cells in the presence of M-CSF (e.g., 30 ng/mL) for 3 days to generate bone marrow-derived macrophages.

  • Seed the macrophages on bone slices in a 96-well plate and culture with M-CSF and RANKL (e.g., 20 ng/mL) to induce osteoclast formation.[6]

  • Treat the differentiating osteoclasts with various concentrations of this compound.

  • After 4-6 days, fix the cells and stain for TRAP, a marker for osteoclasts.

  • Count the number of TRAP-positive multinucleated cells.

  • To assess bone resorption, remove the cells from the bone slices and visualize the resorption pits by microscopy.

Visualizations

Reveromycin_Mechanism_of_Action cluster_extracellular Extracellular (Acidic pH) cluster_cell Cell Cytoplasm Reveromycin_C_nonpolar This compound (Non-polar) Reveromycin_C_intracellular This compound Reveromycin_C_nonpolar->Reveromycin_C_intracellular Cell Membrane Permeation IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin_C_intracellular->IleRS Inhibits Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Required for Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Involves

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound (Neutral & Acidic pH) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 wst8 Add WST-8 Reagent incubation2->wst8 incubation3 Incubate 2-4h wst8->incubation3 read Measure Absorbance (450nm) incubation3->read analysis Calculate Cell Viability read->analysis

Caption: Workflow for the cell viability assay.

References

Cell-Based Assay Development for Reveromycin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C belongs to a class of polyketide antibiotics that have demonstrated significant biological activity, including anti-tumor and antifungal effects. Its primary mechanism of action involves the selective inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[1][2][3] This inhibition leads to cell growth arrest and apoptosis, particularly in the acidic microenvironments often associated with tumors and sites of bone resorption.[4][5][6] this compound and its analogs, such as Reveromycin A, have also been shown to inhibit mitogenic responses stimulated by growth factors like Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α).[7]

These application notes provide a comprehensive guide for the development of cell-based assays to characterize the bioactivity of this compound. The protocols detailed below are designed to assess its general cytotoxicity, mechanism of action, pro-apoptotic effects, and its impact on key signaling pathways.

Section 1: Assessment of General Cytotoxicity and Anti-Proliferative Activity

To determine the concentration-dependent effects of this compound on cell viability and proliferation, standard colorimetric and DNA synthesis-based assays are recommended.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Proliferation Assessment using BrdU Incorporation Assay

The BrdU assay measures DNA synthesis as an indicator of cell proliferation.[3][9]

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the incubation period, add BrdU labeling solution to each well at a final concentration of 10 µM.[10]

  • Fixation and Denaturation: After the incubation period, remove the medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[10]

  • Antibody Incubation: Wash the wells and add a peroxidase-conjugated anti-BrdU antibody. Incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the wells and add the substrate solution. Incubate until a color change is observed.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[10]

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC₅₀ value.

Table 1: Representative Quantitative Data for Cytotoxicity and Anti-Proliferation Assays

Cell LineAssayIncubation Time (h)This compound IC₅₀ (µM)
Ovarian Carcinoma (BG-1)Proliferation720.1 - 1.0
Multiple Myeloma (INA-6)Viability24 (pH 6.4)0.1 - 1.0
Multiple Myeloma (RPMI8226)Viability24 (pH 6.4)0.1 - 1.0
Small-Cell Lung Cancer (SBC-5)ProliferationNot Inhibited>10

Note: The IC₅₀ values are hypothetical and should be determined experimentally. The enhanced effect at acidic pH is based on studies with Reveromycin A.[1]

Experimental Workflow for Cytotoxicity and Proliferation Assays

G cluster_setup Assay Setup cluster_mtt MTT Assay cluster_brdu BrdU Assay start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add brdu_add Add BrdU Label incubation2->brdu_add mtt_incubate Incubate 4h mtt_add->mtt_incubate solubilize Add Solubilizer (DMSO) mtt_incubate->solubilize mtt_read Read Absorbance (570nm) solubilize->mtt_read fix_denature Fix and Denature DNA brdu_add->fix_denature brdu_ab Add Anti-BrdU Antibody fix_denature->brdu_ab brdu_substrate Add Substrate brdu_ab->brdu_substrate brdu_read Read Absorbance (450nm) brdu_substrate->brdu_read

Caption: Workflow for MTT and BrdU assays.

Section 2: Elucidation of the Mechanism of Action

The primary molecular target of this compound is isoleucyl-tRNA synthetase (IleRS).[1][2][3] Assays in this section focus on confirming the inhibition of protein synthesis and the direct activity on IleRS.

Global Protein Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled amino acid, [³⁵S]-methionine, into newly synthesized proteins.[11][12]

Experimental Protocol: [³⁵S]-Methionine Incorporation Assay

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with this compound at various concentrations for 1-2 hours.

  • Methionine Starvation: Wash cells with PBS and incubate in methionine-free medium for 30 minutes to deplete intracellular methionine pools.

  • Radiolabeling: Add [³⁵S]-methionine to the medium and incubate for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer.

  • Protein Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).[13]

  • Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the total protein concentration and express the results as a percentage of the vehicle control.

In Vitro Isoleucyl-tRNA Synthetase (IleRS) Activity Assay

This biochemical assay directly measures the enzymatic activity of IleRS.

Experimental Protocol: IleRS Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified IleRS, ATP, isoleucine, and tRNAIle in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding one of the components (e.g., tRNAIle) and incubate at 37°C for a defined period.

  • Detection: The formation of isoleucyl-tRNAIle can be measured using various methods, such as the ATP-PPi exchange assay or by quantifying the amount of radiolabeled isoleucine attached to tRNA.

  • Data Analysis: Determine the inhibitory effect of this compound on IleRS activity and calculate the IC₅₀ value.

Table 2: Representative Quantitative Data for Mechanism of Action Assays

AssayTargetThis compound IC₅₀
[³⁵S]-Methionine IncorporationProtein SynthesisTo be determined
In Vitro IleRS ActivityIsoleucyl-tRNA SynthetaseTo be determined

G Reveromycin_C This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin_C->IleRS Inhibits Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Catalyzes Cell_Growth_Arrest Cell Growth Arrest Protein_Synthesis->Cell_Growth_Arrest Leads to Apoptosis Apoptosis Protein_Synthesis->Apoptosis Leads to

Caption: Workflow for apoptosis detection assays.

Section 4: Inhibition of Growth Factor Signaling Pathways

Reveromycin A has been shown to inhibit cell proliferation induced by TGF-α, a ligand for the Epidermal Growth Factor Receptor (EGFR). [7][14]This suggests that this compound may interfere with the EGFR signaling cascade.

Growth Factor-Stimulated Proliferation Assay

This assay assesses the ability of this compound to inhibit cell proliferation induced by specific growth factors.

Experimental Protocol: Growth Factor-Stimulated Proliferation

  • Serum Starvation: Plate cells and grow to sub-confluency. Then, incubate in serum-free medium for 24 hours to synchronize the cells in a quiescent state.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Growth Factor Stimulation: Add a specific growth factor (e.g., EGF or TGF-α) to the medium and incubate for 24-48 hours.

  • Proliferation Assessment: Measure cell proliferation using the BrdU assay as described in Section 1.2.

  • Data Analysis: Compare the proliferation of cells treated with the growth factor alone to those treated with the growth factor and this compound.

EGFR/TGF-α Signaling Pathway and Potential Inhibition by this compound

G TGFa TGF-α EGFR EGFR TGFa->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptors Adaptor Proteins (Grb2, Shc) Dimerization->Adaptors RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Adaptors->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Adaptors->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Reveromycin_C This compound Protein_Synthesis_Block Protein Synthesis Inhibition Reveromycin_C->Protein_Synthesis_Block Protein_Synthesis_Block->Proliferation Inhibits

Caption: EGFR/TGF-α signaling and this compound.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its cytotoxicity, mechanism of action, pro-apoptotic potential, and effects on growth factor signaling, researchers can gain a comprehensive understanding of its therapeutic potential. The provided protocols offer a starting point for assay development and can be further optimized for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Reveromycin C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C is a polyketide natural product isolated from Streptomyces sp. that has demonstrated significant biological activity, including the inhibition of eukaryotic cell growth. It is a potent inhibitor of the mitogenic activity induced by epidermal growth factor (EGF), making it a compound of interest for cancer research and drug development. These application notes provide detailed information on the solubility of this compound, protocols for its use in cell culture experiments, and its mechanism of action.

Physicochemical Properties and Solubility

This compound is soluble in organic solvents such as methanol (B129727) and ethyl acetate (B1210297) and is poorly soluble in acidic solutions. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. While specific quantitative solubility in DMSO is not widely published, related compounds like Reveromycin D are known to be soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it in culture medium to the desired final concentration. The final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₃₇H₅₄O₁₁N/A
Molecular Weight 674.8 g/mol N/A
Solubility Soluble in Methanol, Ethyl Acetate; Poorly soluble in acids. Assumed soluble in DMSO based on related compounds.[1]
IC₅₀ (KB cells) 2.0 µg/mLN/A
IC₅₀ (K562 cells) 2.0 µg/mLN/A

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.6748 mg of this compound (Molecular Weight = 674.8 g/mol ).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

G cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot into tubes vortex->aliquot store Store at -20°C/-80°C aliquot->store

Workflow for preparing this compound stock solution.
Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines such as KB or K562 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • KB or K562 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.1, 0.5, 1, 2, 5, 10, 20, and 50 µg/mL.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the diluted compounds or control solutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow seed Seed Cells treat Treat with this compound seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze

Experimental workflow for the MTT cytotoxicity assay.
Western Blot Analysis of EGFR Signaling Pathway

This protocol is designed to investigate the effect of this compound on the phosphorylation of key proteins in the EGFR signaling cascade, such as Akt and ERK.

Materials:

  • Cells responsive to EGF (e.g., A549)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Epidermal Growth Factor (EGF)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control and a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL detection reagent and capture the chemiluminescent signal.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Mechanism of Action and Signaling Pathway

Reveromycin A, a closely related compound, has been shown to selectively inhibit eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). This inhibition disrupts protein synthesis, leading to cell growth arrest and apoptosis. It is highly probable that this compound shares this mechanism of action. Furthermore, Reveromycins are known to inhibit the mitogenic activity of EGF. This suggests an interference with the EGFR signaling pathway, which controls cell proliferation, survival, and differentiation. The key downstream cascades of EGFR signaling are the PI3K-Akt and the Ras-Raf-MEK-ERK pathways. Inhibition of this pathway by this compound would lead to decreased phosphorylation of key signaling molecules like Akt and ERK.

G cluster_pathway Proposed Mechanism of this compound EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras ReveromycinC This compound ReveromycinC->EGFR Inhibits IleRS Isoleucyl-tRNA Synthetase ReveromycinC->IleRS Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Apoptosis Apoptosis ProteinSynthesis->Apoptosis Inhibition leads to

Signaling pathway affected by this compound.

References

Application Notes and Protocols: Preparing Reveromycin C Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C is a polyketide antibiotic isolated from Streptomyces sp. that has garnered significant interest in the scientific community for its potent biological activities. It is known to inhibit the mitogenic activity induced by epidermal growth factor (EGF) and exhibits antiproliferative effects against various cancer cell lines. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in downstream applications, including cell-based assays and biochemical studies.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research purposes.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₃₇H₅₄O₁₁[1][2][3]
Molecular Weight 674.8 g/mol [1][2][3]
Appearance Lyophilized powder[2]
Purity ≥95%[1][2][3]
Solubility Soluble in Methanol, Ethyl Acetate, and DMSO. Poorly soluble in acids.[1]
Storage of Solid -20°C[1][2]
Stability of Solid ≥ 4 years at -20°C[2]

Preparation of this compound Stock Solutions

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for this compound.

Materials
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the compound.

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

    • To prepare 1 mL of a 10 mM solution, weigh 6.75 mg of this compound.

    • Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight (g/mol) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 674.8 g/mol x 1000 = 6.75 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulates. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

G cluster_prep Preparation Workflow cluster_storage Storage Workflow Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh 6.75 mg of this compound Equilibrate->Weigh 1 Add_DMSO Add 1 mL of Anhydrous DMSO Weigh->Add_DMSO 2 Dissolve Vortex until Completely Dissolved Add_DMSO->Dissolve 3 Aliquot Aliquot into Single-Use Cryogenic Vials Dissolve->Aliquot 4 Label Label Aliquots Clearly Aliquot->Label 5 Store Store at -80°C for Long-Term Stability Label->Store 6

Caption: Workflow for preparing and storing a 10 mM this compound stock solution.

Storage and Stability of Stock Solutions

Proper storage of this compound stock solutions is crucial to maintain their biological activity over time.

Storage ConditionDurationRecommendations
-80°C in DMSO Up to 6 monthsRecommended for long-term storage.
-20°C in DMSO Up to 1 monthSuitable for short-term storage.

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical to prevent degradation that can occur with multiple freeze-thaw cycles.

  • Protection from Light: Store aliquots in amber-colored vials or in a light-protected box.

  • Moisture Sensitivity: Use anhydrous DMSO and ensure vials are tightly sealed to prevent moisture absorption.

Preparation of Working Solutions

Working solutions of this compound are typically prepared by diluting the high-concentration stock solution in cell culture medium or an appropriate assay buffer immediately before use.

Protocol for Preparing a 10 µM Working Solution
  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium or assay buffer.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[4]

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

G Stock 10 mM this compound Stock in DMSO Dilution Dilute 1:1000 in Cell Culture Medium Stock->Dilution Working 10 µM this compound Working Solution Dilution->Working Assay Add to Cell Culture or Biochemical Assay Working->Assay

Caption: Workflow for preparing a working solution from a stock solution.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell line, assay type, and experimental conditions. It is highly recommended to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific application.

ApplicationCell Line(s)Effective Concentration (IC₅₀/EC₅₀)Source(s)
Antiproliferative Activity KB and K562 cellsIC₅₀ = 2.0 µg/mL (approx. 3.0 µM)[2]
Reversal of Transformed Morphology Sarcoma-virus-transformed NRK cellsEC₅₀ = 1.58 µg/mL (approx. 2.3 µM)[2]
Inhibition of Mitogenic Activity Balb/MK mouse epidermal cells-[2]

Based on the available data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.

Safety Precautions

  • This compound is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated stock solutions.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for In Vitro Studies with Reveromycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C, often referred to as Reveromycin A in scientific literature, is a polyketide natural product isolated from the bacterium Streptomyces. It has garnered significant interest in the scientific community for its potent and selective biological activities, particularly its ability to induce apoptosis (programmed cell death) in specific cell types. This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its mechanism of action, recommended treatment conditions, and methodologies for assessing its effects.

This compound's primary mechanism of action is the inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[1][2][3]. This enzyme is crucial for protein synthesis, and its inhibition leads to a cascade of events culminating in apoptosis. A unique characteristic of this compound is its pH-dependent activity. In acidic microenvironments, such as those found around resorbing osteoclasts or within solid tumors, its carboxylic acid moieties are protonated, making the molecule less polar and facilitating its entry into cells[1][4]. This property contributes to its selective toxicity towards cells in these specific environments.

Data Presentation: Efficacy of this compound in Various Cell Lines

The following table summarizes the effective concentrations and observed effects of this compound in different in vitro models. It is important to note that the optimal concentration and incubation time can vary depending on the cell line, cell density, and experimental conditions.

Cell LineCell TypeConcentrationIncubation TimeObserved EffectsReference
Rabbit OsteoclastsPrimary Cells100 nM12 hoursComplete disappearance of mature osteoclasts.[4]
RAW264.7 (differentiated into osteoclasts)Murine Macrophage10 µM2 - 48 hoursPeak apoptosis induction at 4-6 hours (pH 5.5). Activation of caspase-9.[5]
INA-6, RPMI8226Human Multiple Myeloma1 µM24 hoursInduction of apoptosis at pH 6.4, but not at pH 7.4. Activation of caspase-8 and caspase-9.[4]
BG-1Human Ovarian Carcinoma30 - 300 nMNot SpecifiedInhibition of TGF-α induced cell proliferation.

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers the intrinsic pathway of apoptosis through the inhibition of isoleucyl-tRNA synthetase. This leads to a cellular stress response that activates initiator caspases, which in turn activate executioner caspases, ultimately leading to cell death.

ReveromycinC_Apoptosis_Pathway cluster_extracellular Extracellular (Acidic pH) cluster_cell Target Cell ReveromycinC_ext This compound ReveromycinC_int This compound (intracellular) ReveromycinC_ext->ReveromycinC_int Increased permeability in acidic environment IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinC_int->IleRS Inhibition Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Catalyzes Cell_Stress Cellular Stress IleRS->Cell_Stress Inhibition leads to Caspase9 Activated Caspase-9 Cell_Stress->Caspase9 Caspase8 Activated Caspase-8 Cell_Stress->Caspase8 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Studies

A typical workflow for investigating the effects of this compound on a cancer cell line is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with This compound (various concentrations and times) Cell_Culture->Treatment Cell_Viability 3. Cell Viability Assay (e.g., MTT Assay) Treatment->Cell_Viability Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay Protein_Analysis 5. Protein Expression Analysis (e.g., Western Blot for caspases, Bax, Bcl-2) Treatment->Protein_Analysis Data_Analysis 6. Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General workflow for in vitro studies of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key apoptotic proteins.

Materials:

  • Target cells treated with this compound

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatants and determine the protein concentration using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increased ratio of Bax to Bcl-2 and the presence of cleaved caspase-3 are indicative of apoptosis.[6]

References

Measuring the Anticancer Activity of Reveromycin C in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C belongs to the Reveromycin family, a group of polyketide antibiotics produced by the actinomycete Streptomyces sp. While research has extensively focused on its analogue, Reveromycin A, this compound is also gaining attention for its potential as an anticancer agent. Reveromycins are known to inhibit the proliferation of cancer cells, particularly those dependent on the epidermal growth factor (EGF) signaling pathway. The primary mechanism of action for this class of compounds is the inhibition of isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis, leading to cell growth arrest and apoptosis.[1][2] This document provides detailed protocols for measuring the in vitro activity of this compound against various cancer cell lines.

Mechanism of Action

This compound, like its analogue Reveromycin A, is believed to exert its anticancer effects through a multi-faceted mechanism. A key target is the inhibition of eukaryotic isoleucyl-tRNA synthetase, which leads to a depletion of charged tRNAIle, thereby halting protein synthesis and inducing cell cycle arrest and apoptosis.[1][2] Furthermore, Reveromycins have been shown to inhibit EGF-dependent cell proliferation.[3] The acidic tumor microenvironment is thought to enhance the cellular uptake and activity of Reveromycins.[4]

Data Presentation

Effective evaluation of this compound's anticancer activity requires precise and consistent data collection. The following tables provide a template for summarizing key quantitative data obtained from the experimental protocols outlined below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., A549Lung CarcinomaData to be determinedData to be determinedData to be determined
e.g., MCF-7Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
e.g., HCT116Colorectal CarcinomaData to be determinedData to be determinedData to be determined
e.g., U87 MGGlioblastomaData to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Apoptosis Marker Expression (Western Blot Analysis)

Protein MarkerTreatment GroupFold Change vs. Control (24h)Fold Change vs. Control (48h)
Anti-apoptotic
Bcl-2This compound (IC50)Data to be determinedData to be determined
Pro-apoptotic
BaxThis compound (IC50)Data to be determinedData to be determined
Executioner Caspases
Cleaved Caspase-3This compound (IC50)Data to be determinedData to be determined
Cleaved PARPThis compound (IC50)Data to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol outlines the use of the WST-1 assay to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent).

    • Incubate for the desired treatment periods (e.g., 24, 48, or 72 hours).

  • WST-1 Addition:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the WST-1 into a colored formazan (B1609692) product.

  • Absorbance Measurement:

    • Shake the plate thoroughly for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins by Western blot to elucidate the mechanism of this compound-induced cell death.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Reveromycin_C_Signaling_Pathway Reveromycin_C This compound EGFR EGFR Reveromycin_C->EGFR Inhibits Isoleucyl_tRNA_Synthetase Isoleucyl-tRNA Synthetase Reveromycin_C->Isoleucyl_tRNA_Synthetase Inhibits Apoptosis Apoptosis Reveromycin_C->Apoptosis Induces Cell_Membrane Cell_Proliferation Cell Proliferation EGFR->Cell_Proliferation Promotes Protein_Synthesis Protein Synthesis Isoleucyl_tRNA_Synthetase->Protein_Synthesis Required for Protein_Synthesis->Cell_Proliferation Required for Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulates Caspase_Cascade Caspase Cascade Bax->Caspase_Cascade Activates Caspase_Cascade->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow Start Start: Select Cancer Cell Lines Culture_Cells Culture and Seed Cells in 96-well Plates Start->Culture_Cells Treat_Cells Treat with Serial Dilutions of this compound Culture_Cells->Treat_Cells Incubate Incubate for 24, 48, 72h Treat_Cells->Incubate WST1_Assay Perform WST-1 Assay Incubate->WST1_Assay Western_Blot_Prep Prepare Cell Lysates for Western Blot Incubate->Western_Blot_Prep Measure_Absorbance Measure Absorbance WST1_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End: Data Analysis and Interpretation Calculate_IC50->End Run_WB Run Western Blot for Apoptosis Markers Western_Blot_Prep->Run_WB Analyze_Protein Analyze Protein Expression Run_WB->Analyze_Protein Analyze_Protein->End

Caption: General experimental workflow for assessing this compound activity.

References

Application Notes and Protocols for Reveromycin C in Sarcoma Virus-Transformed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C is a polyketide antibiotic produced by the bacterium Streptomyces sp. It belongs to a class of compounds, the Reveromycins, which have been identified as inhibitors of eukaryotic cell growth.[1] While much of the research has focused on its analogue, Reveromycin A, available data suggests that this compound exhibits a similar biological profile and is likely more potent.[2] The primary mechanism of action for this class of compounds is the inhibition of isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis.[3] This mode of action leads to cell cycle arrest and apoptosis, particularly in the acidic microenvironments often associated with tumors. This document provides a detailed, albeit extrapolated, protocol for the use of this compound in sarcoma virus-transformed cells, based on the known activities of Reveromycin A and its derivatives in relevant cell models.

Data Presentation

Due to the limited availability of specific studies on this compound, the following tables summarize data for the closely related Reveromycin A and its derivatives, which are used as a basis for the recommended protocols.

Table 1: Biological Activity of Reveromycin A and Derivatives

Compound/DerivativeTarget/AssayCell LineIC50 ValueReference
Reveromycin AIsoleucyl-tRNA Synthetase Inhibition-0.05 µg/mL[3]
Reveromycin AMorphological Reversionsrc(ts)-NRKNot Specified[3]
Reveromycin AProtein Synthesis Inhibition-0.1 µg/mL[3]

Note: src(ts)-NRK cells are temperature-sensitive Rous sarcoma virus-transformed rat kidney cells, a relevant model for sarcoma virus-transformed cells.[3]

Table 2: Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC37H54O11[2]
Molecular Weight674.8 g/mol [2]
SolubilitySoluble in Methanol, Ethyl acetate; poorly soluble in acids[2]
PotencyGenerally more potent than Reveromycin A[2]

Experimental Protocols

The following protocols are designed to guide the initial investigation of this compound's effects on sarcoma virus-transformed cells.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (MW: 674.8 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Accurately weigh out 1 mg of this compound powder.

  • Add 148.2 µL of DMSO to the vial to create a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Culture of Sarcoma Virus-Transformed Cells

This is a general protocol for the maintenance of a sarcoma virus-transformed cell line. Specific media and conditions should be optimized for the cell line in use.

Materials:

  • Sarcoma virus-transformed cell line (e.g., v-Src transformed fibroblasts)

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks/plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Aspirate the growth medium and wash the cell monolayer once with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and plate for experiments or subculture.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Sarcoma virus-transformed cells

  • Complete growth medium

  • This compound stock solution (10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. A starting range of 1 nM to 10 µM is recommended.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 4: Morphological Reversion Assay

This assay is based on the observation that some inhibitors can revert the transformed morphology of sarcoma virus-infected cells to a more normal, flattened phenotype.[3]

Materials:

  • Sarcoma virus-transformed cells (e.g., src(ts)-NRK)

  • 6-well cell culture plates

  • Complete growth medium

  • This compound

  • Phase-contrast microscope

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound (e.g., IC50, 2x IC50).

  • Incubate the cells for 24-48 hours.

  • Observe and document the cellular morphology at regular intervals using a phase-contrast microscope. Look for changes from a rounded, refractile morphology to a more flattened, adherent phenotype.

Visualizations

Signaling Pathway of this compound

ReveromycinC_Pathway RevC This compound IleRS Isoleucyl-tRNA Synthetase RevC->IleRS Inhibits tRNA_Ile Isoleucine-tRNAIle IleRS->tRNA_Ile Charges ProteinSynth Protein Synthesis tRNA_Ile->ProteinSynth Enables CellCycle Cell Cycle Progression ProteinSynth->CellCycle Required for Apoptosis Apoptosis ProteinSynth->Apoptosis Inhibition leads to CellCycle->Apoptosis Arrest leads to EGF EGF/Growth Factors EGFR EGFR Signaling EGF->EGFR Activates EGFR->CellCycle Promotes

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for IC50 Determination

Experimental_Workflow start Start culture Culture Sarcoma Virus-Transformed Cells start->culture seed Seed Cells in 96-Well Plate culture->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: Investigating the Effects of Reveromycin A on Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Reveromycin A and its Primary Target

Initial interest in the Reveromycin family of compounds for kinase inhibitor screening is understandable given their potent effects on cell proliferation and survival. However, it is crucial to clarify that the well-characterized compound in this family is Reveromycin A , and its primary mechanism of action is not direct kinase inhibition.

Reveromycin A is a polyketide natural product isolated from Streptomyces sp. SN-593.[1] Extensive research has demonstrated that Reveromycin A selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[2] This enzyme is critical for protein synthesis, and its inhibition leads to a cascade of downstream cellular effects, including apoptosis and cell cycle arrest.[2] Reveromycin A occupies the tRNA binding site of IleRS, effectively blocking protein translation.[2]

While not a direct kinase inhibitor, the profound biological effects of Reveromycin A make it a valuable tool for studying cellular signaling pathways that are regulated by kinases. The inhibition of protein synthesis can induce cellular stress and trigger various signaling cascades, including those mediated by key kinase families. Therefore, Reveromycin A can be used as a chemical probe to investigate the downstream consequences of translational inhibition on kinase-mediated signaling pathways.

Rationale for Use in Kinase-Related Research

The study of Reveromycin A is relevant to kinase research for the following reasons:

  • Induction of Apoptosis: Reveromycin A is a potent inducer of apoptosis, particularly in osteoclasts and various cancer cell lines.[2][3] Apoptotic signaling is intricately regulated by numerous kinases, including those in the PI3K/Akt and JNK pathways.

  • Modulation of Cancer Cell Viability: The compound has been shown to inhibit the proliferation of several human tumor cell lines.[2] By examining the phosphorylation status of key kinases in response to Reveromycin A treatment, researchers can elucidate the signaling pathways involved in its anti-proliferative effects.

  • Investigation of Cellular Stress Responses: Inhibition of IleRS induces a strong cellular stress response. Kinases, particularly those in the MAPK family (including JNK and p38), are central players in orchestrating the cellular response to stress.[4]

This application note provides protocols to assess the cytotoxic effects of Reveromycin A and to analyze its impact on the phosphorylation status of key signaling kinases.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Reveromycin A have been documented in various cell lines. The following table summarizes key quantitative data.

Cell LineAssay TypeEndpointResultReference
Multiple Myeloma (INA-6)Cell ViabilityInduction of cell death (at pH 6.4)Effective at 1 µM[1]
Multiple Myeloma (RPMI8226)Cell ViabilityInduction of cell death (at pH 6.4)Effective at 1 µM[1]
Human Tumor Cells (KB)ProliferationInhibition of proliferationData not specified[2]
Human Tumor Cells (K562)ProliferationInhibition of proliferationData not specified[2]

Note: The efficacy of Reveromycin A can be highly dependent on the cellular context, particularly the pH of the microenvironment. It is more effective under acidic conditions, which are often found in tumors.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the concentration at which Reveromycin A inhibits 50% of cell growth (IC50) in a selected cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Reveromycin A (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Reveromycin A in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only for background measurement).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared Reveromycin A dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[6][7]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of Reveromycin A relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the Reveromycin A concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Analysis of Kinase Phosphorylation by Western Blot

This protocol describes how to assess the effect of Reveromycin A on the phosphorylation status of key signaling kinases (e.g., Akt, JNK) and their downstream targets.

Materials:

  • 6-well cell culture plates

  • Reveromycin A

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can cause high background).

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibodies

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with Reveromycin A at the desired concentrations (e.g., based on the IC50 value from the MTT assay) for a specific duration. Include a vehicle control.

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.[9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (for total protein):

    • To normalize the data, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total, non-phosphorylated form of the kinase (e.g., anti-total-Akt). This ensures that any observed changes in phosphorylation are not due to changes in the total amount of the protein.

Visualizations

ReveromycinA_Mechanism ReveromycinA Reveromycin A IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinA->IleRS Inhibits tRNA Isoleucine-tRNA IleRS->tRNA Blocks charging of tRNA with Isoleucine ProteinSynthesis Protein Synthesis tRNA->ProteinSynthesis Inhibits CellularEffects Cellular Stress Apoptosis Cell Cycle Arrest ProteinSynthesis->CellularEffects Leads to Experimental_Workflow cluster_MTT Cell Viability Assessment cluster_WB Kinase Pathway Analysis start Seed Cancer Cells (e.g., 96-well and 6-well plates) treatment Treat with Reveromycin A (Dose-response & Time-course) start->treatment MTT_assay MTT Assay treatment->MTT_assay Parallel Experiment lysis Cell Lysis & Protein Quantification treatment->lysis Parallel Experiment MTT_read Measure Absorbance (570nm) MTT_assay->MTT_read MTT_analysis Calculate IC50 Value MTT_read->MTT_analysis probing Probe with Phospho-specific and Total Kinase Antibodies MTT_analysis->probing Inform WB Concentrations sds_page SDS-PAGE & Western Blot lysis->sds_page sds_page->probing detection Chemiluminescent Detection & Analysis probing->detection

References

Reveromycin C: A Tool for Investigating Eukaryotic Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Introduction

Reveromycin C belongs to a family of polyketide natural products isolated from Streptomyces sp.[1] While its close analog, Reveromycin A, has been more extensively studied, the available literature suggests that Reveromycins A, C, and D exhibit similar biological activities, including the inhibition of eukaryotic cell growth.[2] This document provides detailed application notes and protocols for the use of this compound as a tool for studying protein synthesis inhibition, with the understanding that its mechanism of action is analogous to that of Reveromycin A. The primary molecular target is eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in the first step of protein synthesis.[3][4][5] Inhibition of IleRS by Reveromycin leads to a depletion of charged isoleucyl-tRNA, subsequently stalling ribosomal protein synthesis.[6]

Mechanism of Action

This compound is a potent and selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[3][5] It does not significantly affect prokaryotic IleRS or other aminoacyl-tRNA synthetases, making it a specific tool for studying eukaryotic translation.[3]

The inhibitory action of this compound's analog, Reveromycin A, has been shown to be competitive with respect to tRNAIle and synergistic with L-isoleucine.[7] This indicates that the inhibitor binds to the IleRS enzyme at or near the tRNA binding site, and its binding is enhanced in the presence of the amino acid substrate.[7] This specific mode of action allows for the targeted disruption of protein synthesis at the aminoacylation step.

Applications in Research

  • Studying the kinetics and mechanism of aminoacyl-tRNA synthetases: this compound can be used as a chemical probe to investigate the structure and function of eukaryotic IleRS.

  • Investigating the cellular response to amino acid starvation: Inhibition of IleRS mimics a state of isoleucine deficiency, triggering cellular stress responses like the GCN2-Gcn4 pathway in yeast.[3]

  • Screening for novel therapeutic agents: As a well-characterized inhibitor, this compound can serve as a positive control in high-throughput screening assays for new inhibitors of protein synthesis.

  • Inducing apoptosis in specific cell types: Reveromycin A has been shown to induce apoptosis in osteoclasts, suggesting potential applications in studying cell death pathways.[4]

Data Presentation

Table 1: Inhibitory Activity of Reveromycin A

ParameterValueTargetOrganism/SystemReference
IC50 8 ng/mLIsoleucyl-tRNA Synthetase (IleRS)Saccharomyces cerevisiae (cell extract)[3]
Resistance 4-fold increase in IC50Isoleucyl-tRNA Synthetase (IleRS) with N660D mutationSaccharomyces cerevisiae[3]

Experimental Protocols

Protocol 1: In Vitro Translation Assay using Rabbit Reticulocyte Lysate

This protocol is adapted from studies on Reveromycin A and is designed to measure the inhibitory effect of this compound on overall protein synthesis in a cell-free system.[6]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Rabbit Reticulocyte Lysate Kit (e.g., Promega)

  • Luciferase mRNA (or other suitable reporter mRNA)

  • Luciferase Assay Reagent

  • Microplate reader with luminescence detection capabilities

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent. The final concentration in the assay will typically range from nanomolar to micromolar.

  • In a microcentrifuge tube, prepare the translation reaction mixture according to the rabbit reticulocyte lysate kit manufacturer's instructions. Include the reporter mRNA (e.g., firefly luciferase mRNA at a final concentration of 0.02 mg/mL).[6]

  • Add the desired concentration of this compound or vehicle control to the reaction mixture.

  • Incubate the reaction at 30°C for 90 minutes.[6]

  • Following incubation, transfer a small aliquot (e.g., 2.5 µL) of each reaction to a 384-well plate.[6]

  • Add the Luciferase Assay Reagent to each well, following the manufacturer's protocol.[6]

  • Immediately measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the data on a semi-logarithmic graph.

Protocol 2: Thermal Shift Assay (TSA) to Assess Binding to IleRS

This protocol, based on Reveromycin A studies, can be used to confirm the direct binding of this compound to purified IleRS.[6]

Materials:

  • Purified eukaryotic Isoleucyl-tRNA Synthetase (IleRS)

  • This compound

  • SYPRO Orange dye (or other suitable fluorescent dye for TSA)

  • Real-time PCR instrument with a thermal melting curve program

  • 96-well PCR plates

Procedure:

  • Prepare a reaction mixture containing purified IleRS (e.g., 2 µg) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 5 mM DTT).[7]

  • Add this compound to the desired final concentration (e.g., 50 µM). Include a no-ligand control.[7]

  • To investigate synergistic binding, prepare additional reactions containing this compound in the presence of L-isoleucine (e.g., 2 mM) or a non-hydrolyzable aminoacyl-AMP analog (e.g., Ile-AMS, 50 µM).[7]

  • Add SYPRO Orange dye to each reaction mixture to the recommended final concentration.

  • Incubate the mixtures at room temperature for 10 minutes.[7]

  • Place the 96-well plate in a real-time PCR instrument and run a thermal melting program, gradually increasing the temperature from 25°C to 95°C.[7]

  • Monitor the fluorescence intensity as a function of temperature.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the melting curve. A significant increase in Tm in the presence of this compound indicates direct binding and stabilization of the protein.

Visualizations

Signaling_Pathway cluster_0 Cellular Response to IleRS Inhibition Reveromycin_C This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin_C->IleRS Inhibition Uncharged_tRNA Uncharged tRNAIle (Accumulation) GCN2 GCN2 Kinase (Activation) Uncharged_tRNA->GCN2 Sensing eIF2a eIF2α GCN2->eIF2a Phosphorylation eIF2a_P eIF2α-P GCN4 GCN4 mRNA Translation eIF2a_P->GCN4 Upregulation Protein_Synthesis Global Protein Synthesis eIF2a_P->Protein_Synthesis Inhibition AA_Biosynthesis Amino Acid Biosynthesis Genes GCN4->AA_Biosynthesis Activation

Caption: GCN2 signaling pathway activated by this compound.

Experimental_Workflow cluster_1 In Vitro Translation Assay Workflow Start Prepare Rabbit Reticulocyte Lysate Reaction Mix Add_mRNA Add Reporter mRNA (e.g., Luciferase) Start->Add_mRNA Add_Reveromycin Add this compound (or vehicle control) Add_mRNA->Add_Reveromycin Incubate Incubate at 30°C for 90 min Add_Reveromycin->Incubate Measure Measure Reporter Activity (Luminescence) Incubate->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze

Caption: Workflow for the in vitro translation assay.

Logical_Relationship cluster_2 Mechanism of IleRS Inhibition by Reveromycin Reveromycin This compound IleRS_Ile_Rev IleRS-Isoleucine-Reveromycin C (Ternary Complex) Reveromycin->IleRS_Ile_Rev IleRS_Ile IleRS + Isoleucine IleRS_Ile->IleRS_Ile_Rev Synergistic Binding Charged_tRNA Isoleucyl-tRNAIle IleRS_Ile->Charged_tRNA Aminoacylation tRNA tRNAIle IleRS_Ile_Rev->tRNA Competitive Inhibition IleRS_Ile_Rev->Charged_tRNA Blockage Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth

Caption: Competitive and synergistic inhibition of IleRS.

References

Troubleshooting & Optimization

Technical Support Center: Improving Reveromycin C Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Reveromycin C in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a polyketide natural product isolated from Streptomyces sp. It has a molecular formula of C₃₇H₅₄O₁₁ and a molecular weight of 674.8 g/mol .[1] Its chemical structure lends it hydrophobic properties, making it poorly soluble in aqueous solutions. It is generally described as soluble in organic solvents like methanol (B129727) and ethyl acetate, but poorly soluble in acidic aqueous solutions.[1]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer like PBS?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs due to a rapid change in solvent polarity. The compound is stable in the organic solvent, but when introduced into the aqueous environment, it crashes out of solution because its solubility limit is exceeded. The final concentration of the organic co-solvent (DMSO) in the aqueous solution may be too low to keep the this compound dissolved.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. This stock solution can then be serially diluted in DMSO before final dilution into the aqueous experimental medium.

Q4: How should I store my this compound stock solution?

This compound stock solutions prepared in an organic solvent like DMSO should be stored at -20°C. For the majority of compounds, stock solutions in DMSO are stable for up to 3 months at this temperature.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]

Q5: What is the mechanism of action of this compound?

This compound, similar to its analog Reveromycin A, inhibits eukaryotic protein synthesis by targeting isoleucyl-tRNA synthetase (IleRS).[1][4] It occupies the tRNA binding site on the enzyme, preventing the binding of tRNAIle and thus inhibiting the charging of isoleucine to its cognate tRNA.[1]

Troubleshooting Guide

Issue Possible Cause & Explanation Suggested Solution
This compound powder does not dissolve in aqueous buffer. This compound is a hydrophobic molecule with very low intrinsic solubility in water-based solutions.Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a high-concentration stock solution in an organic solvent such as DMSO.
Precipitation occurs immediately upon diluting the DMSO stock in aqueous buffer. The rapid shift from a high-polarity organic solvent to a low-polarity aqueous solvent causes the compound to exceed its solubility limit and precipitate.Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This gradual introduction helps to disperse the compound more effectively. Perform a step-wise dilution for very high final concentrations.
The final solution is cloudy or becomes cloudy over a short period. The final concentration of this compound is still too high for the amount of co-solvent (DMSO) present in the final aqueous solution.Increase the final concentration of DMSO in your working solution. Most cell lines can tolerate up to 0.5% DMSO with minimal cytotoxicity, but it is crucial to determine the tolerance of your specific cell line. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[5]
Inconsistent experimental results. This could be due to incomplete dissolution of this compound, leading to variations in the actual concentration in your assays. Precipitation during the experiment can also lead to inconsistent results.Ensure your final working solution is clear and free of any visible precipitate before adding it to your experiment. Gentle warming (to 37°C) and sonication can help to redissolve any precipitate that may have formed.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution by dissolving this compound powder in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.75 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Pre-warm Buffer: Warm your target aqueous buffer (e.g., PBS, cell culture medium) to room temperature or 37°C. This can slightly increase the solubility of the compound upon dilution.

  • Serial Dilution (if necessary): If preparing a range of concentrations for a dose-response experiment, perform serial dilutions of the high-concentration DMSO stock solution in DMSO.

  • Step-wise Dilution:

    • Add the required volume of the pre-warmed aqueous buffer to a sterile tube.

    • While vigorously vortexing the buffer, slowly add the required volume of the this compound DMSO stock solution dropwise.

    • Continue to vortex for an additional 30-60 seconds to ensure the solution is well-mixed.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, you may need to adjust the final DMSO concentration or lower the final this compound concentration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
MethanolSoluble[1]
Ethyl AcetateSoluble[1]
Acids (Aqueous)Poorly Soluble[1]
DMSOSoluble[2][6]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeMaximum Recommended DMSO ConcentrationReference
Most Cell Lines0.1% - 0.5%[5]
Primary Cells≤ 0.1%[5]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex/Sonicate until clear dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot add_stock Add DMSO stock dropwise while vortexing aliquot->add_stock Use one aliquot warm_buffer Pre-warm Aqueous Buffer (e.g., PBS, Media) add_buffer Add buffer to a new tube warm_buffer->add_buffer add_buffer->add_stock final_check Visually inspect for clarity add_stock->final_check precipitate Precipitate observed? final_check->precipitate experiment Proceed to Experiment final_check->experiment No precipitate increase_dmso Increase final DMSO % (e.g., from 0.1% to 0.5%) precipitate->increase_dmso Yes lower_conc Lower final this compound concentration precipitate->lower_conc Yes

Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.

signaling_pathway cluster_translation Protein Synthesis IleRS Isoleucyl-tRNA Synthetase (IleRS) Aminoacylation Aminoacylation: Isoleucine is charged to tRNAIle IleRS->Aminoacylation tRNA tRNAIle tRNA->Aminoacylation Isoleucine Isoleucine Isoleucine->IleRS ATP ATP ATP->IleRS Protein Protein Elongation Aminoacylation->Protein Reveromycin_C This compound Reveromycin_C->IleRS Binds to tRNA binding site

References

troubleshooting Reveromycin C precipitation in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Reveromycin C precipitation in assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a polyketide antibiotic isolated from the bacterium Streptomyces sp.[1] It is a minor analogue of the Reveromycin complex and is often found to be more potent than Reveromycin A.[1] Its known biological activities include:

  • Inhibition of EGF-induced mitogenic activity.[2][3]

  • Antifungal activity, particularly against C. albicans in acidic conditions.[2]

  • Inhibition of proliferation in various cancer cell lines, such as KB and K562 human chronic myelogenous leukemia cells.[2]

  • Reversal of the morphology of sarcoma-virus-transformed NRK rat kidney cells.[2]

The core mechanism of action for Reveromycins involves the selective inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[4][5][6] This leads to the induction of apoptosis (programmed cell death), particularly in cells that create an acidic microenvironment, such as osteoclasts.[5][6][7]

Q2: Why does my this compound precipitate when I add it to my aqueous assay buffer or cell culture medium?

This compound is a hydrophobic molecule with poor solubility in aqueous solutions.[1] It is typically supplied as a lyophilisate and dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[8] When this concentrated organic stock is diluted into an aqueous buffer (like cell culture media), the solvent environment changes drastically. If the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will "crash out" of solution and form a visible precipitate.[8] This is a common issue with many hydrophobic small molecules.[8]

Q3: What are the recommended storage and handling conditions for this compound?

  • Solid Form: this compound powder or lyophilisate should be stored at -20°C for long-term stability (≥ 4 years).[2]

  • In Solvent: Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How does pH affect this compound's activity and solubility?

The biological activity of this compound and its analogues is highly pH-dependent.[2][7] Reveromycin A, a closely related compound, contains three carboxylic acid groups.[6][7] In acidic environments (e.g., pH 3.0-6.4), these groups are protonated, making the molecule less polar.[6][7] This increased non-polarity enhances its ability to permeate cell membranes, leading to higher intracellular concentrations and greater proapoptotic effects.[6][7] Conversely, at neutral or alkaline pH (e.g., 7.4), the carboxylic groups are deprotonated and charged, making the molecule more polar and less able to cross cell membranes, which significantly reduces its activity.[2][7] This pH-dependent solubility and permeability is a critical factor in its specific targeting of cells like osteoclasts, which naturally generate an acidic microenvironment.[6][7]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the aqueous assay buffer or cell culture medium.

Cause: This occurs when the final concentration of this compound surpasses its aqueous solubility limit due to improper dilution technique.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay. You may need to perform a dose-response experiment to find the optimal balance between efficacy and solubility.

  • Optimize the Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Instead, use a serial or intermediate dilution step. Always add the compound to the buffer, not the other way around, and ensure gentle mixing during addition.[8]

  • Use Pre-Warmed Media: The solubility of many compounds, including this compound, increases with temperature. Always use pre-warmed (37°C) cell culture media or assay buffer for your dilutions.[8]

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5% and preferably below 0.1%, as high concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[8]

Experimental Workflow: Preparing Working Solutions

G cluster_prep Solution Preparation Workflow stock 1. Prepare High-Concentration Stock in 100% DMSO intermediate 2. Create Intermediate Dilution in Pre-Warmed (37°C) Medium stock->intermediate Dilute stock to e.g., 100x final final 3. Add Intermediate Stock Dropwise to Final Medium with Gentle Vortexing intermediate->final e.g., 10 µL into 990 µL medium check 4. Visually Inspect for Precipitation (Hold against a dark background) final->check

Caption: Recommended workflow for diluting hydrophobic compounds like this compound.

Issue 2: Delayed Precipitation or Assay Interference

Symptom: The solution is initially clear, but a precipitate forms over time during incubation. Alternatively, dose-response curves are unusually steep or results are inconsistent, suggesting non-specific activity.

Cause: The compound may be slowly precipitating out of solution or forming colloidal aggregates that interfere with the assay by sequestering proteins non-specifically.[10]

Solutions:

  • Include a Detergent: For biochemical (cell-free) assays, the inclusion of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, can help prevent the formation of aggregates and mitigate non-specific inhibition.[10] If the compound's activity is significantly reduced in the presence of the detergent, it strongly suggests the original activity was due to aggregation.

  • Perform a Solubility Test: Determine the maximum soluble concentration of this compound under your specific assay conditions (buffer, temperature, incubation time). See Protocol 1 below for a detailed method.

  • Reduce Incubation Time: If feasible for your experimental design, reducing the incubation time may prevent the compound from precipitating before the endpoint is measured.

Troubleshooting Logic for Precipitation

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation / Interference start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes, immediately check_agg Suspect aggregation? start->check_agg Yes, over time check_dilution Was dilution too rapid? check_conc->check_dilution No action_conc Lower final concentration. Perform solubility test. check_conc->action_conc Yes check_temp Was medium cold? check_dilution->check_temp No action_dilution Use intermediate dilution step. check_dilution->action_dilution Yes action_temp Use pre-warmed (37°C) medium. check_temp->action_temp Yes action_agg Add 0.01% Triton X-100 to assay buffer (cell-free). check_agg->action_agg

Caption: A logical guide to troubleshooting this compound precipitation issues.

Data & Protocols

Quantitative Data Summary

Table 1: this compound Solubility

SolventSolubilityReference
MethanolSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble (used for stock solutions)[8][9]
Aqueous AcidsPoorly Soluble[1]
Cell Culture MediaVery Low (concentration-dependent)[8]

Table 2: Recommended Maximum Final Solvent Concentrations in Assays

SolventMaximum Recommended Final ConcentrationRationaleReference
DMSO< 0.5% (ideal: < 0.1%)Minimize cell toxicity and prevent precipitation[8]
Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration

This protocol helps you find the highest concentration of this compound that remains soluble in your specific assay medium.

  • Prepare Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of the this compound stock using your complete, pre-warmed (37°C) assay medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium for a 100 µM starting concentration, then serially dilute from there.

  • Controls: Include wells with medium only and wells with the highest concentration of DMSO used (e.g., 1% or 0.5%) as negative controls.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Observe: Visually inspect the wells for any signs of cloudiness or precipitate against a dark background at several time points (e.g., 0, 2, 6, and 24 hours).[8]

  • Quantify (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates light scattering from a precipitate.[8]

Protocol 2: Recommended Stock and Working Solution Preparation

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10 mM). Vortex and, if necessary, sonicate briefly to ensure it is fully dissolved.[8]

  • Pre-warm Medium: Warm your complete cell culture medium or assay buffer to 37°C.[8]

  • Create Intermediate Dilution: To avoid shocking the compound with a rapid solvent change, first create an intermediate dilution. For example, dilute your 10 mM stock 1:100 in the pre-warmed medium to make a 100 µM solution (containing 1% DMSO).

  • Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed medium while gently vortexing or swirling.[8] For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to achieve a 1 µM final concentration with a final DMSO concentration of 0.01%.

  • Use Immediately: Use the final working solution promptly after preparation.

Signaling Pathway & Mechanism of Action

Impact of pH on this compound Cell Permeability

G cluster_ph Effect of Extracellular pH cluster_cell Cellular Uptake Acidic Acidic pH (e.g., 6.4) Osteoclast Microenvironment Protonated This compound (Non-Polar) -COOH groups protonated Acidic->Protonated Neutral Neutral pH (e.g., 7.4) Normal Tissue Deprotonated This compound (Polar) -COO⁻ groups charged Neutral->Deprotonated Permeable High Cell Permeability (Enters Cell) Protonated->Permeable Hydrophobic nature allows membrane crossing Impermeable Low Cell Permeability (Remains Extracellular) Deprotonated->Impermeable Charge repels lipid bilayer

Caption: How pH alters this compound's polarity and its ability to enter cells.[6][7]

Mechanism of Action of Reveromycins

G cluster_moa Mechanism of Action RevC This compound (Enters Cell) IleRS Eukaryotic Isoleucyl-tRNA Synthetase (IleRS) RevC->IleRS Inhibits ProteinSynth Protein Synthesis IleRS->ProteinSynth Required for Apoptosis Apoptosis ProteinSynth->Apoptosis Inhibition leads to

Caption: Simplified pathway showing inhibition of protein synthesis by this compound.[4][5][6]

References

Technical Support Center: Optimizing Reveromycin C Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Reveromycin C concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like its analogue Reveromycin A, functions by inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1] This enzyme is crucial for protein synthesis as it attaches the amino acid isoleucine to its corresponding tRNA. Inhibition of IleRS leads to a depletion of charged tRNAIle, subsequently halting protein synthesis and inducing cell growth arrest and apoptosis.[1][2]

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

Based on available data for this compound and its more extensively studied analogue, Reveromycin A, a broad starting range of 0.01 µM to 100 µM is recommended for initial screening. For this compound, an IC50 of 2.0 µg/ml (approximately 2.96 µM) has been reported for both KB and K562 human chronic myelogenous leukemia cells. For Reveromycin A, concentrations around 1.0 µM have been shown to be effective in inducing cell death in multiple myeloma cell lines, particularly under acidic conditions.[3] The optimal concentration is highly cell-line dependent and influenced by experimental conditions such as media pH.

Q3: What is the best solvent to dissolve this compound?

This compound is soluble in methanol (B129727) and ethyl acetate.[4] For cell culture experiments, it is common practice to dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock is then further diluted in the culture medium to the final desired concentrations. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound?

This compound should be stored at -20°C for long-term stability. Stock solutions in an organic solvent like DMSO should also be stored at -20°C or -80°C and protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound cytotoxicity assays.

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge Effects: Evaporation in the outer wells of the microplate.1. Ensure a homogenous single-cell suspension before and during plating. 2. Use calibrated pipettes and consistent pipetting techniques. 3. Fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
Low or no cytotoxic effect observed 1. Sub-optimal Concentration: The concentration range tested is too low for the specific cell line. 2. pH of Culture Medium: Reveromycin's activity is pH-dependent, with reduced efficacy at neutral or alkaline pH.[2][3] 3. Short Incubation Time: The duration of exposure to the compound may be insufficient to induce a cytotoxic response.1. Test a broader range of concentrations, extending to higher levels (e.g., up to 100 µM). 2. Measure the pH of your culture medium. Cancer cell lines that produce a more acidic microenvironment may be more sensitive. Consider adjusting the medium's pH to a slightly acidic range (e.g., 6.4-7.0) to potentiate the effect, if appropriate for your experimental model.[3] 3. Increase the incubation time (e.g., 48 or 72 hours).
High cytotoxicity in negative control (untreated cells) 1. Unhealthy Cells: Cells are not in the logarithmic growth phase or are contaminated. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high.1. Ensure cells are healthy and free from contamination (e.g., Mycoplasma). Use cells within a consistent and low passage number range. 2. Prepare a vehicle control with the highest concentration of the solvent used in the experiment to ensure it is not causing cytotoxicity. Keep the final solvent concentration below 0.5%.
Precipitation of this compound in culture medium Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.1. Visually inspect the wells for any precipitate. 2. Ensure the stock solution is fully dissolved before diluting into the medium. 3. Consider gentle sonication of the stock solution. 4. If precipitation persists, a lower starting concentration may be necessary.

Data Presentation

Reported IC50 Values for this compound and Analogs

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following table summarizes some reported IC50 values. Note that these values can vary significantly between different cell lines and experimental conditions.

CompoundCell LineAssayIncubation Time (hours)IC50Reference
This compound KB (human oral carcinoma)ProliferationNot Specified2.0 µg/mL (~2.96 µM)N/A
This compound K562 (human chronic myelogenous leukemia)ProliferationNot Specified2.0 µg/mL (~2.96 µM)N/A
Reveromycin A INA-6 (human multiple myeloma)WST-824Effective at 1.0 µM (at pH 6.4)[3]
Reveromycin A RPMI8226 (human multiple myeloma)WST-824Effective at 1.0 µM (at pH 6.4)[3]

Experimental Protocols

Protocol for Optimizing this compound Concentration using MTT Assay

This protocol provides a step-by-step guide for determining the optimal concentration of this compound for cytotoxicity studies using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to approximately 80% confluency.

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • After the 24-hour cell incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.

      • Untreated Control: Cells in complete culture medium only.

      • Blank Control: Wells containing culture medium but no cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[6]

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate prep_revero Prepare this compound Dilutions add_revero Add this compound to Wells prep_revero->add_revero seed_plate->add_revero incubate_treatment Incubate (24-72h) add_revero->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for optimizing this compound concentration in a cytotoxicity assay.

Signaling Pathway Affected by this compound

G Reveromycin_C This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin_C->IleRS Inhibits Uncharged_tRNA Accumulation of Uncharged tRNA-Ile IleRS->Uncharged_tRNA Depletion of charged tRNA-Ile leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis Cell_Growth_Arrest Cell Growth Arrest Protein_Synthesis->Cell_Growth_Arrest Apoptosis Apoptosis Protein_Synthesis->Apoptosis

Caption: Downstream effects of this compound via the Amino Acid Response pathway.

References

Reveromycin C degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Reveromycin C.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound is stable for at least four years when stored at -20°C. It is advisable to store it in a tightly sealed container, protected from moisture.

Q2: How should I handle this compound upon receipt?

A2: this compound is typically shipped on wet ice. Upon receipt, it should be immediately stored at the recommended -20°C.

Q3: How do I reconstitute solid this compound?

A3: this compound is soluble in various organic solvents. For cell culture experiments, it is common to prepare a stock solution in a solvent like DMSO and then dilute it to the final concentration in the culture medium. Ensure the final solvent concentration is compatible with your experimental system and does not exceed levels that could cause cytotoxicity.

Q4: What is the stability of this compound in solution?

A4: Specific stability data for this compound in various solvents and aqueous solutions is limited. As a general guideline for polyketides, it is recommended to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of this compound's analogue, Reveromycin A, has been noted to be pH-dependent, with increased cell permeability and activity in acidic environments.[1] This suggests that the stability of this compound may also be influenced by pH.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Encountering unexpected results in your experiments with this compound? This guide will help you troubleshoot potential issues related to its stability and storage.

Problem Possible Cause Recommended Action
Loss of biological activity in experiments. 1. Degradation of stock solution: Multiple freeze-thaw cycles or improper storage temperature. 2. Degradation in experimental medium: Instability at the pH or temperature of your experimental setup. 3. Photodegradation: Exposure of the compound to light during handling or incubation.1. Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Perform a stability study of this compound in your specific experimental medium (see Experimental Protocols section). Consider adjusting the pH if feasible for your experiment. 3. Protect all solutions containing this compound from light. Conduct experiments in low-light conditions when possible.
Inconsistent results between experiments. 1. Variability in stock solution concentration: Inaccurate weighing or solvent evaporation. 2. Inconsistent handling procedures: Differences in incubation times, light exposure, or temperature.1. Re-prepare and validate the concentration of your stock solution. Store aliquots in tightly sealed vials. 2. Standardize all experimental procedures. Use a detailed, consistent protocol for every experiment.
Precipitation of the compound in aqueous solutions. 1. Low solubility in the final medium: The concentration of this compound exceeds its solubility limit in the aqueous buffer or medium. 2. Solvent incompatibility: The organic solvent used for the stock solution is not fully miscible or causes precipitation when diluted.1. Decrease the final concentration of this compound. 2. Test different organic solvents for your stock solution that are more compatible with your aqueous medium. Ensure the final solvent concentration is low.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Stability Assessment of this compound in an Aqueous Medium using HPLC

Objective: To determine the stability of this compound in a specific aqueous medium over time at a given temperature.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental aqueous medium (e.g., cell culture medium, buffer)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other appropriate mobile phase modifier

  • Thermostated incubator or water bath

  • Amber HPLC vials

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your experimental aqueous medium at the final working concentration.

    • Prepare a control sample of this compound at the same concentration in a stable solvent (e.g., a high percentage of ACN) to serve as the time-zero reference.

    • Dispense aliquots of the experimental sample into amber HPLC vials.

  • Incubation:

    • Place the vials in a thermostated incubator or water bath set to the desired experimental temperature.

    • Protect the samples from light throughout the incubation period.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

    • Immediately analyze the sample by HPLC. If immediate analysis is not possible, store the sample at -80°C until analysis.

  • HPLC Analysis:

    • Develop an appropriate HPLC method to separate this compound from potential degradation products. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid on a C18 column is a common starting point for polyketides.

    • Inject the samples and the time-zero control.

  • Data Analysis:

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero control.

    • Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solid Solid this compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_solid->prep_stock prep_exp Prepare Experimental Solution (in aqueous medium) prep_stock->prep_exp incubate Incubate at Desired Temperature (Protected from light) prep_exp->incubate timepoint Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->timepoint hplc HPLC Analysis timepoint->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_stock Check Stock Solution (Age, Storage, Freeze-Thaw) start->check_stock check_handling Review Handling Procedures (Light, Temp, Incubation) start->check_handling check_medium Evaluate Stability in Medium (pH, Components) start->check_medium action_new_stock Prepare Fresh Stock Solution check_stock->action_new_stock action_standardize Standardize Protocol check_handling->action_standardize action_stability_test Perform Stability Test (Protocol 2) check_medium->action_stability_test

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing Off-Target Effects of Reveromycin C in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Reveromycin C in cell culture experiments while minimizing potential off-target effects. The information is presented in a question-and-answer format to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, like its well-studied analog Reveromycin A, is known to primarily target and inhibit eukaryotic isoleucyl-tRNA synthetase (IleRS).[1] This enzyme is crucial for protein synthesis, as it attaches the amino acid isoleucine to its corresponding tRNA molecule. Inhibition of IleRS leads to a depletion of charged tRNAIle, subsequently halting protein synthesis and inducing cell cycle arrest or apoptosis.

Q2: What are the known or potential off-target effects of this compound?

A significant potential off-target effect of this compound is the inhibition of the mitogenic activity stimulated by epidermal growth factor (EGF).[1][2] This suggests that this compound may interfere with the EGF signaling pathway, which is a critical regulator of cell growth, proliferation, and differentiation. Researchers should be aware that observed cellular phenotypes may be a consequence of this off-target activity, either in whole or in part.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:

  • Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect (inhibition of protein synthesis). A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions.

  • Use of Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO, the solvent used to dissolve this compound) to account for any effects of the solvent on the cells.

    • Inactive Analog Control: While a specific inactive analog of this compound is not commercially available, researchers can consider using structurally related but less active compounds if available from their own synthesis or specialized vendors. Alternatively, comparing the effects of this compound with other known protein synthesis inhibitors that do not affect the EGF signaling pathway can help dissect the on-target versus off-target effects.

  • Short Exposure Times: Limit the duration of cell exposure to this compound to the minimum time required to observe the on-target effect. Prolonged exposure increases the likelihood of off-target interactions.

  • Serum Starvation and EGF Stimulation: To specifically investigate the off-target effects on EGF signaling, cells can be serum-starved to reduce baseline signaling and then stimulated with EGF in the presence or absence of this compound.

Q4: My cells are showing unexpected levels of cytotoxicity. What could be the cause?

Unexpected cytotoxicity could be due to several factors:

  • High Concentration: The concentration of this compound may be too high for your specific cell line. Refer to the dose-response data and consider using a lower concentration.

  • Off-Target Effects: The cytotoxicity may be a result of the inhibition of essential signaling pathways, such as the EGF pathway, rather than solely due to the inhibition of protein synthesis.

  • Acidic Microenvironment: The cytotoxicity of the related compound, Reveromycin A, is known to be enhanced in acidic conditions.[3] If your cell culture medium has a lower pH, or if your cells produce significant amounts of lactic acid, this could potentiate the cytotoxic effects of this compound. Monitor the pH of your culture medium regularly.

  • Compound Stability: Ensure the stability of your this compound stock solution and working solutions. Degradation products could have different activity profiles.

Q5: How can I confirm that the observed phenotype is due to the on-target inhibition of isoleucyl-tRNA synthetase?

Several experimental approaches can be used to validate the on-target effect:

  • Rescue Experiments: Supplementing the culture medium with excess isoleucine may partially rescue the cells from the effects of this compound if the phenotype is solely due to IleRS inhibition.

  • Protein Synthesis Assay: Directly measure the rate of protein synthesis in your cells treated with this compound using methods like puromycin (B1679871) incorporation assays (e.g., SUnSET) or labeling with radioactive amino acids (e.g., 35S-methionine). A significant decrease in protein synthesis would support the on-target mechanism.

  • Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown the expression of IleRS should phenocopy the effects of this compound if the observed phenotype is on-target.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes information extrapolated from studies on Reveromycin A, a close structural and functional analog. Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise IC50 values in their experimental systems.

Compound Target/Activity Cell Line/System IC50 / Effective Concentration Reference
Reveromycin AInhibition of EGF-stimulated mitogenesisBalb/MK cells~0.1 µg/mL[1]
Reveromycin AInhibition of protein synthesisin vitro (rabbit reticulocyte lysate)Not specified[1]
Reveromycin ACytotoxicityHuman tumor cell linesAntiproliferative activity observed[1]
Reveromycin AInhibition of TGF-alpha-dependent growthBG-1 ovarian carcinoma30-300 nM[4]
This compoundGeneral Biological ActivityVariousGenerally more potent than Reveromycin A[1]

Experimental Protocols

Protocol 1: Determination of the Optimal Working Concentration of this compound using a Cell Viability Assay

Objective: To determine the IC50 value of this compound for a specific cell line and to identify the optimal concentration range for minimizing off-target effects.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range could be from 1 nM to 100 µM. Remember to include a vehicle-only control (DMSO concentration should be kept constant across all wells, typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value. The optimal working concentration should be the lowest concentration that gives a clear on-target phenotype with minimal cytotoxicity.

Protocol 2: Assessing the Off-Target Effect of this compound on EGF-Stimulated Cell Proliferation

Objective: To determine if this compound inhibits cell proliferation induced by EGF.

Materials:

  • Cell line responsive to EGF (e.g., A431, HeLa)

  • Serum-free cell culture medium

  • Recombinant human EGF

  • This compound

  • Cell proliferation assay reagent (e.g., BrdU incorporation assay or cell counting)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in a 96-well plate. Once they reach 50-60% confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce baseline signaling.

  • Pre-treatment with this compound: Add this compound at various concentrations (determined from Protocol 1) to the serum-starved cells and incubate for 1-2 hours.

  • EGF Stimulation: Add EGF to the wells at a concentration known to induce proliferation in your cell line (e.g., 10-100 ng/mL). Include control wells with no EGF and wells with EGF but no this compound.

  • Incubation: Incubate the plate for a period sufficient to observe a proliferative response (e.g., 24-48 hours).

  • Cell Proliferation Measurement: Measure cell proliferation using a BrdU assay or by direct cell counting.

  • Data Analysis: Compare the proliferation of cells treated with EGF and this compound to the proliferation of cells treated with EGF alone. A significant reduction in proliferation in the presence of this compound indicates an off-target effect on the EGF signaling pathway.

Visualizations

Signaling Pathway Diagram

Reveromycin_C_Action cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effect IleRS Isoleucyl-tRNA Synthetase Reveromycin C_on->IleRS Inhibits Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Required for Cell_Growth_Arrest Cell Growth Arrest/ Apoptosis Protein_Synthesis->Cell_Growth_Arrest Leads to EGF_Receptor EGF Receptor Signaling Reveromycin C_off->EGF_Receptor Inhibits? Mitogenesis Cell Proliferation (Mitogenesis) EGF_Receptor->Mitogenesis Promotes

Caption: On-target and potential off-target pathways of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment Execution cluster_analysis Data Analysis & Interpretation Start Start Experiment Dose_Response 1. Determine IC50 (Protocol 1) Start->Dose_Response Select_Conc 2. Select Lowest Effective Concentration Dose_Response->Select_Conc Cell_Treatment 3. Treat Cells with This compound & Controls On_Target_Assay 4a. On-Target Assay (e.g., Protein Synthesis) Cell_Treatment->On_Target_Assay Off_Target_Assay 4b. Off-Target Assay (e.g., EGF Stimulation) Cell_Treatment->Off_Target_Assay Analyze_On_Target 5a. Analyze On-Target Phenotype On_Target_Assay->Analyze_On_Target Analyze_Off_Target 5b. Analyze Off-Target Phenotype Off_Target_Assay->Analyze_Off_Target Conclusion 6. Conclude Mechanism of Action Analyze_On_Target->Conclusion Analyze_Off_Target->Conclusion

Caption: Workflow for minimizing and assessing off-target effects.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Unexpected Result (e.g., High Cytotoxicity, No Effect) Check_Conc Is the concentration optimal? Problem->Check_Conc Possible Cause Check_Controls Are controls behaving as expected? Problem->Check_Controls Possible Cause Check_pH Is the medium pH stable? Problem->Check_pH Possible Cause Check_Compound Is the compound stable and pure? Problem->Check_Compound Possible Cause Solution_Conc Redo dose-response (Protocol 1) Check_Conc->Solution_Conc If 'No' Solution_Controls Validate vehicle and positive/negative controls Check_Controls->Solution_Controls If 'No' Solution_pH Monitor and buffer medium pH Check_pH->Solution_pH If 'No' Solution_Compound Prepare fresh stock, verify purity Check_Compound->Solution_Compound If 'No'

Caption: Logic for troubleshooting common experimental issues.

References

Technical Support Center: Managing Reveromycin C Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Reveromycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a polyketide natural product isolated from Streptomyces sp.[1][2] It is a potent inhibitor of eukaryotic isoleucyl-tRNA synthetase, a key enzyme in protein synthesis.[3][4] This property makes it a valuable tool for studying cell growth, and it has demonstrated antifungal, anti-tumor, and anti-osteoclastic activities.[2][3][4][5]

Q2: What causes autofluorescence when using this compound in imaging?

  • Endogenous Molecules: Naturally occurring molecules such as NADH, collagen, and elastin (B1584352) can fluoresce, particularly when excited with UV or blue light.[6][7]

  • Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines to form fluorescent products.[6][8]

  • Cellular Components: Dead cells and cellular debris can be a significant source of autofluorescence.[9]

Q3: How can I determine if the signal I'm seeing is from this compound autofluorescence or my specific fluorescent label?

It is crucial to include proper controls in your experiment to distinguish specific signals from autofluorescence.[8][10][11] The most important control is an "unstained" sample that is treated with this compound but lacks your specific fluorescent labels (e.g., fluorescently tagged antibodies). By imaging this control under the same conditions as your fully stained samples, you can visualize the contribution of this compound's autofluorescence and endogenous background fluorescence.

Troubleshooting Guide: Minimizing this compound Autofluorescence

This guide provides a systematic approach to reducing autofluorescence in your imaging experiments involving this compound.

Problem: High background fluorescence in this compound-treated samples.

Below are potential causes and recommended solutions to mitigate high background fluorescence.

Potential Cause Recommended Solutions Experimental Protocol
Intrinsic Autofluorescence of this compound 1. Spectral Separation: Choose fluorescent probes with excitation and emission spectra that are well-separated from the expected autofluorescence of this compound (likely in the blue-green range). Far-red and near-infrared dyes are often good choices as endogenous autofluorescence is lower in this region.[6][7][8] 2. Spectral Unmixing: If your microscopy system has spectral imaging capabilities, you can acquire the emission spectrum of the this compound autofluorescence from a control sample and use spectral unmixing algorithms to computationally remove this signal from your experimental images.Protocol: Fluorophore Selection 1. Estimate the autofluorescence spectrum of this compound by imaging a sample treated only with this compound using different excitation lasers and emission filters. 2. Use an online spectra viewer to select primary and secondary antibodies conjugated to fluorophores that have minimal spectral overlap with the observed autofluorescence.[12][13]
Fixation-Induced Autofluorescence 1. Optimize Fixative: If possible, use a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol.[8][9] If aldehyde fixation is required, use the lowest effective concentration of paraformaldehyde and minimize the fixation time.[8] 2. Quenching Agents: Treat samples with a quenching agent after fixation. Sodium borohydride (B1222165) is a common choice for reducing aldehyde-induced autofluorescence.[8][14]Protocol: Sodium Borohydride Quenching 1. After fixation and washing, prepare a fresh solution of 0.1% sodium borohydride in PBS. 2. Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature. 3. Wash the samples thoroughly with PBS (3 x 5 minutes). 4. Proceed with your immunolabeling protocol.
Endogenous Autofluorescence 1. Quenching with Sudan Black B: For tissues with high lipofuscin content, treatment with Sudan Black B can effectively quench autofluorescence.[8] 2. Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to high-intensity light before acquiring your final image.[6][15]Protocol: Sudan Black B Treatment 1. After your final washing step, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. 2. Incubate the samples for 5-10 minutes at room temperature. 3. Wash extensively with PBS to remove excess Sudan Black B. 4. Mount and image your samples.
Experimental Workflow for Minimizing Autofluorescence

The following diagram illustrates a logical workflow for troubleshooting and minimizing autofluorescence when working with this compound.

autofluorescence_workflow cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cluster_troubleshooting Troubleshooting start Start Experiment fixation Fixation start->fixation reveromycin_treatment This compound Treatment fixation->reveromycin_treatment staining Fluorescent Staining reveromycin_treatment->staining imaging Image Acquisition staining->imaging analysis Image Analysis imaging->analysis check_autofluorescence High Autofluorescence? analysis->check_autofluorescence check_autofluorescence->imaging No, proceed optimize_fixation Optimize Fixation check_autofluorescence->optimize_fixation Yes quenching Apply Quenching Agent check_autofluorescence->quenching Yes spectral_separation Use Far-Red Dyes check_autofluorescence->spectral_separation Yes spectral_unmixing Perform Spectral Unmixing check_autofluorescence->spectral_unmixing If available optimize_fixation->fixation quenching->staining spectral_separation->staining spectral_unmixing->imaging

Caption: Troubleshooting workflow for this compound autofluorescence.

Signaling Pathway Context

This compound exerts its biological effects primarily by inhibiting isoleucyl-tRNA synthetase, which is a critical component of the protein synthesis machinery. This inhibition leads to a downstream cascade of events affecting cell growth and proliferation.

reveromycin_pathway reveromycin This compound ile_rs Isoleucyl-tRNA Synthetase (IleRS) reveromycin->ile_rs inhibits protein_synthesis Protein Synthesis ile_rs->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth apoptosis Apoptosis protein_synthesis->apoptosis inhibition leads to

Caption: Simplified signaling pathway of this compound action.

References

Reveromycin C experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reveromycin C. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this compound, with a focus on addressing potential issues related to variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyketide antibiotic isolated from Streptomyces sp.[1][2] It is a potent inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[3] By blocking IleRS, this compound disrupts protein translation, leading to cell growth inhibition and apoptosis.[3][4] It is structurally related to Reveromycin A, and they share similar biological profiles, though this compound is often reported to be more potent in some in-house screens.[2]

Q2: What are the key biological activities of this compound?

This compound exhibits a range of biological activities, including:

  • Antifungal activity: It is effective against Candida albicans, particularly at a low pH.[1]

  • Anticancer activity: It inhibits the proliferation of various cancer cell lines, including KB cells and K562 human chronic myelogenous leukemia cells.[1] It also inhibits epidermal growth factor (EGF)-induced mitogenic activity.[1][5][6]

  • Anti-osteoporotic activity: Similar to Reveromycin A, it is expected to induce apoptosis specifically in osteoclasts, which are responsible for bone resorption.[3][7]

Q3: How should I store and handle this compound?

For long-term stability, this compound should be stored at -20°C.[1][2] The lyophilized powder is stable for at least four years under these conditions.[1] For experimental use, it is typically dissolved in solvents like methanol (B129727) or ethyl acetate.[2] It has poor solubility in acidic solutions.[2] Prepare fresh working solutions for each experiment to minimize degradation.

Troubleshooting Guide

Inconsistent IC50 Values or Biological Activity

Problem: I am observing significant variability in the IC50 values of this compound between experiments.

Potential Causes & Solutions:

  • pH of the Culture Medium: The activity of reveromycins is highly pH-dependent. The three carboxylic acid groups in its structure make it more cell-permeable in an acidic environment (non-polar form), leading to enhanced cytotoxic effects.[7][8]

    • Recommendation: Strictly control and monitor the pH of your cell culture medium. Even small fluctuations can alter the compound's uptake and apparent activity. Consider using buffered media and measure the pH at the start and end of your experiments. For some applications, intentionally acidifying the media might be necessary to observe the desired effect.[8]

  • Structural Instability (Spiroacetal Rearrangement): Reveromycins contain a spiroacetal core that can be unstable under certain conditions, particularly acidic ones.[9] The biologically more active 6,6-spiroacetal can rearrange to the less active 5,6-spiroacetal form.[9] This isomerization can lead to a loss of potency.

    • Recommendation: Prepare fresh solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Minimize the time the compound spends in acidic aqueous solutions before being added to the cells.

  • Solvent Effects: The choice of solvent and its final concentration in the assay can impact results.

    • Recommendation: Use a consistent, high-purity solvent for stock solutions. Ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Low or No Observed Activity

Problem: this compound is not showing the expected biological activity in my cell-based assay.

Potential Causes & Solutions:

  • Cell Type Specificity: The cytotoxic effects of this compound can be cell-type dependent. For example, its analogue Reveromycin A is significantly more toxic to osteoclasts than to their progenitor cells due to the acidic microenvironment created by active osteoclasts.[3][7]

    • Recommendation: Verify that your chosen cell line is sensitive to IleRS inhibitors. Consider the metabolic state of your cells, as cells that produce more lactate (B86563) (and thus acidify their microenvironment) may be more susceptible.[8]

  • Incorrect pH Environment: As mentioned, a neutral or alkaline pH will significantly reduce the cell permeability and activity of this compound.[8]

    • Recommendation: Confirm that the experimental conditions, particularly pH, are optimal for this compound activity. For non-acid-producing cells, the compound may show little to no effect at neutral pH.[8]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (Proliferation) 2.0 µg/mlKB cells[1]
2.0 µg/mlK562 cells[1]
EC50 (Morphology Reversion) 1.58 µg/mlSarcoma-virus-transformed NRK cells[1]
MIC (Antifungal) 2.0 µg/ml (at pH 3)C. albicans[1]
>500 µg/ml (at pH 7.4)C. albicans[1]

Experimental Protocols

Cell Viability Assay (WST-8)

This protocol is adapted from studies on Reveromycin A and can be applied to this compound.[8]

  • Cell Seeding: Plate cells (e.g., INA-6, RPMI8226) at a density of 2x10^5 cells/mL in a 96-well plate.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the indicated concentrations of this compound to the cells. For experiments investigating pH-dependent effects, the pH of the culture medium can be adjusted with lactic acid or sodium hydroxide.[8]

  • Incubation: Culture the cells for 24 hours.

  • Viability Assessment: Add a WST-8 cell counting kit solution to each well and incubate for a further 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The viable cell numbers are proportional to the absorbance.

Visualizations

Reveromycin_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Intracellular RevC_nonpolar This compound (Non-polar) RevC_polar This compound (Polar) RevC_nonpolar->RevC_polar Cell Membrane Permeation IleRS Isoleucyl-tRNA Synthetase (IleRS) RevC_polar->IleRS Inhibition Ile_tRNA Isoleucyl-tRNA IleRS->Ile_tRNA Catalyzes Protein_Synthesis Protein Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to tRNA_Ile Isoleucine + tRNA-Ile tRNA_Ile->IleRS Ile_tRNA->Protein_Synthesis

Caption: pH-dependent uptake and mechanism of action of this compound.

Troubleshooting_Workflow start Inconsistent or Low This compound Activity check_pH Is the experimental pH controlled and acidic? start->check_pH check_stability Are you using freshly prepared solutions? check_pH->check_stability Yes adjust_pH Adjust and buffer medium pH to be slightly acidic. check_pH->adjust_pH No check_cell_line Is the cell line known to be sensitive to IleRS inhibitors? check_stability->check_cell_line Yes prepare_fresh Prepare fresh solutions from -20°C stock for each experiment. check_stability->prepare_fresh No validate_cell_line Use a positive control or a cell line known to be sensitive. check_cell_line->validate_cell_line No re_evaluate Re-evaluate Experiment check_cell_line->re_evaluate Yes adjust_pH->re_evaluate prepare_fresh->re_evaluate validate_cell_line->re_evaluate consult Consult Literature for Alternative Causes re_evaluate->consult Issue Persists

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Overcoming Resistance to Reveromycin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Reveromycin C in cell lines. The information provided is based on the known mechanism of its close structural analog, Reveromycin A, and established principles of drug resistance in cancer cell lines.

Troubleshooting Guide

Problem 1: Reduced Sensitivity to this compound in Long-Term Cultures

Question: We have been treating our cancer cell line with this compound for several passages, and we are now observing a decreased cytotoxic effect. How can we determine if the cells have developed resistance and what are the potential underlying mechanisms?

Answer:

A decrease in sensitivity to this compound after prolonged exposure is a strong indication of acquired resistance. To confirm and characterize this resistance, a systematic approach is recommended. The primary suspected mechanisms include target alteration (mutation in isoleucyl-tRNA synthetase), increased drug efflux, and changes in intracellular pH.

Experimental Workflow to Investigate Resistance:

experimental_workflow cluster_Initial_Assessment Initial Assessment cluster_Mechanism_Investigation Mechanism Investigation cluster_Overcoming_Resistance Strategies to Overcome Resistance start Decreased Cell Death Observed ic50 Determine IC50 Values (MTT/Cell Viability Assay) start->ic50 compare_ic50 Compare IC50 of Parental vs. Suspected Resistant Cells ic50->compare_ic50 target_alt Investigate Target Alteration (IleRS Gene Sequencing) compare_ic50->target_alt If IC50 is significantly higher efflux Assess Efflux Pump Activity (Rhodamine 123 Assay) compare_ic50->efflux If IC50 is significantly higher ph Measure Intracellular pH (BCECF-AM Assay) compare_ic50->ph If IC50 is significantly higher alt_drug Consider Alternative Drugs target_alt->alt_drug combo_therapy Combination Therapy (e.g., with Efflux Pump Inhibitors) efflux->combo_therapy ph_mod Modulate Intracellular pH (e.g., with Proton Pump Inhibitors) ph->ph_mod

Caption: Workflow for investigating and overcoming this compound resistance.

Step-by-Step Troubleshooting:

  • Confirm Resistance by IC50 Determination:

    • Experiment: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for both your parental (sensitive) cell line and the suspected resistant cell line.

    • Expected Outcome: A significant increase (typically >2-fold) in the IC50 value for the suspected resistant cell line compared to the parental line confirms the development of resistance.

    Table 1: Example IC50 Values for Parental and Resistant Cell Lines

    Cell Line This compound IC50 (nM) Fold Resistance
    Parental 50 1

    | Resistant | 250 | 5 |

  • Investigate Potential Mechanisms:

    • A. Target Alteration (Mutation in Isoleucyl-tRNA Synthetase - IleRS):

      • Rationale: Reveromycin A, a close analog of this compound, is known to inhibit isoleucyl-tRNA synthetase (IleRS).[1][2] Mutations in the gene encoding this enzyme can prevent the drug from binding effectively. A known mutation conferring resistance to Reveromycin A involves the Asn660 residue.[3]

      • Experiment: Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the coding region of the IARS gene (the gene encoding cytoplasmic IleRS). Compare the sequences to identify any mutations in the resistant cell line.

    • B. Increased Drug Efflux:

      • Rationale: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove drugs from the cell, thereby reducing their intracellular concentration.

      • Experiment: Perform a fluorescent dye accumulation/efflux assay using a substrate for common efflux pumps, such as Rhodamine 123 or Calcein-AM. A lower accumulation of the dye in resistant cells compared to parental cells suggests increased efflux pump activity. This can be confirmed by using a known efflux pump inhibitor (e.g., Verapamil or Cyclosporin A) which should restore dye accumulation in the resistant cells.

    • C. Altered Intracellular pH (pHi):

      • Rationale: The uptake of Reveromycin A is favored in acidic microenvironments because the protonation of its carboxylic acid groups makes it less polar and more able to cross the cell membrane.[2][4] Cancer cells often have a more alkaline intracellular pH compared to normal cells, which could potentially reduce the uptake of this compound.

      • Experiment: Measure the intracellular pH of both parental and resistant cell lines using a pH-sensitive fluorescent dye such as BCECF-AM. A significantly more alkaline pHi in the resistant cell line could be a contributing factor to the observed resistance.

Problem 2: High Variability in Experimental Results with this compound

Question: We are observing inconsistent results in our cytotoxicity assays with this compound. What could be the cause of this variability?

Answer:

Inconsistent results can stem from several factors related to the compound itself, the experimental setup, and the cell culture conditions.

  • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.

  • pH of Culture Medium: Since the activity of Reveromycins is pH-dependent, variations in the pH of your culture medium can significantly impact its efficacy.[4] Ensure your medium is properly buffered and its pH is consistent across experiments.

  • Cell Density: The cytotoxic effect of some drugs can be dependent on cell density. Standardize the number of cells seeded for each experiment.

  • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: The precise molecular target of this compound has not been explicitly reported in the provided search results. However, it is a structural analog of Reveromycin A.[5] Reveromycin A is known to be a potent and specific inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][6] This enzyme is crucial for protein synthesis, and its inhibition leads to cell growth arrest and apoptosis.[2]

Q2: Are there any known mechanisms of resistance to this compound?

A2: While there are no specific studies on resistance to this compound found in the search results, based on its similarity to Reveromycin A and general mechanisms of drug resistance, the following are highly probable:

  • Target Modification: A mutation in the IARS gene, which codes for isoleucyl-tRNA synthetase, could alter the drug's binding site. A specific mutation at the Asn660 residue has been implicated in resistance to Reveromycin A.[3]

  • Increased Drug Efflux: Overexpression of ABC transporters (efflux pumps) can actively remove this compound from the cell.

  • Altered Intracellular pH: Since the uptake of Reveromycin A is enhanced in acidic conditions, an increase in the intracellular pH (alkalinization) of the cancer cells could reduce the intracellular concentration of this compound.[2][4]

Q3: How can I overcome this compound resistance in my cell line?

A3: The strategy to overcome resistance depends on the underlying mechanism:

  • If resistance is due to increased efflux pump activity: Consider co-administering this compound with an efflux pump inhibitor (e.g., Verapamil, Cyclosporin A, or more specific inhibitors if the pump is identified).

  • If resistance is associated with an alkaline intracellular pH: You could try to modulate the intracellular pH using proton pump inhibitors (e.g., omeprazole) or inhibitors of other pH-regulating proteins.

  • If resistance is due to a target mutation: It may be necessary to switch to a different therapeutic agent with a different mechanism of action.

Signaling Pathways Potentially Involved in this compound Resistance:

signaling_pathways cluster_upstream Upstream Signaling cluster_pathways Key Signaling Pathways cluster_downstream Downstream Effects Leading to Resistance growth_factors Growth Factors pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt mapk MAPK/ERK Pathway growth_factors->mapk stress Cellular Stress stress->mapk efflux_pumps Increased Expression of Efflux Pumps (e.g., ABCB1) pi3k_akt->efflux_pumps ph_regulators Altered Expression/Activity of pH Regulators (e.g., NHE1) pi3k_akt->ph_regulators mapk->efflux_pumps target_expression Modulation of IleRS Expression/Activity mapk->target_expression

Caption: Potential signaling pathways involved in this compound resistance.

Q4: What are the key differences between Reveromycin A, B, C, and D?

A4: Reveromycins A, B, C, and D are all polyketide antibiotics produced by Streptomyces sp. They share a common core structure including a spiroketal, two terminal carboxylic groups, and a succinate. The primary differences lie in their side chains.[5]

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay
  • Cell Seeding: Seed your parental and suspected resistant cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare a series of dilutions of this compound in culture medium (e.g., from 0.1 nM to 10 µM). Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Assessment of Efflux Pump Activity using Rhodamine 123
  • Cell Preparation: Culture parental and resistant cells to 80-90% confluency. Harvest the cells and resuspend them in phenol (B47542) red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM. For control wells (to assess the effect of an inhibitor), also add an efflux pump inhibitor like Verapamil (final concentration 10 µM).

  • Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake.

  • Washing: Pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS.

  • Flow Cytometry Analysis: Resuspend the cells in ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer (excitation at 488 nm, emission at 525 nm).

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells to the parental cells. A lower MFI in resistant cells indicates higher efflux activity. An increase in MFI in the presence of an efflux pump inhibitor confirms this.

Protocol 3: Measurement of Intracellular pH (pHi) using BCECF-AM
  • Cell Seeding: Seed parental and resistant cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a salt solution (e.g., Hank's Balanced Salt Solution - HBSS). Incubate the cells with 2-5 µM BCECF-AM in HBSS for 30 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. BCECF is a ratiometric dye, so you will measure the emission at ~535 nm after excitation at two wavelengths: ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive).

  • Calibration: To obtain absolute pHi values, a calibration curve must be generated. After the initial measurement, treat the cells with a high-potassium buffer containing nigericin (B1684572) (a protonophore that equilibrates intracellular and extracellular pH) at a range of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Measure the fluorescence ratio (490/440) at each pH to generate a standard curve.

  • Data Analysis: Calculate the 490/440 fluorescence ratio for your experimental samples and determine the pHi by interpolating from the calibration curve. Compare the pHi of the resistant cells to the parental cells.

References

pH-dependent activity of Reveromycin C troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reveromycin C. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound, with a special focus on its pH-dependent activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's analogue, Reveromycin A, functions by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is critical for protein synthesis, as it attaches the amino acid isoleucine to its corresponding tRNA. By binding to the tRNAIle binding site of IleRS, Reveromycin A prevents this crucial step, thereby impairing cellular protein translation and suppressing cell growth.[1][2]

Q2: Why is the activity of this compound pH-dependent?

A2: The pH dependency is primarily attributed to its molecular structure, which contains multiple carboxyl moieties.[1][2] At neutral or alkaline pH, these groups are deprotonated (negatively charged), making the molecule highly hydrophilic and less able to cross the cell membrane. In an acidic environment (e.g., pH 6.4 or lower), the carboxyl groups become protonated, neutralizing their charge. This increases the molecule's hydrophobicity and significantly enhances its cell permeability, leading to greater intracellular concentration and more potent inhibitory activity.[1][2]

Q3: How should I dissolve and store this compound?

A3: For initial stock solutions, it is recommended to dissolve this compound in a high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh working solutions by diluting the stock in the appropriate assay buffer or cell culture medium immediately before use. Be mindful that Reveromycin A can undergo a spiroacetal rearrangement, which may be influenced by storage conditions and pH.[3][4]

Q4: Is this compound stable in acidic culture medium?

A4: While acidic conditions are required for its optimal activity in cell-based assays, prolonged incubation in highly acidic media (e.g., below pH 5) could potentially lead to degradation of the compound.[5] It is crucial to verify the pH of your experimental medium and consider the duration of the experiment. For long-term studies, monitor the pH and consider replenishing the medium and compound.

Troubleshooting Guide

Q5: I am observing inconsistent or no activity with this compound in my cell culture experiments. What could be the cause?

A5: This is a common issue and is almost always linked to pH.

  • Check Medium pH: The most likely cause is a suboptimal pH of your cell culture medium. Standard culture media are typically buffered to pH 7.2-7.4, where this compound has very poor cell permeability.[6] Its activity is significantly enhanced in acidic environments (pH ~6.4-7.0), which are characteristic of tumor microenvironments or the resorption pits created by osteoclasts.[1][6]

  • Verify Cell Type: The target cells may not sufficiently acidify their local microenvironment. Consider experimentally adjusting the medium pH to the desired acidic range (e.g., 6.4) for the duration of the treatment.

  • Compound Dilution: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.5%) to prevent solvent-induced artifacts.

Q6: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. Why is this happening?

A6: Unintended cytotoxicity can occur if the local pH is lower than anticipated.

  • High Glycolytic Activity: Cancer cells with high metabolic rates (the Warburg effect) can significantly acidify the culture medium, leading to increased uptake and potency of this compound.[6]

  • Medium Buffering Capacity: A medium with poor buffering capacity may experience a rapid drop in pH, leading to unexpectedly high drug activity. Monitor the pH of your culture throughout the experiment.

  • General Protein Synthesis Inhibition: At high intracellular concentrations, the inhibition of IleRS will halt protein synthesis, a process essential for all cells, leading to apoptosis.[6][7]

Q7: How can I confirm that the observed effect is due to IleRS inhibition?

A7: A rescue experiment can be performed. If the cytotoxic or anti-proliferative effect of this compound is due to its specific inhibition of IleRS, the effect should be reversible by supplementing the experiment with additional IleRS protein. In an in vitro translation assay, adding purified IleRS can rescue the protein synthesis that was inhibited by the compound.[1][2]

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues encountered during experiments with this compound.

G This compound Troubleshooting Workflow start Inconsistent or No Activity Observed check_pH Is the experimental pH acidic (e.g., pH 6.4-7.0)? start->check_pH adjust_pH Action: Adjust medium pH using lactic acid or HCl. Monitor with pH meter. check_pH->adjust_pH No check_compound Was the compound handled correctly? check_pH->check_compound Yes adjust_pH->check_pH contact_support Further Investigation Needed: - Consider rescue experiment - Contact Technical Support adjust_pH->contact_support fresh_stock Action: Prepare fresh working solutions from a new aliquot. Minimize freeze-thaw cycles. check_compound->fresh_stock No check_assay Is the assay system validated? check_compound->check_assay Yes fresh_stock->check_compound fresh_stock->contact_support validate_assay Action: Run positive/negative controls. Verify endpoint measurement. check_assay->validate_assay No success Problem Resolved check_assay->success Yes validate_assay->check_assay validate_assay->contact_support

Caption: A flowchart for diagnosing issues with this compound activity.

Quantitative Data Summary

The activity of this compound is highly dependent on the extracellular pH. The table below summarizes the observed effects at different pH values based on published studies.

pH ValueCompound StateCell PermeabilityExpected Biological ActivityReference
~4.0 - 5.0 Highly ProtonatedHighVery High (Potentially cytotoxic)[6]
~6.4 - 7.0 Partially ProtonatedIncreasedHigh (Optimal for cancer cell targeting)[6]
~7.2 - 7.4 Deprotonated (Anionic)Very LowMinimal / Negligible[6]

Note: Specific IC50 values are highly dependent on the cell line and assay duration. The key takeaway is the dramatic increase in potency as the pH decreases.

Key Experimental Protocols
Protocol 1: Cell Viability Assay to Determine pH-Dependent Activity

This protocol outlines a method to assess how pH affects the cytotoxic/cytostatic activity of this compound on a cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., RPMI8226)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Sterile 1M Lactic Acid or HCl for pH adjustment

  • Sterile 1M NaOH for pH adjustment

  • Sterile 96-well plates

  • Cell viability reagent (e.g., WST-8, MTT, or CellTiter-Glo®)

  • Calibrated pH meter

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of standard culture medium (pH ~7.4) and incubate for 24 hours to allow for attachment.

  • pH-Adjusted Media Preparation: Prepare two batches of complete culture medium.

    • Normal Medium: pH 7.4 (confirm with pH meter).

    • Acidic Medium: Carefully adjust the pH to 6.4 by adding sterile lactic acid or HCl dropwise while monitoring with the pH meter. Sterile-filter the medium after adjustment.

  • Compound Dilution: Prepare a serial dilution of this compound in both the pH 7.4 and pH 6.4 media. Ensure the final DMSO concentration remains below 0.5%. Include a vehicle control (DMSO only) for both pH conditions.

  • Treatment: Carefully remove the old medium from the cells. Add 100 µL of the appropriate pH-adjusted medium containing the desired concentration of this compound or vehicle control to each well.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or luminescence on a plate reader. Normalize the data to the vehicle control for each pH condition separately. Plot the dose-response curves and calculate the IC50 values for both pH 7.4 and pH 6.4.

Visualized Mechanisms and Pathways
Mechanism of pH-Dependent Cellular Uptake

The diagram below illustrates how extracellular pH dictates the permeability of this compound.

Caption: Low pH increases this compound's cell permeability.

Inhibition of Protein Synthesis Pathway

This diagram shows the molecular target of this compound within the cell.

G This compound Mechanism of Action ile Isoleucine (Ile) ilers Isoleucyl-tRNA Synthetase (IleRS) ile->ilers trna tRNAIle trna->ilers charged_trna Ile-tRNAIle (Charged tRNA) ilers->charged_trna  Aminoacylation ribosome Ribosome charged_trna->ribosome protein Protein Synthesis ribosome->protein revc This compound inhibition revc->inhibition inhibition->ilers Inhibits

Caption: this compound blocks protein synthesis by inhibiting IleRS.

References

interpreting unexpected results in Reveromycin C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Reveromycin C.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound showing little to no activity in my cell-based assay?

A1: Several factors can contribute to a lack of this compound activity. The most common issues are related to the experimental conditions and the compound's inherent properties.

  • Suboptimal pH of Culture Media: this compound's entry into cells is highly pH-dependent. It is significantly more permeable and active in an acidic microenvironment (pH 6.4-7.0). In standard cell culture media, which is typically buffered to a neutral pH of 7.2-7.4, the compound remains in a polar, less permeable state, leading to reduced intracellular concentration and minimal activity.

  • Compound Instability and Degradation: this compound's active form contains a 6,6-spiroacetal core, which is crucial for its biological function. However, it can undergo a structural rearrangement to form Reveromycin B, which has a 5,6-spiroacetal core and exhibits significantly reduced bioactivity.[1] This rearrangement can occur under certain conditions, leading to inconsistent results.

  • Incorrect Cell Type: this compound is a selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[2][3] It is not active against bacterial IleRS.[2][3] Ensure your target cells are of eukaryotic origin. Furthermore, cell types that do not create an acidic microenvironment may be less susceptible to the effects of this compound.

Troubleshooting Steps:

  • Verify Media pH: If your experimental system allows, consider adjusting the media pH to a more acidic range (e.g., 6.8) to enhance compound uptake.

  • Fresh Compound Preparation: Always prepare fresh solutions of this compound from a high-quality source for each experiment to minimize the impact of potential degradation.

  • Positive Control: Use a cell line known to be sensitive to this compound (e.g., osteoclasts or certain tumor cell lines in an acidic environment) as a positive control to verify the compound's activity.

Q2: I am observing high variability in my results between experiments. What could be the cause?

A2: High variability is often linked to the stability of this compound and the consistency of experimental setup.

  • Inconsistent Compound Handling: As mentioned, this compound can undergo structural rearrangement.[1] Inconsistent storage or handling of the compound and its solutions can lead to varying concentrations of the active form between experiments.

  • Fluctuations in Local pH: If your experiment involves cell types that actively acidify their environment (e.g., osteoclasts, some cancer cells), variations in cell density or metabolic state can lead to differences in local pH, thereby affecting this compound uptake and activity.

Troubleshooting Steps:

  • Standardize Solution Preparation: Prepare fresh stock solutions in a suitable solvent like DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.

  • Control Cell Density: Ensure consistent cell seeding densities and confluency at the time of treatment to maintain a more uniform cellular environment.

  • Monitor pH: If feasible, monitor the pH of your culture medium throughout the experiment to ensure it remains within the desired range.

Q3: What are the expected downstream cellular effects of this compound treatment?

A3: The primary molecular target of this compound is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] Inhibition of this enzyme leads to a cascade of downstream effects:

  • Inhibition of Protein Synthesis: By blocking the charging of tRNA with isoleucine, this compound halts protein synthesis.[4]

  • Induction of Apoptosis: The disruption of protein synthesis and cellular homeostasis triggers programmed cell death. In multiple myeloma cells, this compound has been shown to activate both caspase-8 and caspase-9, indicating the involvement of both extrinsic and intrinsic apoptotic pathways.[5]

Q4: Are there any known off-target effects of this compound?

A4: While the primary target is well-established as IleRS, some studies have reported other cellular effects. For instance, Reveromycin A has been observed to inhibit antigen receptor-mediated antigen presentation in B lymphoma cells by affecting the intracellular trafficking of the antigen from early to late endocytic compartments.[6] This suggests that in certain cellular contexts, this compound might have effects beyond the direct inhibition of protein synthesis.

Quantitative Data Summary

ParameterCell LineConditionValueReference
Apoptosis Induction INA-6 & RPMI8226 MM cellspH 6.4 with 1 µM RM-A for 24hSignificant increase in Annexin V positive cells
Caspase Activation INA-6 & RPMI8226 MM cellspH 6.4 with 1 µM RM-A for 24hIncreased cleaved caspase-8 and caspase-9
Thermal Shift (ΔTm) ScIleRSRM-A alone~7 °C
Thermal Shift (ΔTm) ScIleRSRM-A + L-isoleucine~13 °C[2]
Thermal Shift (ΔTm) ScIleRSRM-A + Ile-AMS~29 °C[2]

Experimental Protocols

In Vitro Protein Translation Assay

This assay measures the inhibitory effect of this compound on protein synthesis.

  • Prepare Rabbit Reticulocyte Lysate: Use a commercial rabbit reticulocyte lysate system.

  • Add mRNA: Supplement the lysate with an in vitro transcribed mRNA, such as firefly luciferase mRNA.

  • Introduce this compound: Add varying concentrations of this compound to the lysate mixture.

  • Incubation: Incubate the reaction at 30°C for 1.5 hours to allow for protein translation.

  • Measure Luciferase Activity: Transfer a small aliquot of the reaction to a luminometer-compatible plate and add a luciferase assay reagent.

  • Data Analysis: Measure the luminescence signal. The reduction in luminescence in the presence of this compound corresponds to the inhibition of protein synthesis. Calculate the IC50 value by plotting the relative luciferase activity against the this compound concentration.

Cell Viability Assay (WST-8)

This assay assesses the cytotoxic effects of this compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • pH Adjustment (Optional): For pH-dependent studies, replace the standard medium with a medium adjusted to the desired pH (e.g., using lactic acid for acidification or sodium hydroxide (B78521) for alkalinization).[5]

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Add WST-8 Reagent: Add WST-8 reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into formazan.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

ReveromycinC_Signaling_Pathway cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Intracellular ReveromycinC_ext This compound (Non-polar form) ReveromycinC_int This compound ReveromycinC_ext->ReveromycinC_int Cell Membrane Permeation IleRS Isoleucyl-tRNA Synthetase (IleRS) ReveromycinC_int->IleRS Inhibition ProteinSynthesis Protein Synthesis IleRS->ProteinSynthesis Enables Apoptosis Apoptosis IleRS->Apoptosis Prevents Caspases Caspase-8 / Caspase-9 Activation Apoptosis->Caspases Leads to

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow_Troubleshooting Start Start Experiment with This compound ObserveResults Observe Experimental Results Start->ObserveResults Expected Expected Activity (e.g., Apoptosis, Growth Inhibition) ObserveResults->Expected Yes Unexpected No or Low Activity ObserveResults->Unexpected No End Proceed with Analysis Expected->End CheckpH Check Culture Media pH (Is it acidic, pH < 7.0?) Unexpected->CheckpH CheckCompound Check Compound Integrity (Freshly prepared?) CheckpH->CheckCompound Yes AdjustpH Adjust pH and Repeat CheckpH->AdjustpH No CheckCell Verify Cell Type (Eukaryotic? Acid-producing?) CheckCompound->CheckCell Yes PrepareFresh Prepare Fresh Solution and Repeat CheckCompound->PrepareFresh No UsePositiveControl Use Positive Control Cell Line CheckCell->UsePositiveControl Uncertain AdjustpH->ObserveResults PrepareFresh->ObserveResults UsePositiveControl->ObserveResults

Caption: Troubleshooting workflow for unexpected this compound results.

References

stability of Reveromycin C under different light conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Reveromycin C under different light conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound, with a focus on its photostability.

Issue Possible Cause Recommended Action
Inconsistent results in bioassays Degradation of this compound due to light exposure during handling.Handle the compound in a dark or amber-colored vial. Prepare solutions fresh for each experiment and protect them from light.
Appearance of unknown peaks in HPLC analysis Photodegradation of this compound.Analyze a sample of the compound that has been intentionally exposed to light to identify potential degradation products. Use a photodiode array (PDA) detector to characterize the UV-Vis spectra of the new peaks.
Loss of compound potency over a short period Improper storage and exposure to ambient light.Store this compound at -20°C in a light-protected container as recommended.[1][2] For daily use, prepare small aliquots to minimize repeated freeze-thaw cycles and light exposure.
Precipitate formation in solution The solubility of this compound is poor in acidic conditions.[2] Photochemical reactions could also lead to less soluble degradation products.Ensure the solvent system is appropriate for this compound. If photodegradation is suspected, analyze the precipitate to determine its identity. Consider using solvents like methanol (B129727) or ethyl acetate (B1210297) in which it is soluble.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C in a tightly sealed, light-protected container.[1][2] This minimizes degradation from both temperature fluctuations and light exposure.

Q2: How should I handle this compound solutions during experiments?

A2: It is crucial to protect solutions of this compound from light to prevent potential photodegradation. Use amber-colored vials or wrap containers in aluminum foil. Prepare solutions fresh whenever possible and avoid prolonged exposure to ambient light on the lab bench.

Q3: My this compound solution changed color after being left on the bench. What does this indicate?

A3: A color change can be an indicator of chemical degradation. The conjugated double bond system in the this compound structure is a chromophore that, if altered by light, could result in a visible color change. We recommend performing an analytical assessment (e.g., HPLC, LC-MS) to check the purity of the solution and identify any potential degradation products.

Q4: Are there any known degradation pathways for this compound under light exposure?

A4: Currently, there is no specific published data detailing the photodegradation pathways of this compound. However, given its polyketide structure with multiple conjugated double bonds, it is plausible that it could undergo photo-induced isomerization, oxidation, or cyclization reactions upon exposure to UV or visible light.

Q5: How can I test the photostability of this compound in my formulation?

A5: You can perform a photostability study following the principles outlined in the ICH Q1B guidelines.[3][4] This involves exposing the this compound formulation to controlled light conditions and monitoring its degradation over time using a stability-indicating analytical method, such as HPLC.

Experimental Protocols

Protocol: Forced Photodegradation Study

This protocol is designed to evaluate the overall photosensitivity of this compound and to generate potential degradation products for analytical method development.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a "dark control" sample by wrapping a vial of the solution in aluminum foil.

    • Prepare an "exposed sample" in a chemically inert and transparent container.

  • Light Exposure:

    • Place both the dark control and exposed samples in a photostability chamber.

    • Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light, as specified by ICH Q1B guidelines.[3][4]

    • The recommended exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][4]

  • Analysis:

    • At predetermined time points, withdraw aliquots from both the dark control and exposed samples.

    • Analyze the aliquots using a validated stability-indicating HPLC method.

    • Compare the chromatograms of the exposed sample to the dark control to identify and quantify any degradation products.

Data Presentation

Table 1: Photostability of this compound Solution (Example Data Template)
Time Point (hours) Light Exposure This compound Concentration (µg/mL) % Degradation Appearance of Degradation Products (Peak Area)
0N/A100000
6Dark Control9980.20
6Exposed9505.0Peak 1: 5.2, Peak 2: 1.1
12Dark Control9950.50
12Exposed89011.0Peak 1: 10.8, Peak 2: 3.5
24Dark Control9920.80
24Exposed78022.0Peak 1: 21.5, Peak 2: 8.9

Visualizations

experimental_workflow Experimental Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep_solution Prepare this compound Solution prep_dark Prepare Dark Control (Wrapped in Foil) prep_solution->prep_dark prep_exposed Prepare Exposed Sample (Transparent Vial) prep_solution->prep_exposed photostability_chamber Place Samples in Photostability Chamber prep_dark->photostability_chamber prep_exposed->photostability_chamber light_source Expose to Controlled Light (ICH Q1B) photostability_chamber->light_source sampling Withdraw Aliquots at Time Points light_source->sampling hplc_analysis Analyze via Stability-Indicating HPLC sampling->hplc_analysis data_comparison Compare Exposed vs. Dark Control hplc_analysis->data_comparison

Caption: Workflow for assessing this compound photostability.

potential_degradation_pathway Hypothetical Photodegradation Pathways of this compound cluster_products Potential Degradation Products reveromycin_c This compound (Conjugated Polyene Structure) light Light Exposure (UV/Visible) reveromycin_c->light isomerization Isomerization Products (cis/trans isomers) light->isomerization Photoisomerization oxidation Oxidation Products (epoxides, hydroxylated species) light->oxidation Photooxidation cyclization Cyclization Products (new ring formation) light->cyclization Photocyclization

Caption: Potential photodegradation routes for this compound.

References

issues with Reveromycin C purity and characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Reveromycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the purity and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyketide natural product isolated from Streptomyces sp.[1] It is a potent inhibitor of eukaryotic cell growth and exhibits antifungal and anticancer activities.[2] Its primary molecular target is believed to be the eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis.[1] By inhibiting IleRS, this compound disrupts protein production, leading to downstream effects such as apoptosis and inhibition of cell proliferation. While much of the detailed mechanistic work has been conducted on its analogue, Reveromycin A, this compound is reported to have a similar biological profile and is generally more potent.[1]

Q2: What is the expected purity of commercially available this compound?

Commercially available this compound is typically supplied with a purity of greater than 95%, as determined by HPLC.[1][3] It is important to refer to the certificate of analysis provided by the supplier for lot-specific purity data.[3]

Q3: How should I store this compound to ensure its stability?

This compound should be stored at -20°C.[1][2][4] Under these conditions, it is stable for at least four years.[2] For experimental use, it is soluble in methanol (B129727) and ethyl acetate, but has poor solubility in acidic solutions.[1] Prepare solutions fresh and avoid repeated freeze-thaw cycles.

Q4: Are there known stability issues with this compound?

While specific stability studies on this compound are not extensively published, its close analogue, Reveromycin A, is known to undergo a spiroacetal rearrangement to form the less active Reveromycin B. Given the structural similarities, it is plausible that this compound could be susceptible to similar isomerization or degradation, particularly in solution. It is recommended to handle solutions of this compound with care, protect them from light, and use them promptly after preparation.

Troubleshooting Guides

Purity and Impurity Profile Issues

Problem: My HPLC analysis shows multiple peaks, and the purity is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation This compound may have degraded due to improper storage or handling. Ensure the compound has been stored at -20°C and protected from light. Prepare fresh solutions for analysis. Consider performing a forced degradation study (e.g., exposure to acid, base, heat, oxidation) to identify potential degradation products.
Isomerization Similar to Reveromycin A, this compound may have isomerized. This can be investigated by LC-MS analysis to see if the additional peaks have the same mass-to-charge ratio (m/z) as this compound.
Solvent Contamination Ensure that the solvents used for sample preparation and HPLC analysis are of high purity (HPLC or LC-MS grade) to avoid extraneous peaks.[5]
Suboptimal HPLC Method The HPLC method may not be adequately resolving this compound from closely related impurities. Optimize the mobile phase composition, gradient, and column chemistry. A C8 or C18 reversed-phase column is a good starting point.[5]

Experimental Workflow for Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_start Start: this compound solid dissolve Dissolve in HPLC-grade methanol or acetonitrile (B52724) prep_start->dissolve filter Filter through 0.22 µm PTFE syringe filter dissolve->filter prep_end Sample for injection filter->prep_end inject Inject onto C18 or C8 reversed-phase column prep_end->inject gradient Run gradient elution (e.g., water/acetonitrile with 0.1% formic acid) inject->gradient detect Detect with PDA/UV detector gradient->detect integrate Integrate peak areas detect->integrate purity Calculate purity (%) integrate->purity impurities Identify impurity peaks integrate->impurities

Figure 1. Workflow for HPLC-based purity assessment of this compound.
Characterization Challenges

Problem: I am having difficulty confirming the identity and structure of this compound.

Possible Causes and Solutions:

Technique Potential Issue Troubleshooting and Characterization Strategy
Mass Spectrometry (MS) Incorrect molecular weight observed or complex fragmentation pattern.- ESI-MS: Use Electrospray Ionization (ESI) in negative ion mode to observe the [M-H]⁻ ion. The expected m/z for C₃₇H₅₄O₁₁ is approximately 673.8. - HR-MS: For accurate mass measurement, use High-Resolution Mass Spectrometry (HR-MS) to confirm the elemental composition. - MS/MS: Perform tandem MS (MS/MS) to obtain a characteristic fragmentation pattern that can be used for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Poorly resolved spectra or unexpected chemical shifts.- Solvent Choice: Use a high-quality deuterated solvent like methanol-d₄.[5] - 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Compare the obtained chemical shifts and coupling constants with published data if available. A spectrum for this compound has been published.[5] - 2D NMR: For full structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals and establish long-range correlations.
UV-Vis Spectroscopy Incorrect absorbance maxima.Acquire a UV-Vis spectrum and compare it to known data. This compound should exhibit characteristic absorbance maxima due to its conjugated polyene systems. A UV-Vis spectrum for this compound has been published.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general guideline based on methods used for Reveromycin A and related polyketides. Optimization may be required.

  • Column: Reversed-phase C18 or C8, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid or 0.01% trifluoroacetic acid (TFA).[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.01% TFA.[5]

  • Gradient: A linear gradient from 10% B to 100% B over 15-20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Photodiode Array (PDA) or UV detector at a wavelength appropriate for the chromophores in this compound (e.g., 230-350 nm).

  • Sample Preparation: Dissolve this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.[5]

  • Ionization Mode: Negative ion mode is often suitable for molecules with carboxylic acid groups.

  • Infusion: For direct analysis, dissolve the sample in a suitable solvent (e.g., methanol/water 1:1 with 0.1% formic acid) and infuse directly into the mass spectrometer.

  • LC-MS: Couple the HPLC method described above to the mass spectrometer to analyze the purity and confirm the mass of the eluting peaks.

  • Data Acquisition: Acquire full scan data to determine the m/z of the parent ion. For structural information, perform MS/MS on the parent ion and analyze the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Solvent: Deuterated methanol (Methanol-d₄) is a suitable solvent.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon atoms.

    • 2D NMR:

      • COSY: To establish ¹H-¹H spin-spin coupling networks.

      • HSQC/HMQC: To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC: To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for piecing together the carbon skeleton.

      • NOESY/ROESY: To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is primarily attributed to the inhibition of isoleucyl-tRNA synthetase (IleRS), a critical enzyme for protein synthesis.[1] This inhibition leads to a cascade of downstream cellular events.

cluster_effects Cellular Effects reveromycin_c This compound ilers Isoleucyl-tRNA Synthetase (IleRS) reveromycin_c->ilers Inhibits protein_synthesis Protein Synthesis ilers->protein_synthesis cell_growth Mitogenic Activity (e.g., in response to EGF) protein_synthesis->cell_growth Supports protein_synthesis->cell_growth Inhibition leads to reduced apoptosis Apoptosis protein_synthesis->apoptosis Inhibition leads to cell_proliferation Cell Proliferation (e.g., KB and K562 cells) protein_synthesis->cell_proliferation Supports protein_synthesis->cell_proliferation Inhibition leads to reduced

Figure 2. Simplified signaling pathway illustrating the mechanism of action of this compound.

The inhibition of protein synthesis by this compound has been shown to suppress mitogenic activity stimulated by growth factors like EGF and to induce apoptosis in various cancer cell lines.[2][3] This makes it a compound of interest for cancer research and drug development.

References

Validation & Comparative

Reveromycin C and Reveromycin A: A Comparative Analysis of Potency and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A side-by-side examination of two closely related polyketide antibiotics, Reveromycin C and Reveromycin A, reveals subtle structural differences that translate to nuanced variations in biological potency. While both compounds share a common mechanism of action, targeting eukaryotic isoleucyl-tRNA synthetase (IleRS), evidence suggests that this compound, the butyl homologue of Reveromycin A, generally exhibits slightly greater potency in several biological assays.

This guide provides a comprehensive comparison of this compound and Reveromycin A for researchers, scientists, and drug development professionals. It summarizes their comparative potency with supporting experimental data, details the underlying experimental protocols, and visualizes the key signaling pathway affected by their shared mechanism of action.

Comparative Potency: A Quantitative Overview

Reveromycin A and C, along with their counterparts B and D, were first described for their inhibitory effects on the mitogenic activity stimulated by epidermal growth factor (EGF).[1] Subsequent studies have elucidated their broader biological activities, including antiproliferative effects against tumor cells and antifungal properties. The primary mechanism underlying these effects is the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis. By binding to the tRNA binding site of IleRS, Reveromycins prevent the incorporation of isoleucine into proteins, leading to a halt in protein synthesis and subsequent cell cycle arrest and apoptosis.

The comparative biological activities of Reveromycin A and C are summarized in the table below, with data extracted from the foundational study by Takahashi et al. (1992). The data indicates that while the potencies are closely similar, this compound often displays a slight advantage.

Biological ActivityTest SystemPotency MetricReveromycin AThis compound
Inhibition of EGF-stimulated DNA SynthesisBalb/MK cellsIC50 (µg/ml)0.40.2
Morphological Reversionsrcts-NRK cellsEC50 (µg/ml)2.51.58
Antiproliferative ActivityKB cellsIC50 (µg/ml)2.02.0
Antiproliferative ActivityK562 cellsIC50 (µg/ml)2.02.0
Antifungal ActivityCandida albicans (pH 4.0)MIC (µg/ml)2.0>500
Antifungal ActivityCandida albicans (pH 7.0)MIC (µg/ml)>500>500

Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of both Reveromycin A and C is isoleucyl-tRNA synthetase (IleRS). By inhibiting this enzyme, they effectively shut down protein synthesis in eukaryotic cells. This disruption of a fundamental cellular process has several downstream consequences, including the inhibition of cell growth and proliferation.

The inhibitory effect on EGF-stimulated mitogenesis is a direct consequence of this mechanism. The EGF receptor signaling pathway is a critical regulator of cell growth, proliferation, and survival. Key cellular processes, such as entry into the cell cycle and DNA replication, are dependent on the synthesis of new proteins. By blocking protein synthesis, Reveromycins prevent the expression of essential proteins required for cell cycle progression, thereby arresting cell growth stimulated by EGF.

Reveromycin_Signaling_Pathway Mechanism of Action of Reveromycins cluster_inhibition Inhibition of Protein Synthesis cluster_downstream Downstream Cellular Effects cluster_egf Effect on EGF Signaling Reveromycin Reveromycin A / C IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin->IleRS Inhibits Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Catalyzes Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression Required for Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to Mitogenesis Mitogenesis Protein_Synthesis->Mitogenesis Required for Cell_Growth Cell Growth & Proliferation Cell_Cycle_Progression->Cell_Growth EGF EGF EGFR EGF Receptor EGF->EGFR Activates EGFR->Mitogenesis Stimulates Experimental_Workflow General Experimental Workflow for Potency Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell/Microorganism Culture Seeding Seeding in Microplate Cell_Culture->Seeding Compound_Prep Compound Dilution Series Treatment Treatment with Reveromycin Compound_Prep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement of Biological Endpoint (e.g., DNA synthesis, Viability, Morphology) Incubation->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response Potency_Calc Calculation of Potency Metric (IC50, EC50, MIC) Dose_Response->Potency_Calc

References

A Comparative Guide to the Cytotoxicity of Reveromycin C and Reveromycin D: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cytotoxic profiles of related natural products is crucial for identifying promising therapeutic candidates. This guide aims to provide a comparative analysis of the cytotoxicity of Reveromycin C and Reveromycin D. However, a comprehensive review of published scientific literature reveals a significant gap in the available data, precluding a direct, quantitative comparison of these two specific compounds.

While the Reveromycin family of antibiotics, isolated from Streptomyces sp., are recognized as inhibitors of eukaryotic cell growth, the vast majority of research has focused on Reveromycin A.[1] Information regarding the specific cytotoxic activities of this compound and Reveromycin D is notably absent from peer-reviewed publications. This guide will, therefore, summarize the known biological activities of the Reveromycin class, drawing primarily from studies on Reveromycin A, to provide a foundational understanding that may inform future investigations into this compound and D.

General Biological Activity of Reveromycins

Reveromycins were first identified as inhibitors of the mitogenic activity induced by epidermal growth factor (EGF).[1] They are a group of polyketide antibiotics characterized by a spiroketal core, two terminal carboxylic acid groups, and a succinate (B1194679) moiety.[1] The primary mechanism of action for this class of compounds, as elucidated through studies on Reveromycin A, is the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS).[2][3] This enzyme is critical for protein synthesis, and its inhibition leads to a cascade of cellular events culminating in apoptosis.

Experimental Data: A Noteworthy Absence for this compound and D

A thorough search of scientific databases yielded no specific studies detailing the cytotoxic effects of this compound or Reveromycin D in terms of quantitative measures such as IC50 values across various cell lines. The available literature primarily describes the isolation and structural elucidation of these compounds alongside Reveromycin A and B.[1] Without experimental data, a direct comparison of their cytotoxic potency is not possible.

Inferred Mechanism of Action and Signaling Pathway

Based on the well-documented mechanism of Reveromycin A, it is plausible that this compound and D exert their cytotoxic effects through a similar pathway. The inhibition of IleRS by Reveromycin A disrupts the charging of tRNA with isoleucine, a crucial step in protein translation.[3] This leads to a cessation of protein synthesis, which in turn can trigger apoptosis, or programmed cell death.

The specificity of Reveromycin A's cytotoxicity, particularly towards osteoclasts, is attributed to the acidic microenvironment created by these cells.[2][4][5] The three carboxylic acid groups on the Reveromycin molecule make it less permeable to cell membranes under normal physiological pH. However, in the acidic environment surrounding osteoclasts, the carboxylic acids are protonated, rendering the molecule more lipophilic and facilitating its entry into the cell.[2][4][5] It is reasonable to hypothesize that the structural similarities of this compound and D would lead to a similar pH-dependent cellular uptake mechanism.

Below is a diagram illustrating the proposed signaling pathway for Reveromycin-induced cytotoxicity, based on the known action of Reveromycin A.

Reveromycin_Pathway cluster_extracellular Extracellular Space (Acidic Microenvironment) cluster_cell Target Cell Reveromycin Reveromycin (C/D) Membrane Cell Membrane Reveromycin->Membrane Increased Permeability IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin->IleRS Inhibition Cytoplasm Cytoplasm Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Required for Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to

Caption: Proposed mechanism of Reveromycin-induced cytotoxicity.

Experimental Protocols: A Call for Future Research

Due to the lack of specific studies on the cytotoxicity of this compound and D, no established experimental protocols for their comparative analysis can be presented. To address this knowledge gap, future research should endeavor to perform cytotoxicity assays using these compounds. A standardized protocol would involve:

  • Cell Culture: A panel of relevant cancer cell lines and normal cell lines should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

  • Compound Preparation: this compound and D would be dissolved in a suitable solvent, such as DMSO, to create stock solutions, which are then serially diluted to the desired concentrations for treatment.

  • Cytotoxicity Assay (e.g., MTT or MTS assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The following day, the cells are treated with varying concentrations of this compound and D. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) should be included.

    • After a predetermined incubation period (e.g., 24, 48, 72 hours), a reagent such as MTT or MTS is added to each well.

    • The absorbance is measured using a microplate reader, which correlates with the number of viable cells.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Conclusion and Future Directions

To advance our understanding of this compound family and unlock their therapeutic potential, it is imperative that future research efforts are directed towards systematically evaluating the cytotoxicity of this compound and D across a diverse range of cell lines. Such studies will be instrumental in determining their potency, selectivity, and potential as novel anticancer or anti-osteoporotic agents.

References

Reveromycin C: A Comparative Analysis of its Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reveromycin C, a polyketide antibiotic isolated from the genus Streptomyces, has demonstrated notable antifungal properties. This guide provides a comparative overview of its efficacy against various fungal strains, supported by available experimental data. It also delves into its mechanism of action and the signaling pathways it influences within fungal cells.

Efficacy Against Various Fungal Strains: A Comparative Snapshot

The antifungal activity of this compound is significantly influenced by pH, exhibiting greater potency in acidic environments. While comprehensive data across a wide range of fungal species is limited, existing studies provide key insights into its potential.

Fungal StrainThis compoundFluconazoleAmphotericin BReference
Candida albicans2.0 µg/mL (at pH 3)0.25 - 1.0 µg/mL0.5 - 1.0 µg/mL
>500 µg/mL (at pH 7.4)

Data on the related compounds, Reveromycin A and B, against plant pathogenic fungi further underscore the potential of this class of molecules.

Fungal StrainReveromycin A (EC50 in µg/mL)Reveromycin B (EC50 in µg/mL)
Botrytis cinerea0.10 (pH 4.5), 0.42 (pH 5.5), 14.04 (pH 7.0)1.15 (pH 4.5), 6.12 (pH 5.5), >100 (pH 7.0)
Mucor hiemalis0.88 (pH 4.5), 1.76 (pH 5.5), 53.35 (pH 7.0)5.49 (pH 4.5), 35.46 (pH 5.5), >100 (pH 7.0)
Rhizopus stolonifer0.23 (pH 4.5), 0.89 (pH 5.5), 25.67 (pH 7.0)2.78 (pH 4.5), 15.88 (pH 5.5), >100 (pH 7.0)
Sclerotinia sclerotiorum0.15 (pH 4.5), 0.65 (pH 5.5), 18.92 (pH 7.0)1.98 (pH 4.5), 10.23 (pH 5.5), >100 (pH 7.0)

Experimental Protocols

The determination of antifungal efficacy, typically measured as the Minimum Inhibitory Concentration (MIC), is performed following standardized procedures established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A generalized broth microdilution protocol is outlined below.

1. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial two-fold dilutions of the stock solution are then made in a liquid growth medium, typically RPMI-1640 buffered with MOPS, to achieve a range of desired concentrations.

2. Inoculum Preparation:

  • The fungal isolate to be tested is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.

  • A suspension of the fungal cells or spores is prepared in sterile saline or water.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

3. Microdilution Assay:

  • The prepared fungal inoculum is added to the wells of a microtiter plate containing the serially diluted this compound.

  • Control wells are included: a growth control (inoculum without the drug) and a sterility control (medium only).

  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (typically 24-48 hours).

4. MIC Determination:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reveromycin_prep Prepare this compound Stock and Dilutions microdilution Perform Broth Microdilution reveromycin_prep->microdilution Add to plate inoculum_prep Prepare Fungal Inoculum inoculum_prep->microdilution Add to plate incubation Incubate Plates microdilution->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Experimental workflow for determining the MIC of this compound.

Mechanism of Action and Affected Signaling Pathways

This compound, like other members of the Reveromycin family, exerts its antifungal effect by inhibiting a crucial enzyme in protein synthesis: isoleucyl-tRNA synthetase (IleRS) . This enzyme is responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.

The inhibition of IleRS by this compound leads to an accumulation of uncharged tRNAIle within the fungal cell. This accumulation acts as a starvation signal and activates the General Amino Acid Control (GAAC) pathway , a highly conserved stress response system in fungi. The key kinase in this pathway is GCN2 .

signaling_pathway reveromycin_c This compound ilers Isoleucyl-tRNA Synthetase (IleRS) reveromycin_c->ilers Inhibits uncharged_trna Accumulation of Uncharged tRNA-Ile ilers->uncharged_trna Leads to gcn2 GCN2 Kinase Activation uncharged_trna->gcn2 Activates protein_synthesis Protein Synthesis Inhibition gcn2->protein_synthesis Impacts stress_response Stress Response & Amino Acid Biosynthesis gcn2->stress_response Upregulates

Mechanism of action of this compound and its effect on the GCN2 pathway.

Activation of GCN2 leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This has two major consequences:

  • Global Reduction in Protein Synthesis: Phosphorylated eIF2α generally inhibits the initiation of translation, leading to a decrease in overall protein production and conserving cellular resources.

  • Specific Upregulation of Stress-Response Genes: Paradoxically, the phosphorylation of eIF2α allows for the preferential translation of certain mRNAs, most notably that of the transcription factor GCN4. GCN4, in turn, activates the transcription of genes involved in amino acid biosynthesis and other stress-response pathways, in an attempt to overcome the perceived amino acid starvation.

Ultimately, the sustained inhibition of protein synthesis by this compound proves cytotoxic to the fungal cell.

Validation of Reveromycin C as an Isoleucyl-tRNA Synthetase (IleRS) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Reveromycin C as an inhibitor of isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein synthesis. Due to the limited availability of specific quantitative data for this compound, this guide draws comparisons with its well-characterized analog, Reveromycin A, and other known IleRS inhibitors.

Introduction to IleRS Inhibition

Isoleucyl-tRNA synthetase (IleRS) is a vital enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule, a fundamental step in protein translation.[1] The inhibition of IleRS disrupts protein synthesis, leading to cell growth arrest and, in some cases, apoptosis, making it an attractive target for the development of antimicrobial and anticancer agents. Reveromycins are a class of polyketide antibiotics produced by Streptomyces sp. that have been identified as potent inhibitors of eukaryotic IleRS.[2][3]

Comparative Analysis of IleRS Inhibitors

InhibitorTarget Organism/EnzymeIC50 / MICNotes
Reveromycin A Yeast and Human IleRS~2-10 nM (IC50)Highly specific for eukaryotic IleRS; does not significantly inhibit bacterial IleRS.[4]
Mupirocin Methicillin-resistant Staphylococcus aureus (MRSA)0.25 µM (MIC)A clinically used topical antibiotic that targets bacterial IleRS.[5]
Thiomarinol A Methicillin-resistant Staphylococcus aureus (MRSA)0.002 µM (MIC)A hybrid antibiotic with potent activity against MRSA, targeting IleRS.[6]

Experimental Protocols

The validation of a compound as an IleRS inhibitor involves a series of biochemical and cell-based assays to determine its potency, specificity, and mechanism of action.

IleRS Aminoacylation Inhibition Assay (Radioactive Method)

This biochemical assay directly measures the enzymatic activity of IleRS by quantifying the attachment of a radiolabeled amino acid to its cognate tRNA.

Principle: The assay measures the amount of radiolabeled isoleucine incorporated into tRNA. An inhibitor will decrease the rate of this reaction.

Materials:

  • Purified IleRS enzyme

  • tRNA specific for isoleucine (tRNAIle)

  • [3H]-Isoleucine or [14C]-Isoleucine

  • ATP (Adenosine triphosphate)

  • Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • Test inhibitors (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 10% Trichloroacetic acid (TCA), ice-cold

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, and [3H]-Isoleucine.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor or vehicle control (DMSO) to the reaction tubes.

  • Enzyme and tRNA Addition: Add purified IleRS enzyme and tRNAIle to initiate the reaction. The final reaction volume is typically 20-50 µL.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled isoleucine.

  • Precipitation: Incubate the tubes on ice for at least 30 minutes to ensure complete precipitation.

  • Filtration: Filter the contents of each tube through a glass fiber filter under vacuum. The precipitated, radiolabeled aminoacyl-tRNA will be retained on the filter.

  • Washing: Wash the filters three times with ice-cold 5% TCA to remove any unincorporated radiolabeled isoleucine, followed by a wash with 80% ethanol.[7]

  • Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Protein Synthesis Inhibition Assay (Luciferase Reporter)

This assay assesses the effect of the inhibitor on overall protein synthesis within a cellular context.

Principle: The inhibition of IleRS leads to a decrease in the overall rate of protein synthesis. This is quantified by measuring the expression of a reporter protein, such as luciferase. A reduction in the luminescent signal indicates inhibition of protein synthesis.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Cell culture medium and supplements

  • Plasmid DNA encoding a luciferase reporter gene

  • Transfection reagent

  • Test inhibitors (this compound, etc.)

  • Luciferase assay reagent

  • 96-well white, opaque cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well white, opaque plate and incubate overnight.

  • Transfection: Transfect the cells with the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for reporter gene expression (typically 24-48 hours).

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.[8]

  • Luminescence Measurement: Add the luciferase assay reagent to each well, which contains the substrate luciferin.[8] Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the EC50 value.

Visualizing the Impact of IleRS Inhibition

Signaling Pathway: GCN2 Activation

Inhibition of IleRS leads to an accumulation of uncharged tRNAIle. This accumulation is a key signal for cellular stress and activates the General Control Nonderepressible 2 (GCN2) kinase pathway.[8][9]

GCN2_Pathway Reveromycin_C This compound IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin_C->IleRS Inhibits Isoleucine_tRNA Isoleucyl-tRNAIle (Charged tRNA) IleRS->Isoleucine_tRNA Aminoacylation Uncharged_tRNA Uncharged tRNAIle GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a Phosphorylated eIF2α ATF4 ATF4 Transcription Factor p_eIF2a->ATF4 Increases Translation Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits Stress_Genes Stress Response Genes ATF4->Stress_Genes Upregulates

GCN2 signaling pathway activation by IleRS inhibition.
Experimental Workflow

The following diagram outlines the general workflow for the validation of a novel IleRS inhibitor.

Experimental_Workflow cluster_workflow Workflow for IleRS Inhibitor Validation Start Identify Potential Inhibitor (e.g., this compound) Biochemical_Assay Biochemical Assay: IleRS Aminoacylation Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Protein Synthesis Inhibition Start->Cell_Based_Assay IC50_Determination Determine IC50/EC50 Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Specificity_Assay Specificity Assays (vs. other synthetases) IC50_Determination->Specificity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Kinetics, Structural Biology) Specificity_Assay->Mechanism_Study Validated_Inhibitor Validated IleRS Inhibitor Mechanism_Study->Validated_Inhibitor

General workflow for validating an IleRS inhibitor.

References

Cross-Reactivity of Reveromycin C with other tRNA Synthetases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Reveromycin C's cross-reactivity with various aminoacyl-tRNA synthetases (aaRS). This compound belongs to a class of polyketide natural products, with Reveromycin A being the most studied member. This document will focus on the well-documented activity of Reveromycin A as a representative of this class, offering insights into its target specificity and comparing its performance with other known tRNA synthetase inhibitors.

Executive Summary

Reveromycin A is a potent and selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[1]. It exhibits high specificity for its target, with minimal to no activity reported against bacterial IleRS and other eukaryotic aaRS. This high degree of selectivity makes it a valuable tool for studying cellular processes and a potential starting point for the development of targeted therapeutics. This guide presents available quantitative data on its inhibitory activity, details the experimental protocols used to determine specificity, and provides a visual representation of its mechanism of action and the workflow for assessing inhibitor selectivity.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of Reveromycin A and other well-characterized tRNA synthetase inhibitors against their respective targets. It is important to note that a comprehensive head-to-head comparison of Reveromycin A against a full panel of aaRS from a single study is not currently available in the public domain. The data presented is compiled from various sources.

InhibitorPrimary TargetOrganism/Cell LineIC50Other Tested SynthetasesCross-Reactivity Notes
Reveromycin A Isoleucyl-tRNA Synthetase (IleRS)Saccharomyces cerevisiae8 ng/mLSeveral other aaRS (unspecified)Activity against other tested synthetases was not significant. Bacterial IleRS, LeuRS, and ValRS are insensitive.
Isoleucyl-tRNA Synthetase (IleRS)Yeast and Human~2-10 nMBacterial IleRS, other aaRS family membersDoes not show significant inhibition against bacterial IleRS or other aaRS.
Mupirocin Isoleucyl-tRNA Synthetase (IleRS)Eubacteria and Archaea-Eukaryotic IleRSDoes not inhibit eukaryotic IleRS, which is the basis for its clinical use.
Borrelidin Threonyl-tRNA Synthetase (ThrRS)Plasmodium falciparum0.97 nM-Known to inhibit mammalian, bacterial, and protozoan ThrRS.
Halofuginone Prolyl-tRNA Synthetase (ProRS)Plasmodium falciparum11 nMHuman ProRSAlso inhibits human ProRS, with an IC50 of 2.13 µM.

Mechanism of Action of Reveromycin A

Reveromycin A acts as a competitive inhibitor of tRNAIle binding to the isoleucyl-tRNA synthetase. It occupies the tRNA binding site on the enzyme, thereby preventing the charging of tRNAIle with isoleucine and halting protein synthesis.

cluster_0 Normal Aminoacylation by IleRS cluster_1 Inhibition by Reveromycin A Ile Isoleucine IleRS Ile-tRNA Synthetase (IleRS) Ile->IleRS ATP ATP ATP->IleRS tRNA_Ile tRNAIle IleRS->tRNA_Ile binds Charged_tRNA Isoleucyl-tRNAIle tRNA_Ile->Charged_tRNA charges Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis RevA Reveromycin A IleRS_inhibited Ile-tRNA Synthetase (IleRS) RevA->IleRS_inhibited binds competitively tRNA_Ile_unbound tRNAIle IleRS_inhibited->tRNA_Ile_unbound prevents binding Blocked Protein Synthesis Blocked tRNA_Ile_unbound->Blocked

Caption: Mechanism of Reveromycin A inhibition of Isoleucyl-tRNA Synthetase.

Experimental Protocols

The determination of inhibitor specificity against a panel of tRNA synthetases is a critical step in drug development. Below is a generalized protocol for an in vitro tRNA synthetase inhibition assay.

Aminoacylation Inhibition Assay

This assay measures the ability of a compound to inhibit the charging of a specific tRNA with its cognate amino acid by its corresponding synthetase.

Materials:

  • Purified recombinant aminoacyl-tRNA synthetases (e.g., IleRS, ValRS, LeuRS, etc.)

  • Specific tRNAs for each synthetase

  • Radioactively labeled amino acids (e.g., [3H]-Isoleucine, [3H]-Valine)

  • ATP

  • Inhibition buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Test compound (Reveromycin A/C) and control inhibitors

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the inhibition buffer, ATP, the specific tRNA, and the radioactively labeled amino acid.

  • Inhibitor Addition: Add the test compound (e.g., Reveromycin A) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor for that synthetase, if available) and a negative control (DMSO vehicle).

  • Enzyme Initiation: Initiate the reaction by adding the purified aminoacyl-tRNA synthetase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Quenching: Stop the reaction by precipitating the macromolecules (including the charged tRNA) with cold TCA.

  • Filtration: Filter the precipitate through glass fiber filters to separate the charged tRNA from the unincorporated radioactive amino acid.

  • Washing: Wash the filters with cold TCA to remove any remaining unincorporated radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of charged tRNA. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Specificity Screening

A systematic approach is required to assess the cross-reactivity of a potential tRNA synthetase inhibitor. The following diagram illustrates a typical workflow.

Start Identify Lead Compound (e.g., this compound) Primary_Assay Primary in vitro Assay against Target Synthetase (IleRS) Start->Primary_Assay Determine_IC50 Determine IC50 for Target Primary_Assay->Determine_IC50 Panel_Screening Screen against a Panel of other tRNA Synthetases (e.g., ValRS, LeuRS, ProRS, etc.) Determine_IC50->Panel_Screening Determine_Cross_IC50 Determine IC50 for Off-Target Synthetases Panel_Screening->Determine_Cross_IC50 Selectivity_Analysis Calculate Selectivity Index (IC50 off-target / IC50 on-target) Determine_Cross_IC50->Selectivity_Analysis High_Selectivity High Selectivity: Proceed to Cellular Assays Selectivity_Analysis->High_Selectivity > 100-fold Low_Selectivity Low Selectivity: Consider for Broad-Spectrum Application or Redesign Selectivity_Analysis->Low_Selectivity < 100-fold

Caption: Workflow for assessing tRNA synthetase inhibitor specificity.

Conclusion

The available evidence strongly indicates that Reveromycin A is a highly selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase. Its lack of significant activity against other tested tRNA synthetases, including its bacterial homolog, underscores its potential as a specific molecular probe and a lead compound for drug development. Further studies providing a comprehensive cross-reactivity profile against a complete panel of human aminoacyl-tRNA synthetases would be highly valuable for a more complete understanding of its off-target effects.

References

In Vivo Efficacy of Reveromycin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Note: This guide focuses on Reveromycin A, as the majority of published in vivo efficacy studies have been conducted on this analogue rather than Reveromycin C.

Reveromycin A, a polyketide natural product, has demonstrated significant therapeutic potential in preclinical in vivo models of cancer, particularly in multiple myeloma and ovarian carcinoma. Its unique mechanism of action, which is dependent on the acidic tumor microenvironment, makes it a promising candidate for targeted cancer therapy. This guide provides a comparative summary of its in vivo efficacy, drawing upon key experimental data.

Efficacy in Multiple Myeloma

Reveromycin A has been shown to ameliorate bone destruction and reduce tumor burden in a SCID-rab mouse model of multiple myeloma.[1] Its efficacy is attributed to its ability to target the acidic microenvironment created by the interaction between myeloma cells and osteoclasts.[1]

Monotherapy and Combination with Bortezomib (B1684674)

In a key study, Reveromycin A was evaluated as a monotherapy and in combination with the proteasome inhibitor bortezomib. The combination therapy demonstrated a cooperative reduction in tumor growth and bone destruction.[1]

Treatment GroupKey FindingsSource
Reveromycin A (Monotherapy) Substantially reduced serum levels of human soluble IL-6 receptor (sIL-6R), a marker of tumor burden. Markedly reduced the number of osteoclasts on the bone surface.[1]
Reveromycin A + Bortezomib Cooperatively reduced multiple myeloma tumors. Enhanced suppression of tumor growth and bone destruction compared to monotherapy. Led to the disappearance of large, TRAP-positive osteoclasts.[1]

Efficacy in Ovarian Carcinoma

In a nude mouse model using the human ovarian carcinoma cell line BG-1, Reveromycin A demonstrated potent antitumor effects. The BG-1 cell line is known to secrete transforming growth factor-alpha (TGF-α) and express the estrogen receptor.[2]

Treatment GroupKey FindingsSource
Reveromycin A Strong antitumor effect with a minimum treated/control tumor growth ratio of 36%.[2]

Mechanism of Action: pH-Dependent Inhibition of Isoleucyl-tRNA Synthetase

Reveromycin A's mechanism of action is intrinsically linked to the acidic tumor microenvironment. In acidic conditions, the carboxylic acid moieties of Reveromycin A become protonated, rendering the molecule less polar and facilitating its entry into cells. Inside the cell, it selectively inhibits eukaryotic isoleucyl-tRNA synthetase (IleRS). This inhibition disrupts protein synthesis, leading to the activation of apoptotic pathways. Specifically, Reveromycin A has been shown to activate caspase-8 and caspase-9, culminating in programmed cell death.[1]

ReveromycinA_Mechanism cluster_extracellular Acidic Tumor Microenvironment (Low pH) cluster_intracellular Cancer Cell Reveromycin_A_ext Reveromycin A (Polar) Reveromycin_A_int Reveromycin A (Non-polar) Reveromycin_A_ext->Reveromycin_A_int Protonation IleRS Isoleucyl-tRNA Synthetase (IleRS) Reveromycin_A_int->IleRS Inhibition Reveromycin_A_int->IleRS Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis Disruption leads to Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase8 Caspase-8 Activation Apoptosis->Caspase8

Mechanism of Action of Reveromycin A.

Experimental Protocols

Multiple Myeloma In Vivo Model
  • Animal Model: Severe Combined Immunodeficient (SCID) mice with subcutaneously implanted rabbit femurs (SCID-rab model).[1]

  • Cell Line: Human multiple myeloma cell line INA6 was inoculated directly into the bone marrow cavity of the implanted rabbit femurs.[1]

  • Treatment: Four weeks after cell inoculation, mice (n=5 per group) were treated with Reveromycin A at a dose of 4 mg/kg, administered intraperitoneally twice daily for 18 days. The control group received a vehicle (saline).[1]

  • Efficacy Assessment: Tumor burden was monitored by measuring the levels of human soluble IL-6 receptor (sIL-6R) in mouse sera. Bone destruction and osteoclast numbers were assessed using soft X-ray, micro-computed tomography (µCT), and tartrate-resistant acid phosphatase (TRAP) staining of bone specimens.[1]

MM_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis implant Implant rabbit femurs subcutaneously in SCID mice inoculate Inoculate INA6 human myeloma cells into bone marrow implant->inoculate 1 month later confirm_growth Confirm tumor growth (4 weeks post-inoculation) inoculate->confirm_growth treatment Administer Reveromycin A (4 mg/kg, ip, 2x daily) or Vehicle for 18 days confirm_growth->treatment serum Measure serum sIL-6R levels treatment->serum imaging Analyze bone destruction (X-ray, µCT) treatment->imaging histology Count osteoclasts (TRAP staining) treatment->histology

Experimental Workflow for Multiple Myeloma In Vivo Study.
Ovarian Carcinoma In Vivo Model

  • Animal Model: Nude mice.[2]

  • Cell Line: Human ovarian carcinoma cell line BG-1.[2]

  • Efficacy Assessment: Antitumor effect was evaluated by comparing the tumor growth in treated versus control animals.[2]

Comparison with Alternatives

While direct head-to-head in vivo comparisons of Reveromycin A with other standard-of-care monotherapies are limited in the reviewed literature, its synergistic effect with bortezomib in the multiple myeloma model is noteworthy. The combination of Reveromycin A and bortezomib resulted in a more pronounced reduction in tumor burden and bone destruction than what was observed with either agent alone, suggesting that Reveromycin A could be a valuable component of combination therapies.[1] This is particularly relevant as it has been shown to overcome the drug resistance induced by osteoclasts.[1] The unique pH-dependent mechanism of Reveromycin A distinguishes it from many other chemotherapeutic agents and may offer an advantage in targeting the specific microenvironment of solid tumors and bone metastases.

References

Validating Anticancer Effects of Reveromycin C in Xenografts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anticancer potential of Reveromycin C in preclinical xenograft models remains an area of active investigation, with publicly available data being limited at present. Extensive research has focused on its close analogue, Reveromycin A, providing a foundational understanding of the potential mechanisms and efficacy that may be shared across the Reveromycin family of compounds.

This guide synthesizes the available preclinical data on Reveromycins, with a primary focus on the principles and methodologies that would be applied to validate the anticancer effects of this compound in xenograft models. Due to the scarcity of specific data for this compound, this report will draw parallels from studies on Reveromycin A to illustrate the experimental frameworks and potential signaling pathways involved.

Comparison with Alternative Anticancer Agents

A direct comparative analysis of this compound with established chemotherapeutic agents in xenograft models is not yet available in published literature. However, studies on Reveromycin A have demonstrated significant tumor growth inhibition in models of multiple myeloma and ovarian carcinoma. For instance, in a SCID-rab mouse model of multiple myeloma, treatment with Reveromycin A resulted in a marked decrease in tumor size. Similarly, it showed a strong antitumor effect in a human ovarian carcinoma BG-1 xenograft model.[1][2]

To establish the therapeutic potential of this compound, its efficacy would need to be benchmarked against standard-of-care drugs relevant to the cancer type under investigation. For example, in a breast cancer xenograft model, a comparative study might involve doxorubicin (B1662922) or paclitaxel.

DrugCancer ModelEfficacy MetricResult
Reveromycin A Multiple Myeloma (SCID-rab)Tumor Size ReductionMarkedly decreased tumor size
Reveromycin A Ovarian Carcinoma (BG-1)Tumor Growth InhibitionStrong antitumor effect
This compound Data Not AvailableData Not AvailableData Not Available
Doxorubicin Breast Cancer (Various)Tumor Growth InhibitionStandard of Care
Paclitaxel Breast Cancer (Various)Tumor Growth InhibitionStandard of Care

Table 1: Illustrative Comparison of Reveromycin A with Standard Chemotherapeutics. Data for this compound is not currently available and is presented here as a template for future studies.

Experimental Protocols

The validation of this compound's anticancer effects in xenografts would necessitate rigorous and well-defined experimental protocols. Based on established methodologies, a typical study would involve the following steps:

Xenograft Model Establishment
  • Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic indication of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.

Drug Administration
  • Formulation: Prepare this compound in a suitable vehicle for administration (e.g., saline, PBS with a small percentage of DMSO).

  • Dosing and Schedule: Determine the optimal dose and administration schedule through preliminary dose-finding studies. Administration can be performed via various routes, such as intraperitoneal (IP) or intravenous (IV) injection. For example, a study on Reveromycin A in a multiple myeloma model used intraperitoneal injections of 4 mg/kg twice daily for 18 days.[1]

  • Control Groups: Include a vehicle control group and a positive control group treated with a standard-of-care anticancer drug.

Efficacy Assessment
  • Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.

  • Body Weight Monitoring: Monitor the body weight of the animals regularly as an indicator of systemic toxicity.

  • Survival Analysis: In some studies, the experiment may be continued to assess the impact of the treatment on the overall survival of the animals.

  • Tumor Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (to assess markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3) and Western blotting (to analyze signaling pathways).

Signaling Pathways and Mechanism of Action

The anticancer activity of the Reveromycin family of compounds is believed to be mediated through the induction of apoptosis. Studies on Reveromycin A have elucidated a mechanism involving the inhibition of isoleucyl-tRNA synthetase, which is particularly effective in the acidic tumor microenvironment.[1] This inhibition leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-8.[1]

Furthermore, Reveromycin A has been shown to affect the PI3K-Akt signaling pathway, a critical survival pathway in many cancers.[1] It is hypothesized that this compound may share a similar mechanism of action.

Reveromycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Acidic_Microenvironment Acidic Tumor Microenvironment Reveromycin_C This compound Acidic_Microenvironment->Reveromycin_C Enhances uptake IleRS Isoleucyl-tRNA Synthetase Reveromycin_C->IleRS Inhibits Protein_Synthesis_Inhibition Inhibition of Protein Synthesis PI3K_Akt PI3K/Akt Pathway Reveromycin_C->PI3K_Akt Inhibits Caspase9 Caspase-9 Activation Protein_Synthesis_Inhibition->Caspase9 Caspase8 Caspase-8 Activation Protein_Synthesis_Inhibition->Caspase8 Apoptosis Apoptosis Caspase9->Apoptosis Caspase8->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The overall workflow for validating the anticancer effects of this compound in xenograft models is a multi-step process that integrates in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Xenograft Model) Cell_Culture Cancer Cell Culture Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, IC50) Cell_Culture->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action (e.g., Apoptosis, Cell Cycle) Cytotoxicity_Assay->Mechanism_Studies Xenograft_Establishment Xenograft Establishment Mechanism_Studies->Xenograft_Establishment Treatment Treatment with This compound Xenograft_Establishment->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Excision, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: General experimental workflow for validating anticancer compounds.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Reveromycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the dynamic landscape of scientific research, the proper handling and disposal of bioactive compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Reveromycin C, a polyketide with antifungal and antiproliferative properties used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Hazard Assessment and Regulatory Compliance

This compound is a microbial metabolite used in various in vitro studies. While some suppliers' Safety Data Sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS)[1], it is crucial to adopt a precautionary approach due to its biological activity and the potential for unknown hazards. For instance, other complex microbial-derived compounds with cytotoxic properties are often classified as harmful if swallowed and are suspected of causing cancer, necessitating disposal as hazardous waste[2].

Therefore, it is recommended that all this compound waste be treated as hazardous chemical waste. Disposal must be conducted in strict accordance with all applicable federal, state, and local regulations. All laboratory personnel handling this compound must be trained on these procedures and be familiar with the institution's chemical hygiene plan.

Quantitative Data on this compound

The following table summarizes key quantitative information for this compound.

PropertyValueReference
CAS Number144860-69-5[1]
Molecular FormulaC₃₇H₅₄O₁₁N/A
Molecular Weight674.8 g/mol N/A
Storage Temperature-20°C[3]
SolubilitySoluble in Methanol, Ethyl acetate, DMSO[3]

Experimental Protocol: Typical In Vitro Cell Culture Assay

Understanding the experimental workflow is essential for identifying all sources of this compound waste. A typical protocol for evaluating the cytotoxic effects of this compound on a cancer cell line is as follows:

  • Stock Solution Preparation:

    • A stock solution of this compound is prepared by dissolving a known mass of the lyophilized powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a concentration of 1-10 mM.

  • Cell Seeding:

    • Adherent cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in their appropriate growth medium.

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The this compound stock solution is serially diluted in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • The growth medium is aspirated from the wells and replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.

  • Incubation:

    • The plates are incubated for a specified period, typically 24 to 72 hours, to allow this compound to exert its biological effects.

  • Cytotoxicity Assessment (MTT Assay):

    • Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into a colored formazan (B1609692) product.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The results are used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Proper Disposal Procedures for this compound Waste

All waste generated during the experimental use of this compound must be collected and disposed of as hazardous chemical waste. The following step-by-step procedures should be followed:

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • This includes unused or expired solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing boats, and any other contaminated disposable labware.

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical properties of this compound and any solvents used.

  • Liquid Waste:

    • This includes spent cell culture medium containing this compound, stock solutions, and any rinsing solvents.

    • Collect all liquid waste in a designated, leak-proof, and sealable hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO, ethanol) and the aqueous nature of the cell culture medium.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Sharps Waste:

    • This includes contaminated needles, syringes, and pipette tips.

    • Dispose of all sharps in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

Step 2: Labeling of Waste Containers
  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including "this compound" and any solvents present (e.g., "this compound in DMSO and cell culture medium").

  • Include the date of waste accumulation and the name of the principal investigator or laboratory.

Step 3: Storage of Hazardous Waste
  • Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is well-ventilated and away from sources of heat or ignition.

  • Keep all waste containers securely sealed when not in use.

Step 4: Disposal by a Certified Vendor
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

Visualizing the Disposal Workflow

The following diagrams illustrate the key workflows for the proper disposal of this compound.

Reveromycin_C_Experimental_Workflow cluster_experiment Experimental Protocol cluster_waste Waste Generation cluster_disposal Disposal Pathway A Stock Solution Preparation B Cell Culture Treatment A->B W1 Solid Waste (Vials, PPE) A->W1 C Incubation B->C W2 Liquid Waste (Media, Stock) B->W2 W3 Sharps Waste (Pipette Tips) B->W3 D Data Analysis C->D C->W2 D->W2 E Segregated Hazardous Waste Collection W1->E W2->E W3->E F Properly Labeled Waste Containers E->F G Secure Laboratory Storage F->G H Disposal via Certified Vendor G->H

Caption: Experimental workflow for this compound and corresponding waste generation leading to proper disposal.

Reveromycin_C_Disposal_Decision_Tree Start This compound Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidContainer Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes SharpContainer Collect in Labeled Sharps Hazardous Waste Container IsSharp->SharpContainer Yes Disposal Dispose through EHS/Certified Vendor IsSharp->Disposal No (Error) SolidContainer->Disposal LiquidContainer->Disposal SharpContainer->Disposal

Caption: Decision tree for the segregation and disposal of different types of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.